molecular formula C10H17N3O6S B12387501 L-Glutathione reduced-15N

L-Glutathione reduced-15N

Cat. No.: B12387501
M. Wt: 308.32 g/mol
InChI Key: RWSXRVCMGQZWBV-ZLWFVQENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutathione reduced-15N is a useful research compound. Its molecular formula is C10H17N3O6S and its molecular weight is 308.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N3O6S

Molecular Weight

308.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1

InChI Key

RWSXRVCMGQZWBV-ZLWFVQENSA-N

Isomeric SMILES

C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

L-Glutathione Reduced-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the core chemical properties, analytical methodologies, and biological significance of L-Glutathione reduced-15N. This isotopically labeled variant of the ubiquitous antioxidant, glutathione (B108866), serves as a powerful tool in metabolic research and drug development.

L-Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine), in its reduced form (GSH), is a tripeptide central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the glutathione molecule provides a non-radioactive tracer for elucidating its metabolic fate and dynamics within biological systems. This guide summarizes its key chemical properties, details experimental protocols for its analysis, and illustrates its role in metabolic pathways.

Core Chemical Properties

The fundamental chemical and physical properties of L-Glutathione are not significantly altered by the incorporation of a ¹⁵N isotope in place of the naturally abundant ¹⁴N. The following tables provide a summary of these properties. While specific experimental data for the ¹⁵N-labeled variant is limited, the data for unlabeled L-Glutathione reduced serves as a reliable reference.

General Properties
PropertyValueReference
Molecular Formula C₁₀H₁₇¹⁵N₁N₂O₆S[Computed by PubChem][1]
Molecular Weight 308.32 g/mol [1]
Appearance White crystalline powder
Melting Point 192-195 °C (decomposes)
Physicochemical Data
PropertyValueReference
Solubility Soluble in water (approx. 20 mg/mL), dilute alcohol, dimethylformamide (DMF), and liquid ammonia. Insoluble in ethanol (B145695) and DMSO.[2][3][4]
Specific Rotation [α]²⁰/D -17.5° to -15.5°[5][6]
XLogP3-AA -4.5[1]

Experimental Protocols

The analysis of this compound and its metabolites is crucial for understanding its role in biological systems. The following are detailed methodologies for its quantification and characterization using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: UPLC-MS/MS for Glutathione Metabolite Analysis

This protocol is adapted from methodologies used for the analysis of glutathione and its metabolites in cultured cells and can be applied for tracing studies using this compound.

1. Materials and Reagents:

  • This compound (as standard and/or tracer)

  • Stable isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-GSH)[7]

  • N-ethylmaleimide (NEM) for derivatization[7]

  • Acetonitrile (ACN), HPLC or MS grade[7]

  • Formic acid (FA), MS grade[7]

  • Ultrapure water[7]

  • Ice-cold phosphate-buffered saline (PBS)[7]

2. Sample Preparation:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS.

  • Lysis and Derivatization: Lyse the cells and immediately add a solution containing N-ethylmaleimide (NEM) to derivatize the thiol group of reduced glutathione, preventing its oxidation.[7]

  • Protein Precipitation: Precipitate proteins using a suitable agent like sulfosalicylic acid (SSA) or by adding a high concentration of cold organic solvent (e.g., acetonitrile).[7]

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 16,000 x g) at 4°C.[7]

  • Supernatant Collection: Transfer the supernatant containing the derivatized glutathione to a new tube for analysis.[7]

3. UPLC-MS/MS Analysis:

  • LC System: A UPLC system equipped with a suitable column for polar analytes (e.g., HSS T3).[8]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or QTOF) operating in positive electrospray ionization (ESI) mode.[8]

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions specific for the NEM-derivatized this compound and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general workflow for the characterization of this compound using NMR.

1. Sample Preparation:

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a final concentration of 1-10 mM.

  • Adjust the pH of the solution if necessary, as chemical shifts can be pH-dependent.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the proton signals.

  • ¹⁵N HSQC: Acquire a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the nitrogen atoms with their directly attached protons, providing specific signals for the ¹⁵N-labeled sites.

  • Other 2D NMR: Additional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign the proton spin systems.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

  • Reference the chemical shifts to an internal or external standard.

  • Analyze the ¹H spectrum for characteristic resonances of the glutamate, cysteine, and glycine (B1666218) residues.

  • In the ¹⁵N HSQC spectrum, identify the cross-peak corresponding to the ¹⁵N-labeled amide bond, confirming the isotopic incorporation and providing information about its chemical environment.

Signaling and Metabolic Pathways

This compound is an invaluable tracer for studying glutathione metabolism and its role in various cellular processes. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.

Glutathione Biosynthesis Pathway

The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9]

Glutathione_Biosynthesis cluster_reactants cluster_enzymes cluster_products Glutamate Glutamate GCL GCL Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS GS Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS

Caption: De novo synthesis of glutathione from its constituent amino acids.

Glutathione Redox Cycle

The antioxidant function of glutathione is maintained by the redox cycle involving glutathione reductase (GR) and glutathione peroxidase (GPx).

Glutathione_Redox_Cycle GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O 2 H₂O GPx->H2O GR->GSH NADP NADP⁺ GR->NADP H2O2 H₂O₂ H2O2->GPx NADPH NADPH + H⁺ NADPH->GR

Caption: The central role of glutathione in the detoxification of reactive oxygen species.

Experimental Workflow for ¹⁵N Tracer Analysis

This diagram outlines the general workflow for a stable isotope tracing experiment using this compound or its ¹⁵N-labeled precursors to study glutathione metabolism.

Tracer_Workflow start Introduce ¹⁵N-labeled precursor (e.g., ¹⁵N-Glutamine) to cells incubation Incubate for a defined period start->incubation harvest Harvest cells and quench metabolism incubation->harvest extraction Extract metabolites harvest->extraction analysis Analyze by LC-MS/MS or NMR extraction->analysis data Data processing and isotopologue analysis analysis->data interpretation Metabolic flux and pathway interpretation data->interpretation

Caption: A typical workflow for metabolic studies using ¹⁵N-labeled compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Glutathione Reduced-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Glutathione reduced, specifically labeled with a 15N isotope on the glycine (B1666218) residue (L-Glutamyl-L-cysteinyl-[15N]glycine). This isotopically labeled glutathione (B108866) is a critical tool in metabolic research, drug metabolism studies, and as an internal standard for quantitative mass spectrometry-based applications. This document outlines the enzymatic synthesis pathway, detailed experimental protocols for synthesis and purification, and methods for characterization.

Introduction to L-Glutathione and Isotopic Labeling

L-Glutathione (GSH) is a tripeptide composed of L-glutamate, L-cysteine, and glycine, playing a pivotal role in cellular antioxidant defense, detoxification of xenobiotics, and redox signaling. The synthesis of isotopically labeled GSH, such as with 15N, provides a powerful tracer for studying its biosynthesis, metabolism, and function in various biological systems without altering its chemical properties.[1] The 15N label, particularly on the glycine moiety, allows for precise tracking and quantification in complex biological matrices using mass spectrometry.[2]

Enzymatic Synthesis of L-Glutathione Reduced-15N

The biosynthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[3] This pathway can be harnessed for the in vitro synthesis of 15N-labeled GSH by providing an isotopically labeled precursor. The most common approach is to use [15N]-glycine.

The two key enzymes involved are:

  • γ-Glutamylcysteine Synthetase (GCL): Catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the amino group of cysteine.[3]

  • Glutathione Synthetase (GS): Catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine.[3]

For the synthesis of this compound, [15N]-glycine is used as a substrate for Glutathione Synthetase.

Synthesis Pathway

Glutathione Synthesis Pathway Glu L-Glutamate GCL γ-Glutamylcysteine Synthetase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL Gly15N [15N]-Glycine GS Glutathione Synthetase (GS) Gly15N->GS ATP1 ATP ATP1->GCL ADP1 ADP + Pi GC γ-Glutamylcysteine GC->GS GCL->ADP1 GCL->GC ATP2 ATP ATP2->GS ADP2 ADP + Pi GSH15N L-Glutathione reduced-15N GS->ADP2 GS->GSH15N

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the use of immobilized enzymes or whole cells, such as E. coli, overexpressing GCL and GS to enhance synthesis.[4][5]

Materials:

  • L-Glutamate

  • L-Cysteine

  • [15N]-Glycine (≥98 atom % 15N)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer (pH 7.4)

  • Immobilized E. coli cells with overexpressed γ-glutamylcysteine synthetase and glutathione synthetase[4]

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing:

    • L-Glutamate (e.g., 20 mM)

    • L-Cysteine (e.g., 20 mM)

    • [15N]-Glycine (e.g., 20 mM)

    • ATP (e.g., 25 mM)

    • MgCl₂ (e.g., 20 mM)

    • KCl (e.g., 150 mM)

  • Enzyme Addition: Add the immobilized E. coli cells to the reaction mixture. The amount of cells will depend on their enzymatic activity, which should be predetermined.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor and maintain the pH at 7.4, as the reaction consumes ATP and can lead to a decrease in pH.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of GSH-15N by HPLC.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by separating the immobilized cells from the reaction mixture by centrifugation or filtration.

  • Clarification: Further clarify the supernatant containing the synthesized GSH-15N by centrifugation to remove any remaining cell debris. The clarified supernatant is now ready for purification.

Purification of this compound

The purification of the synthesized this compound is crucial to remove unreacted amino acids, ATP, and other byproducts. A multi-step chromatographic approach is typically employed.

Purification Workflow

Purification Workflow Start Clarified Reaction Supernatant IonExchange Step 1: Ion-Exchange Chromatography (Strongly Acidic Cation Exchange Resin) Start->IonExchange Elution Elution with Dilute Alkali Hydroxide (B78521) IonExchange->Elution FractionCollection Fraction Collection and Analysis Elution->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling HPLC Step 2: Preparative RP-HPLC Pooling->HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Multi-step purification workflow for this compound.

Experimental Protocol: Purification

Step 1: Ion-Exchange Chromatography

This step is effective for separating glutathione from other amino acids and impurities.[6]

Materials:

  • Strongly acidic cation exchange resin (H+ form)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrochloric acid (HCl) for pH adjustment

  • Chromatography column

Procedure:

  • Column Packing and Equilibration: Pack a chromatography column with the strongly acidic cation exchange resin. Equilibrate the column with deionized water until the pH of the eluate is neutral.

  • Sample Loading: Adjust the pH of the clarified reaction supernatant to acidic (e.g., pH 2-3) with HCl and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound glutathione using a dilute solution of alkali hydroxide (e.g., 0.1 N NaOH).[6]

  • Fraction Collection: Collect fractions and monitor the presence of glutathione using a suitable method, such as HPLC analysis or a colorimetric assay.

  • Pooling: Pool the fractions containing pure this compound. Neutralize the pooled fractions with HCl.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is used as a final polishing step to achieve high purity.

Materials:

  • Preparative C18 HPLC column

  • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Sample Injection: Inject the pooled and neutralized fractions from the ion-exchange chromatography step.

  • Elution Gradient: Elute the sample using a shallow gradient of Mobile Phase B. The exact gradient will need to be optimized but can start with an isocratic flow of 2% B for a few minutes, followed by a linear increase to 15-20% B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 210-220 nm. Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the aqueous solution to obtain the final product as a white powder.

Data Presentation

The following table summarizes typical specifications for commercially available isotopically labeled L-Glutathione. Actual yields from a laboratory synthesis will vary depending on the specific conditions and scale.

ParameterSpecificationReference
Isotopic Enrichment≥98 atom % 15N[7]
Chemical Purity (HPLC)≥95%[7]
FormWhite solid/powder[7]
Molecular Weight~308.3 g/mol (for 15N-glycine labeled)

Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the labeled glutathione. The expected mass will show an increase of 1 Da compared to the unlabeled compound due to the 15N incorporation in the glycine residue. Fragmentation analysis (MS/MS) can confirm the location of the label on the glycine moiety.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be used to confirm the structure of the glutathione molecule. The incorporation of 15N will result in characteristic splitting patterns (J-coupling) in the signals of adjacent 1H and 13C nuclei, providing definitive evidence of labeling.[9]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC with a C18 column can be used to determine the chemical purity of the final product. The retention time should be identical to that of an unlabeled glutathione standard.[10]

Conclusion

This technical guide provides a framework for the enzymatic synthesis and chromatographic purification of this compound. The successful implementation of these protocols will enable researchers to produce high-purity, isotopically labeled glutathione for a wide range of applications in biomedical and pharmaceutical research. Careful optimization of each step is recommended to achieve the desired yield and purity for specific experimental needs.

References

A Technical Guide to the Isotopic Purity and Enrichment of L-Glutathione reduced-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of L-Glutathione reduced-¹⁵N (¹⁵N-GSH), a critical tool in metabolic research and drug development. This document outlines the typical specifications for commercially available ¹⁵⁵N-GSH, details the experimental protocols for its analysis, and illustrates its application in studying the de novo glutathione (B108866) synthesis pathway.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of ¹⁵N-labeled L-Glutathione are crucial parameters that determine its suitability for use as an internal standard or a tracer in metabolic studies. Commercially available ¹⁵N-GSH, often labeled in combination with ¹³C, is characterized by high chemical and isotopic purity.

ParameterTypical SpecificationNotes
Chemical Purity ≥95% to 99.9%Determined by methods such as HPLC.
Isotopic Enrichment (¹⁵N) 96-99 atom %Represents the percentage of nitrogen atoms that are the ¹⁵N isotope.
Isotopic Enrichment (¹³C) Typically ~98 atom %When dual-labeled (e.g., in the glycine (B1666218) moiety).
Form Solid (lyophilized powder)
Storage Conditions -20°C, protected from light and moisture.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of ¹⁵N-GSH is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for precise quantification of the isotopic incorporation and verification of the molecular structure.

Mass Spectrometry (MS) Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the analysis of ¹⁵N-GSH due to its high sensitivity and specificity.

Sample Preparation:

A critical step in the analysis of glutathione is the prevention of its oxidation from the reduced form (GSH) to the disulfide form (GSSG). This is typically achieved by derivatization of the thiol group.

  • Cell Lysis and Protein Precipitation: Cells or tissues are lysed, and proteins are precipitated using agents like perchloric acid or sulfosalicylic acid.

  • Derivatization: The thiol group of GSH is alkylated, commonly with N-ethylmaleimide (NEM), to form a stable derivative (GS-NEM). This prevents auto-oxidation.[1]

  • Internal Standard: A known amount of a suitable internal standard, such as homoglutathione (B101260), may be added for accurate quantification.[2]

  • Extraction: The derivatized sample is then extracted and prepared for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The GS-NEM derivative is separated from other cellular components using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. The mass-to-charge ratio (m/z) of the ¹⁵N-labeled GS-NEM is monitored in comparison to its unlabeled counterpart to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling without the need for derivatization in all cases, although derivatization can be used to stabilize GSH.

Sample Preparation:

  • Extraction: Glutathione is extracted from cells or tissues using methods similar to those for MS analysis.

  • Derivatization (Optional but Recommended): To prevent oxidation, samples can be treated with NEM.[3][4] The excess NEM can be removed by drying the sample.[3][4]

  • Resuspension: The extracted and derivatized sample is resuspended in a suitable NMR buffer, often containing a deuterium-labeled solvent (e.g., D₂O) for the field frequency lock.

NMR Analysis:

  • ¹H NMR: A one-dimensional ¹H NMR spectrum is acquired to identify the characteristic signals of the GS-NEM derivative.[3]

  • ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A two-dimensional ¹⁵N-¹H HSQC experiment is performed to correlate the ¹⁵N nuclei with their directly attached protons. The presence and intensity of cross-peaks in the spectrum confirm the ¹⁵N labeling and can be used to quantify the enrichment.

Key Applications and Signaling Pathways

¹⁵N-labeled L-Glutathione is extensively used as a tracer to study the dynamics of glutathione metabolism, particularly the de novo synthesis pathway. This pathway is crucial for maintaining cellular redox balance and detoxification.

De Novo Glutathione Synthesis Pathway

The de novo synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[5][6][7] By supplying cells with ¹⁵N-labeled precursors, such as ¹⁵N-glutamate or ¹⁵N-glycine, researchers can trace the incorporation of the heavy isotope into the newly synthesized GSH pool.[2][8]

de_novo_glutathione_synthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH L-Glutathione (GSH) GCL->gamma_GC ATP → ADP + Pi GS->GSH ATP → ADP + Pi

Caption: De Novo Glutathione Synthesis Pathway.

This pathway illustrates the sequential addition of amino acids to synthesize glutathione, a process that can be traced using ¹⁵N-labeled precursors to quantify synthesis rates.

Experimental Workflow for Tracer Analysis

The use of ¹⁵N-GSH and its labeled precursors in metabolic tracing studies follows a structured workflow to ensure accurate and reproducible results.

experimental_workflow start Start: Cell Culture or In Vivo Model labeling Introduce ¹⁵N-labeled precursor (e.g., ¹⁵N-Glutamate) start->labeling incubation Time-course Incubation labeling->incubation sampling Harvest Samples at Different Time Points incubation->sampling quenching Quench Metabolism (e.g., with cold methanol) sampling->quenching extraction Extract Metabolites quenching->extraction derivatization Derivatization (e.g., with NEM) extraction->derivatization analysis LC-MS/MS or NMR Analysis derivatization->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc end End: Determine Glutathione Synthesis Rate data_proc->end

Caption: Experimental Workflow for ¹⁵N Tracer Analysis.

This generalized workflow outlines the key steps involved in a metabolic tracer experiment using ¹⁵N-labeled compounds to study glutathione synthesis. The precise conditions for each step, such as incubation times and analytical parameters, should be optimized for the specific experimental system.

References

L-Glutathione Reduced-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-Glutathione reduced-15N serves as a critical tool in metabolomics and oxidative stress research. This isotopically labeled analog of L-Glutathione, a pivotal endogenous antioxidant, enables precise quantification and tracing of metabolic pathways. This guide provides an in-depth overview of its chemical properties, experimental applications, and the biochemical pathways in which it participates.

Core Properties of this compound

This compound is a stable, non-radioactive isotopologue of L-Glutathione where one of the nitrogen atoms has been substituted with the heavy isotope ¹⁵N. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Below is a summary of its key quantitative data. It is important to note that a specific CAS number for L-Glutathione with a single ¹⁵N label is not consistently reported in public databases. Therefore, the CAS number of the unlabeled parent compound is provided for reference.

PropertyValueSource
Molecular Weight 308.32 g/mol [1]
Molecular Formula C₁₀H₁₇N₃O₆S[1]
Parent Compound CAS Number 70-18-8
Monoisotopic Mass 308.08084134 Da[1]

Experimental Protocol: Quantification of L-Glutathione in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a representative method for the accurate quantification of reduced glutathione (B108866) (GSH) in biological samples, such as cell lysates or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.

1. Sample Preparation:

  • Homogenization and Derivatization: To prevent the auto-oxidation of the thiol group in GSH to glutathione disulfide (GSSG), samples should be immediately homogenized in a solution containing a thiol-alkylating agent, such as N-ethylmaleimide (NEM). A typical homogenization buffer would be ice-cold acetonitrile (B52724) with NEM.

  • Protein Precipitation: Following homogenization, proteins are precipitated to clean up the sample. This is often achieved by adding an acid, such as sulfosalicylic acid (SSA), and vortexing.

  • Centrifugation: The mixture is then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the derivatized GSH (GS-NEM) and the internal standard, is carefully collected for analysis.

  • Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the sample preparation process to ensure it undergoes the same processing as the endogenous analyte.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The GS-NEM and its ¹⁵N-labeled counterpart are separated from other sample components using a suitable liquid chromatography column, such as a Hypercarb or a HILIC column. A gradient elution with solvents like acetonitrile and water with a modifier like formic acid is typically employed.

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for both the analyte and the internal standard are monitored. The specific mass transitions will depend on the derivatizing agent used. For NEM-derivatized glutathione, the transitions would be monitored for GS-NEM and the corresponding ¹⁵N-labeled GS-NEM.

3. Data Analysis:

  • Quantification: The concentration of GSH in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled GSH and a constant concentration of the ¹⁵N-labeled internal standard.

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental application of this compound, the following diagrams illustrate the glutathione metabolism pathway and a general workflow for its quantification using stable isotope labeling.

glutathione_metabolism cluster_synthesis Glutathione Synthesis cluster_redox Redox Cycling Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC GCL Cysteine Cysteine Cysteine->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GS GSSG Glutathione Disulfide (GSSG) GSH->GSSG GPx GSH->GSSG GSSG->GSH GR NADPH NADPH NADP NADP NADPH->NADP ROS Reactive Oxygen Species H2O H₂O ROS->H2O

Caption: Glutathione metabolism pathway.

experimental_workflow start Biological Sample (e.g., cell lysate, tissue homogenate) spike Spike with This compound (Internal Standard) start->spike prepare Sample Preparation (Derivatization, Protein Precipitation) spike->prepare lcms LC-MS/MS Analysis (Chromatographic Separation, MRM Detection) prepare->lcms data Data Analysis (Peak Area Ratio, Calibration Curve) lcms->data quant Quantification of Endogenous Glutathione data->quant

Caption: Experimental workflow for glutathione quantification.

References

An In-depth Technical Guide to the Stability and Storage of 15N-Labeled Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 15N-labeled glutathione (B108866). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of this critical reagent in their experimental workflows. This document outlines recommended storage protocols, presents available stability data, details experimental methods for stability assessment, and illustrates relevant biochemical pathways and experimental designs.

Core Concepts: Stability and Storage of 15N-Labeled Glutathione

15N-labeled glutathione is a stable isotope-labeled version of the ubiquitous tripeptide antioxidant, glutathione (GSH). The incorporation of the heavy isotope ¹⁵N does not alter the chemical properties of the molecule, meaning its stability profile is comparable to that of unlabeled glutathione. However, proper handling and storage are paramount to prevent degradation and ensure the accuracy of experimental results, particularly in sensitive quantitative applications like mass spectrometry-based metabolic flux analysis.

The primary routes of glutathione degradation are oxidation to glutathione disulfide (GSSG) and enzymatic breakdown. Factors such as temperature, pH, exposure to light, and the presence of oxidizing agents or enzymes can significantly impact its stability.

Recommended Storage Conditions

To maintain the integrity of 15N-labeled glutathione, it is crucial to adhere to the following storage guidelines based on manufacturer recommendations and scientific literature.

Table 1: Recommended Storage Conditions for 15N-Labeled Glutathione

FormStorage TemperatureDurationAdditional Precautions
Solid (Lyophilized) -20°CLong-termProtect from light, air, and moisture. Store in a desiccator.
Aqueous Solution -80°CUp to 6 monthsProtect from light and store under a nitrogen atmosphere. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthProtect from light and store under a nitrogen atmosphere. Aliquot to avoid repeated freeze-thaw cycles.
4°CShort-term (days)Protect from light. Use as soon as possible.

Note: Data compiled from various supplier datasheets and stability studies.

Factors Influencing Stability
  • Temperature: As with most biomolecules, lower temperatures slow down the rate of chemical and enzymatic degradation. Storing 15N-labeled glutathione at or below -20°C is essential for long-term preservation.

  • pH: Glutathione is most stable in acidic conditions. In neutral to alkaline solutions, the thiolate anion is more susceptible to oxidation.

  • Oxidation: The sulfhydryl group of the cysteine residue is readily oxidized, particularly in the presence of oxygen and metal ions, to form the disulfide GSSG. It is advisable to use deoxygenated buffers and consider the addition of chelating agents like EDTA to sequester metal ions.

  • Light: Exposure to light, especially UV radiation, can promote the formation of reactive oxygen species and accelerate the degradation of glutathione.

  • Enzymatic Degradation: In biological samples, enzymes such as γ-glutamyl transpeptidase can degrade glutathione. Proper sample preparation, including rapid deproteinization with acids like perchloric acid or metaphosphoric acid, is critical to inhibit enzymatic activity.

Quantitative Stability Data

While specific long-term stability studies on 15N-labeled glutathione under a wide range of forced degradation conditions are not extensively published, the stability is expected to be very similar to unlabeled glutathione. The following table summarizes data from a forced degradation study on unlabeled glutathione, which provides a strong indication of the expected stability of its 15N-labeled counterpart.

Table 2: Forced Degradation of Glutathione under Oxidative Stress

Stress ConditionTime (minutes)% Glutathione Remaining
3% H₂O₂ Solution (Room Temperature)0100%
30~30%
60~15%
120~7%
180<5%

Data adapted from a study on the oxidative forced degradation of glutathione in nutraceutical formulations. The primary degradation product was identified as GSSG.[1]

Experimental Protocols

This section details key experimental protocols for assessing the stability of 15N-labeled glutathione and for its application in metabolic studies.

Protocol for Forced Degradation Study of 15N-Labeled Glutathione

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of 15N-labeled glutathione under various stress conditions, in accordance with ICH guidelines.[2][3][4][5][6]

Objective: To determine the degradation pathways and kinetics of 15N-labeled glutathione under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 15N-Labeled Glutathione

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Milli-Q water

  • HPLC or UPLC-MS/MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 15N-labeled glutathione in Milli-Q water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Sample Quenching: Immediately neutralize the acid and base hydrolysis samples. For all samples, dilute with an appropriate mobile phase to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method (see Protocol 3.2).

  • Data Analysis: Quantify the amount of remaining 15N-labeled glutathione and any major degradation products (e.g., 15N-GSSG). Calculate the percentage of degradation over time and determine the degradation kinetics.

UPLC-MS/MS Method for Quantification of 15N-Labeled Glutathione and its Degradation Products

This protocol provides a method for the sensitive and specific quantification of 15N-labeled glutathione and its primary oxidized form, 15N-GSSG.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column for polar analytes (e.g., a C18 column designed for aqueous mobile phases).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate glutathione and its degradation products.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 15N-Glutathione: Precursor ion (m/z) -> Product ion (m/z) (specific to the labeling pattern, e.g., for glycine-labeled 15N-GSH).

    • 15N-Glutathione Disulfide (GSSG): Precursor ion (m/z) -> Product ion (m/z) (specific to the labeling pattern).

  • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for each analyte.

Sample Preparation:

  • For in vitro stability samples, dilute the quenched sample with the initial mobile phase.

  • For biological samples, perform protein precipitation by adding a cold solution of 5-10% perchloric acid or metaphosphoric acid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C.

  • Collect the supernatant for analysis.

Mandatory Visualizations

Biochemical Pathways

The following diagrams illustrate the key metabolic pathways involving glutathione, where 15N-labeled glutathione can be used as a tracer to study metabolic flux and enzyme kinetics.

glutathione_biosynthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gEC γ-Glutamylcysteine gEC->GS GSH Glutathione (GSH) GCL->gEC ATP -> ADP + Pi GS->GSH ATP -> ADP + Pi

Caption: Glutathione Biosynthesis Pathway.

glutathione_degradation GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT GPx Glutathione Peroxidase (GPx) GSH->GPx 2 GSH GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR NADPH -> NADP+ CysGly Cysteinylglycine Dipeptidase Dipeptidase CysGly->Dipeptidase Glu Glutamate Cys Cysteine Gly Glycine GGT->CysGly + Amino Acid GGT->Glu -> γ-Glu-Amino Acid Dipeptidase->Cys Dipeptidase->Gly GPx->GSSG H₂O₂ -> 2 H₂O GR->GSH 2 GSH

Caption: Glutathione Degradation and Redox Cycling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using 15N-labeled glutathione to trace the metabolism of a xenobiotic, such as acetaminophen (B1664979), which can cause drug-induced liver injury.[7][8][9][10][11][12]

xenobiotic_metabolism_workflow cluster_cell_culture Cell Culture / In Vivo Model cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_interpretation Data Interpretation A Hepatocytes or Animal Model B Treatment with Xenobiotic (e.g., Acetaminophen) A->B C Introduction of 15N-Labeled Glutathione B->C D Cell Lysis / Tissue Homogenization C->D E Protein Precipitation (e.g., with Perchloric Acid) D->E F Centrifugation and Supernatant Collection E->F G Quantification of 15N-Glutathione and its Metabolites F->G H Identification of 15N-labeled Xenobiotic-Glutathione Conjugates G->H I Metabolic Flux Analysis H->I J Elucidation of Detoxification and Bioactivation Pathways I->J

Caption: Workflow for Tracing Xenobiotic Metabolism with 15N-Glutathione.

Conclusion

The stability of 15N-labeled glutathione is a critical factor for its effective use in research and drug development. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the reliability of their experimental data. The provided protocols for stability testing and quantitative analysis offer a framework for validating the integrity of 15N-labeled glutathione and its application in elucidating complex biological pathways. The use of stable isotope tracers like 15N-labeled glutathione will continue to be an invaluable tool in advancing our understanding of metabolism, toxicology, and disease.

References

Whitepaper: Natural Abundance Correction for L-Glutathione reduced-15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for correcting the natural abundance of stable isotopes in studies involving 15N-labeled L-Glutathione (GSH). Accurate quantification of isotopic enrichment is critical for precise metabolic flux analysis, drug metabolism studies, and understanding the role of glutathione (B108866) in various physiological and pathological states.

The Imperative of Natural Abundance Correction

L-Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a vital intracellular antioxidant, playing a key role in protecting cells from oxidative damage and detoxifying xenobiotics.[1][2] Stable isotope tracers, such as L-Glutathione labeled with Nitrogen-15 (15N), are powerful tools to investigate its metabolism and dynamics.[3][4]

However, the elements that constitute glutathione (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) naturally exist as a mixture of stable isotopes.[5] The presence of these heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) means that even an unlabeled population of glutathione molecules will exhibit a distribution of masses (M, M+1, M+2, etc.) in a mass spectrometer.[6][7] When analyzing a sample containing intentionally 15N-labeled GSH, the measured signal for the labeled molecule is convoluted with the signal from the natural isotopic variants of the unlabeled molecule.[8] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment and can result in significant misinterpretation of experimental data.[6][9]

Natural Abundance of Constituent Elements

The molecular formula for L-Glutathione is C₁₀H₁₇N₃O₆S. The precise calculation of its isotopic distribution depends on the natural abundance of the stable isotopes of its constituent elements.

ElementIsotopeNatural Abundance (%)
Hydrogen ¹H99.985
²H (D)0.015
Carbon ¹²C98.89
¹³C1.11
Nitrogen ¹⁴N99.63
¹⁵N0.37
Oxygen ¹⁶O99.759
¹⁷O0.038
¹⁸O0.204
Sulfur ³²S95.00
³³S0.76
³⁴S4.22
³⁶S0.014
Data sourced from the Massachusetts Institute of Technology (MIT).[5]

The Principle of Isotopic Correction

The core challenge is to deconvolve the measured mass isotopologue distribution (MID) to determine the true extent of 15N labeling. The intensity of any given mass peak in a spectrum is the sum of contributions from different isotopic species. For instance, the measured M+1 peak for a sample containing both unlabeled and single-labeled (¹⁵N₁) GSH is a combination of:

  • Unlabeled GSH containing one ¹³C, ²H, ¹⁷O, or ³³S atom.

  • ¹⁵N₁-labeled GSH containing only the lightest isotopes of all other elements.

The following diagram illustrates this relationship.

cluster_0 True Isotopic Species cluster_1 Natural Abundance Contribution cluster_2 Measured Mass Spectrometer Signal Unlabeled Unlabeled GSH (All ¹⁴N) NA_Unlabeled Unlabeled GSH with natural ¹³C, ¹⁷O, ³³S, etc. Unlabeled->NA_Unlabeled Measured_M0 Mass M₀ Unlabeled->Measured_M0 Contributes to M₀ Labeled ¹⁵N-Labeled GSH NA_Labeled ¹⁵N-Labeled GSH with natural ¹³C, ¹⁷O, ³³S, etc. Labeled->NA_Labeled Measured_M1 Mass M₁ Labeled->Measured_M1 Contributes to M₁ NA_Unlabeled->Measured_M1 Contributes to M₁ Measured_M2 Mass M₂ NA_Unlabeled->Measured_M2 Contributes to M₂ NA_Labeled->Measured_M2 Contributes to M₂

Conceptual overlap of isotopic signals.

Correction algorithms use matrix-based calculations to solve this system of linear equations, subtracting the contributions from natural abundance to reveal the true labeling pattern.[10] Several software packages, such as IsoCorrectoR and AccuCor2, are available to perform these corrections.[6][9][10]

Experimental Protocol: Quantification of ¹⁵N-GSH by LC-MS/MS

This section outlines a general workflow for the sample preparation and analysis of ¹⁵N-labeled glutathione from cultured cells.

Materials and Reagents
  • L-Glutathione reduced (GSH) and L-Glutathione oxidized (GSSG) standards.

  • Stable isotope-labeled internal standards (e.g., GSH-¹³C₂,¹⁵N).[11]

  • N-ethylmaleimide (NEM) for thiol derivatization.[11][12]

  • 5-Sulfosalicylic acid (SSA) or Perchloric acid (PCA) for protein precipitation.[11]

  • HPLC or MS-grade Acetonitrile (ACN) and Formic Acid (FA).

  • Ultrapure water.

  • Ice-cold Phosphate-buffered saline (PBS).

Sample Preparation Protocol
  • Cell Culture: Culture cells with ¹⁵N-labeled precursors (e.g., L-¹⁵N₂-glutamine) for a specified duration to allow for incorporation into the glutathione pool.[4][13]

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular contaminants.

  • Metabolite Extraction: Add a cold extraction solution (e.g., 80% methanol) containing NEM to the cells. The NEM derivatizes the thiol group of GSH, forming GS-NEM, which prevents auto-oxidation and improves stability.[12]

  • Cell Lysis: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Add cold SSA or PCA to the lysate to precipitate proteins. Incubate on ice for 10-15 minutes.[11]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. At this stage, add a known concentration of an isotope-labeled internal standard (e.g., GSH-¹³C₂,¹⁵N) for absolute quantification.

  • Sample Analysis: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Perform chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar metabolites like glutathione.[4][13]

    • Column: A suitable HILIC column (e.g., silica, amide).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Gradient: A gradient from high to low organic content.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high sensitivity and specificity. Alternatively, high-resolution mass spectrometry (e.g., Q-TOF, FT-ICR) can be used to resolve isotopologues.[8][12]

    • MRM Transitions: Define specific precursor-to-product ion transitions for unlabeled GS-NEM, the ¹⁵N-labeled GS-NEM isotopologues, and the internal standard.

The following diagram outlines the experimental workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Cell Culture with ¹⁵N Precursors p2 Harvesting & Washing p1->p2 p3 Metabolite Extraction (with NEM) p2->p3 p4 Protein Precipitation (with SSA/PCA) p3->p4 p5 Centrifugation p4->p5 p6 Supernatant Collection & Add Internal Standard p5->p6 a1 HILIC Separation p6->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MRM or HRMS Data Acquisition a2->a3 d1 Peak Integration a3->d1 d2 Natural Abundance Correction d1->d2 d3 Quantification of ¹⁵N Enrichment d2->d3

Workflow for ¹⁵N-GSH analysis.

Glutathione Biosynthesis Pathway

Understanding the synthesis pathway of glutathione is essential for designing and interpreting isotope labeling experiments. GSH is synthesized from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—in two ATP-dependent steps.[1][2] When using a labeled precursor like ¹⁵N-glutamine, the ¹⁵N atom is incorporated into the glutamate pool and subsequently into the newly synthesized glutathione.

Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gGC γ-Glutamylcysteine gGC->GS GSH L-Glutathione (GSH) ATP1 ATP ATP1->GCL ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCL->gGC GCL->ADP1 GS->GSH GS->ADP2

Glutathione biosynthesis pathway.

Data Interpretation: An Illustrative Example

After data acquisition and processing, the raw MIDs must be corrected. The table below shows a hypothetical example of raw vs. corrected data for a sample with 50% of its glutathione pool labeled with a single ¹⁵N atom.

Mass IsotopologueRaw Measured Abundance (%)Corrected Abundance (%)Interpretation
M₀ (Unlabeled) 44.050.0The fraction of the pool that is completely unlabeled.
M+1 50.550.0The fraction of the pool containing one ¹⁵N atom. The raw value is inflated by natural ¹³C, etc., from the M₀ pool.
M+2 5.00.0After correction, this value approaches zero, as the measured signal was primarily from natural abundance in M₀ and M+1 pools.
M+3 0.50.0Similarly, this signal is attributed to natural abundance contributions.

This correction reveals the true biological enrichment, which is essential for accurate modeling of metabolic fluxes and turnover rates.

Conclusion

The correction for natural isotopic abundance is a non-negotiable step in stable isotope tracing studies using 15N-labeled L-Glutathione. It requires careful experimental design, robust analytical methods, and appropriate computational tools. By meticulously accounting for the contributions of naturally occurring heavy isotopes, researchers can achieve highly accurate and reliable quantification of glutathione metabolism, paving the way for deeper insights into cellular redox biology and the development of novel therapeutic strategies.

References

Interpreting the Certificate of Analysis for L-Glutathione reduced-15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for L-Glutathione reduced-15N, a stable isotope-labeled compound critical for a range of research applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard in mass spectrometry-based assays. Understanding the nuances of the CoA is paramount for ensuring the quality, identity, and purity of this essential research material, thereby guaranteeing the reliability and reproducibility of experimental data.

Overview of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined release specifications. For a high-purity, isotopically labeled compound like this compound, the CoA provides critical data on its identity, purity, strength, and other key quality attributes. This guide will dissect the typical components of such a CoA, offering insights into the underlying analytical methodologies.

Quantitative Data Summary

The quantitative data from a typical Certificate of Analysis for this compound is summarized below. These specifications are derived from established standards such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for unlabeled glutathione (B108866), with additional tests specific to the isotopically labeled version.

Table 1: Identification and Physicochemical Properties

TestSpecificationTypical Value
Appearance White to off-white crystalline powderConforms
Solubility Soluble in waterConforms
Specific Optical Rotation -15.5° to -17.5° (c=2, water)-16.5°
pH (5% solution) 2.0 - 3.52.8
Loss on Drying Not more than 0.5%0.2%
Residue on Ignition Not more than 0.1%<0.1%

Table 2: Identity and Assay

TestSpecificationTypical Value
Identification A (IR) The infrared absorption spectrum corresponds to that of the reference standard.Conforms
Identification B (HPLC) The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard.Conforms
Assay (HPLC, on dried basis) 98.0% - 101.0%99.5%
Isotopic Enrichment (Mass Spec.) ≥ 98 atom % 15N99.2 atom %
Chemical Purity (NMR) ≥ 98%Conforms

Table 3: Impurity Profile

TestSpecificationTypical Value
Related Substances (HPLC)
- Glutathione DisulfideNot more than 1.5%0.5%
- Any other individual impurityNot more than 0.5%<0.1%
- Total ImpuritiesNot more than 2.0%0.6%
Heavy Metals Not more than 10 ppm<10 ppm
Residual Solvents Meets the requirements of USP <467> or Ph. Eur. 5.4Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Identification by Infrared (IR) Spectroscopy
  • Principle: Infrared spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule.

  • Methodology:

    • A small amount of the this compound sample is intimately mixed with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet.

    • The pellet is placed in an IR spectrometer, and a spectrum is recorded over the range of 4000 to 400 cm⁻¹.

    • The obtained spectrum is compared with the spectrum of a certified reference standard of L-Glutathione. The positions and relative intensities of the absorption bands must be concordant. The 15N labeling is not expected to cause a significant shift in the major absorption bands in a standard IR spectrum.

Assay and Purity by High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

  • Methodology:

    • Chromatographic System:

      • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

      • Mobile Phase: A gradient or isocratic system is used. A typical mobile phase consists of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Standard Preparation: A solution of known concentration of USP L-Glutathione Reference Standard is prepared in the mobile phase.

    • Sample Preparation: A solution of the this compound is prepared at the same concentration as the standard solution.

    • Procedure: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for the main glutathione peak are recorded.

    • Calculation for Assay:

    • Calculation for Impurities: The percentage of each impurity is calculated based on its peak area relative to the total area of all peaks in the chromatogram.

Isotopic Enrichment by Mass Spectrometry (MS)
  • Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For 15N-labeled glutathione, the molecular weight will be increased by the number of 15N atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the percentage of 15N enrichment can be determined.

  • Methodology:

    • Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

    • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source is used.

    • Data Acquisition: The instrument is operated in positive ion mode, and the full scan mass spectrum is acquired over a mass range that includes the molecular ions of both unlabeled ([M+H]⁺ at m/z 308.09) and the fully 15N-labeled glutathione ([M+3H]⁺ at m/z 311.08, as there are three nitrogen atoms).

    • Data Analysis:

      • The relative intensities of the monoisotopic peaks for the unlabeled (M+0), partially labeled (M+1, M+2), and fully labeled (M+3) species are measured.

      • The isotopic enrichment is calculated using the following formula:

        Where I_M+n is the intensity of the peak corresponding to the molecule with 'n' 15N atoms. Corrections for the natural abundance of other isotopes (e.g., 13C) should be applied for high accuracy.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For 15N-labeled compounds, specific NMR experiments can confirm the position of the 15N label and the overall structure.

  • Methodology:

    • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition:

      • A standard ¹H NMR spectrum is acquired to confirm the overall proton structure.

      • A ¹⁵N NMR spectrum or, more commonly, a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is performed. The HSQC experiment shows correlations between protons and the nitrogen atoms they are attached to.

    • Data Interpretation:

      • In the ¹H-¹⁵N HSQC spectrum, the presence of correlation peaks at the expected chemical shifts for the three nitrogen atoms in the glutathione molecule confirms the successful incorporation of the 15N label at the expected positions. The chemical shifts will be different for the glutamate, cysteine, and glycine (B1666218) nitrogens, allowing for site-specific confirmation.

Mandatory Visualizations

L-Glutathione Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: L-glutamate, L-cysteine, and glycine.

Glutathione_Biosynthesis cluster_reactants Precursor Amino Acids cluster_enzymes Enzymatic Steps cluster_products Products Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ADP1 ADP + Pi GCL->ADP1 GSH L-Glutathione (Reduced) GS->GSH ADP2 ADP + Pi GS->ADP2 gamma_GC->GS ATP1 ATP ATP1->GCL Energy Input ATP2 ATP ATP2->GS Energy Input

Caption: The biosynthesis of L-Glutathione from precursor amino acids.

Experimental Workflow for CoA Testing

This diagram outlines the logical flow of experiments performed to generate the data for the Certificate of Analysis.

CoA_Workflow cluster_sample Sample Handling cluster_tests Analytical Testing cluster_results Data Evaluation & Reporting start Receive L-Glutathione reduced-15N Batch sampling Representative Sampling start->sampling physchem Physicochemical Tests (Appearance, Solubility, pH) sampling->physchem identity Identity Tests (IR, HPLC) sampling->identity purity_assay Purity & Assay (HPLC) sampling->purity_assay isotopic Isotopic Analysis (Mass Spectrometry, NMR) sampling->isotopic impurities Impurity Profiling (Heavy Metals, Residual Solvents) sampling->impurities data_analysis Data Analysis & Comparison to Specifications physchem->data_analysis identity->data_analysis purity_assay->data_analysis isotopic->data_analysis impurities->data_analysis coa_generation Certificate of Analysis Generation data_analysis->coa_generation release Batch Release coa_generation->release

Caption: A typical experimental workflow for quality control testing.

Glutathione Redox Cycle and Signaling

This diagram illustrates the central role of glutathione in maintaining cellular redox homeostasis and its involvement in signaling pathways.

Glutathione_Redox_Cycle GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase (GPx) GSH->GPx Signaling Redox Signaling (e.g., Protein S-glutathionylation) GSH->Signaling GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GSSG->Signaling GPx->GSSG H2O 2 H₂O GPx->H2O GR->GSH NADP NADP⁺ GR->NADP ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->GPx Detoxification NADPH NADPH + H⁺ NADPH->GR

Caption: The Glutathione redox cycle and its role in cellular signaling.

Methodological & Application

Application Note: Quantitative Analysis of L-Glutathione (Reduced-15N) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione (GSH) is a tripeptide that plays a pivotal role in numerous cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of oxidative stress, which is implicated in a variety of diseases. Accurate and sensitive quantification of GSH is therefore essential in biomedical research and drug development. This application note provides a detailed protocol for the analysis of L-Glutathione using a stable isotope-labeled internal standard (L-Glutathione-15N) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation

To prevent the auto-oxidation of GSH to GSSG during sample preparation, it is crucial to use a thiol-alkylating agent, such as N-ethylmaleimide (NEM).[1][2]

Materials:

  • Biological matrix (e.g., whole blood, tissue homogenate, cell lysate)

  • L-Glutathione-15N (internal standard)

  • N-ethylmaleimide (NEM) solution (100 mM in methanol)

  • Sulfosalicylic acid (SSA) (2% w/v in water)[2]

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Procedure for Whole Blood:

  • To 100 µL of whole blood, add 10 µL of L-Glutathione-15N internal standard solution of a known concentration.

  • Immediately add 200 µL of ice-cold 100 mM NEM solution to alkylate the thiol groups. Vortex briefly.

  • Add 200 µL of ice-cold 2% SSA to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-5 min: 2-50% B; 5-6 min: 50-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Instrument dependent

MRM Transitions:

The following MRM transitions are monitored for the NEM-derivatized L-Glutathione and its 15N-labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Glutathione-NEM (GSH-NEM)433.1304.115
L-Glutathione-15N-NEM434.1305.115

Data Presentation

The quantitative data for a set of calibration standards is summarized below. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Standard Concentration (ng/mL)Peak Area (GSH-NEM)Peak Area (GSH-15N-NEM)Area Ratio (Analyte/IS)
112,540250,8000.050
563,200252,8000.250
10128,900258,0000.500
50645,000255,0002.529
1001,295,000259,0005.000
5006,520,000260,80025.000
100013,100,000262,00050.000

Visualizations

Glutathione (B108866) Biosynthesis and Recycling Pathway

The following diagram illustrates the key steps in the synthesis of glutathione from its constituent amino acids and its recycling from the oxidized state.

Glutathione_Pathway cluster_synthesis Biosynthesis cluster_recycling Redox Cycling Glu Glutamate g_EC γ-Glutamylcysteine Glu->g_EC γ-Glutamylcysteine Synthetase Cys Cysteine Cys->g_EC Gly Glycine GSH L-Glutathione (Reduced) Gly->GSH g_EC->GSH Glutathione Synthetase GSH_recycling 2 GSH GSSG Glutathione Disulfide (Oxidized) GSH_recycling->GSSG Glutathione Peroxidase GSSG->GSH_recycling Glutathione Reductase ROS Reactive Oxygen Species (ROS) H2O 2 H₂O ROS->H2O NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP

Caption: Glutathione biosynthesis from amino acids and its role in redox cycling.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps involved in the quantitative analysis of L-Glutathione from biological samples.

LCMSMS_Workflow Sample Biological Sample (e.g., Whole Blood) IS_Spike Spike with L-Glutathione-15N (IS) Sample->IS_Spike Alkylation Alkylation with NEM IS_Spike->Alkylation Precipitation Protein Precipitation with SSA Alkylation->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration) MS_Detection->Data_Analysis Quantification Quantification of L-Glutathione Data_Analysis->Quantification

Caption: Workflow for the quantitative analysis of L-Glutathione by LC-MS/MS.

References

Application Note: Utilizing L-Glutathione reduced-15N for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Glutathione reduced-15N (¹⁵N-GSH), allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. This application note details the use of ¹⁵N-labeled precursors to investigate the de novo synthesis and redox state of glutathione (B108866) (GSH), a critical antioxidant and a key player in cellular detoxification and signaling pathways. Understanding the flux through the glutathione pathway is crucial for research in areas such as neurodegenerative diseases, cancer metabolism, and toxicology.[1][2][3]

Principle

The core principle involves introducing a ¹⁵N-labeled precursor of glutathione, typically L-glutamine-¹⁵N₂, into a cell culture or in vivo model.[4][5] The nitrogen atoms from the labeled glutamine are incorporated into glutamate (B1630785) and subsequently into glutathione through enzymatic reactions. By using mass spectrometry (MS) to measure the isotopic enrichment in glutathione and its intermediates, researchers can quantify the rate of its synthesis and gain insights into the regulation of the pathway under various conditions.[4][5][6]

Experimental Protocols

This section provides a detailed protocol for a typical metabolic flux experiment using ¹⁵N-labeled glutamine to trace glutathione synthesis in cultured cells.

Materials

  • Cell line of interest (e.g., human-induced pluripotent stem cell-derived neurons)[4]

  • Cell culture medium deficient in glutamine

  • L-glutamine-¹⁵N₂ (stable isotope tracer)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards for mass spectrometry

  • Protein assay kit (e.g., BCA)

Protocol: Stable Isotope Labeling and Metabolite Extraction

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow under standard conditions.

  • Media Preparation: Prepare the experimental medium by supplementing glutamine-free medium with L-glutamine-¹⁵N₂ at a known concentration.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a specific duration (e.g., 24 hours) to allow for the incorporation of the stable isotope into the metabolic pathways.[4][5]

  • Metabolite Extraction:

    • After the incubation period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.[7]

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis:

    • The extracted metabolites can be directly analyzed or stored at -80°C.

    • Prior to analysis, samples may require derivatization to improve chromatographic separation and detection sensitivity.[8][9]

    • Normalize metabolite levels to the protein content of the cell pellet.[4][5]

Analytical Method: LC-MS/MS for Isotopologue Analysis

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is used for analysis. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like glutathione and its precursors.[4][5]

  • Method: Multiple Reaction Monitoring (MRM) or high-resolution full scan modes can be used to detect and quantify the different isotopologues of glutathione and related metabolites.[4][5][8][9]

  • Data Analysis:

    • The peak areas of the different mass isotopologues are integrated.

    • The raw data is corrected for the natural abundance of stable isotopes using software like IsoCor.[4]

    • The mass isotopologue distribution (MID) is calculated, which represents the relative abundance of each isotopologue.

    • The ¹⁵N enrichment is calculated to determine the fraction of the metabolite pool that is newly synthesized.[4]

Data Presentation

The quantitative data from a metabolic flux experiment can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: ¹⁵N Enrichment in Glutathione and Precursor Amino Acids

This table shows the percentage of ¹⁵N enrichment in key metabolites involved in the de novo glutathione synthesis pathway after labeling with L-glutamine-¹⁵N₂. The data is based on a study in healthy mid-brain neurons.[4][10]

Metabolite¹⁵N Enrichment (%)
Glutamate23%
Serine5%
GlycineNot Detected
Glutathione (GSH)5%
Glutathione Disulfide (GSSG)4%

Table 2: Comparison of ¹⁵N-labeled Metabolite Abundance in Healthy vs. Stressed Conditions

This table illustrates the changes in the abundance of ¹⁵N-labeled metabolites in response to oxidative stress (induced by rotenone (B1679576) treatment in mid-brain neurons), providing insights into the alteration of metabolic fluxes.[4][5]

¹⁵N-labeled MetaboliteHealthy Neurons (Relative Abundance)Rotenone-Treated Neurons (Relative Abundance)
¹⁵N-Glutamate1.000.85
¹⁵N-GSH1.000.65
¹⁵N-GSSG1.001.20

Visualizations

Diagram 1: Experimental Workflow for Metabolic Flux Analysis

G A Cell Culture B Addition of L-Glutamine-¹⁵N₂ Tracer A->B C Incubation and Isotope Labeling B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Processing and Flux Calculation E->F

Caption: Workflow for ¹⁵N-based metabolic flux analysis.

Diagram 2: De Novo Glutathione Synthesis Pathway

G cluster_0 De Novo Glutathione Synthesis Glutamine L-Glutamine-¹⁵N₂ Glutamate ¹⁵N-Glutamate Glutamine->Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC Cysteine Cysteine Cysteine->gamma_GC GSH ¹⁵N-Glutathione (GSH) gamma_GC->GSH Glycine Glycine Glycine->GSH GSSG ¹⁵N-Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction

Caption: Tracing ¹⁵N from glutamine to glutathione.

The use of L-Glutathione reduced-¹⁵N and its precursors as tracers in metabolic flux analysis provides a robust and quantitative method to study the dynamics of glutathione metabolism.[1][4][5] This approach enables researchers to elucidate the mechanisms of cellular responses to oxidative stress and to identify potential targets for therapeutic intervention in a variety of diseases. The detailed protocols and data analysis workflows presented here offer a foundation for implementing this powerful technique in both basic and applied research settings.

References

Application Notes and Protocols for Quantitative Proteomics Workflow with 15N-Labeled Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide thiol involved in a myriad of cellular processes, including antioxidant defense, detoxification, and redox signaling. A key mechanism by which GSH regulates protein function is through S-glutathionylation, a reversible post-translational modification of cysteine residues. Dysregulation of protein glutathionylation is implicated in various diseases, making the study of this modification crucial for understanding disease pathogenesis and for drug development.

This application note details a quantitative proteomics workflow employing 15N-labeled glutathione to identify and quantify glutathionylated proteins. By using a stable isotope-labeled form of glutathione, researchers can accurately measure changes in protein glutathionylation in response to stimuli such as drug treatment or oxidative stress. This method provides a powerful tool for biomarker discovery and for elucidating the mechanism of action of novel therapeutics. Stable isotope labeling approaches are a cornerstone of quantitative proteomics, allowing for accurate and unbiased quantification of changes in protein expression levels[1].

Principle of the Method

The workflow is based on the metabolic labeling of cells with a 15N-labeled precursor, followed by the enrichment of glutathionylated proteins and their subsequent analysis by high-resolution mass spectrometry. In this protocol, we will utilize L-glutamine-15N2 as a precursor for the biosynthesis of 15N-labeled glutathione[2]. This allows for the in-cell generation of a "heavy" glutathione pool.

Alternatively, for certain applications, commercially available 15N-labeled glutathione can be introduced into cell lysates to act as a trapping agent for reactive metabolites, where the resulting adducts can be readily identified by a characteristic mass shift[3]. However, for studying endogenous glutathionylation dynamics, metabolic labeling is the preferred approach.

The experimental design involves comparing two cell populations: a control group grown in standard media ("light") and a treatment group also grown in standard media. Both groups are then lysed in the presence of a "heavy" spike-in standard, which is a lysate from cells metabolically labeled with 15N-glutamine, resulting in proteins and glutathione containing 15N. This "heavy" standard serves as an internal reference for accurate quantification. After cell lysis and protein extraction, glutathionylated proteins are enriched, digested into peptides, and analyzed by LC-MS/MS. The relative abundance of glutathionylated peptides is determined by comparing the signal intensities of the "light" (from the experimental samples) and "heavy" (from the 15N-labeled standard) peptide pairs.

Experimental Workflow

workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Control Cells (14N Medium) D Cell Lysis A->D Lyse B Treated Cells (14N Medium) B->D Lyse C Standard Cells (15N-Glutamine Medium) C->D Lyse to create 'heavy' standard E Mix Control + 15N Standard D->E F Mix Treated + 15N Standard D->F G Enrichment of Glutathionylated Proteins E->G F->G H Protein Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Peptide Identification & Quantification I->J K Data Analysis & Biological Interpretation J->K

Caption: Overall experimental workflow for quantitative glutathionyl-proteomics.

Materials and Reagents

  • Cell Lines: e.g., HepG2 human hepatocarcinoma cells.

  • Cell Culture Media: DMEM/F12 medium, high-glucose N2B27 medium.

  • Reagents for Labeling: L-glutamine-15N2 (Cambridge Isotope Laboratories, Inc.).

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Enrichment: Anti-glutathione antibody-coupled beads or other affinity resins.

  • Digestion: Sequencing-grade modified trypsin.

  • Mass Spectrometry: High-resolution Orbitrap or Q-TOF mass spectrometer.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 15N Metabolic Labeling
  • Cell Culture: Culture HepG2 cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Preparation of 15N-Labeling Medium: Prepare high-glucose N2B27 medium, replacing the standard 2 mM L-glutamine with 2 mM L-glutamine-15N2[2].

  • Metabolic Labeling: For the "heavy" standard, culture HepG2 cells in the 15N-labeling medium for at least 5-6 cell divisions to ensure >98% incorporation of the heavy isotope.

  • Experimental Treatment: Culture the "light" cells (control and treated groups) in the standard medium. Apply the desired treatment (e.g., drug compound, oxidative stressor) to the treatment group for the specified duration.

Protocol 2: Sample Preparation and Enrichment
  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. To prevent auto-oxidation of glutathione, it is crucial to handle samples at low temperatures[4]. Some protocols suggest the use of N-ethylmaleimide (NEM) to derivatize reduced GSH and preserve the GSH/GSSG ratio during sample preparation[5].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Mixing: Mix the "light" lysates (control and treated) with an equal amount of the "heavy" 15N-labeled lysate. This creates the internal standard for quantification.

  • Enrichment of Glutathionylated Proteins: Incubate the mixed lysates with anti-glutathione antibody-coupled agarose (B213101) beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • Elution: Elute the enriched glutathionylated proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.0.

Protocol 3: Protein Digestion and LC-MS/MS Analysis
  • In-Solution Digestion:

  • Desalting: Desalt the resulting peptides using C18 StageTips or equivalent[6].

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris 480).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 15-20 most intense precursor ions for fragmentation.

Protocol 4: Data Analysis
  • Peptide Identification: Process the raw MS data using a software suite such as MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database (e.g., UniProt) with specifications for the glutathionyl modification on cysteine residues.

  • Peptide Quantification: The software will identify and quantify the "light" and "heavy" peptide pairs based on their mass difference. The ratio of the intensities of the heavy to light peptides provides the relative quantification of the glutathionylated protein between the control and treated samples.

  • Statistical Analysis: Perform statistical analysis to identify proteins with significant changes in glutathionylation. This typically involves calculating fold changes and p-values.

Data Presentation

The quantitative data should be summarized in clear and concise tables. Below are examples of how to present the results.

Table 1: Top 10 Upregulated Glutathionylated Proteins in Response to Treatment

Protein IDGene NameProtein NameFold Change (Treated/Control)p-value
P04114GAPDHGlyceraldehyde-3-phosphate dehydrogenase3.20.001
P62258ACTG1Actin, cytoplasmic 22.80.005
P08670VIMVimentin2.50.012
P31946HSPA8Heat shock cognate 71 kDa protein2.30.015
P60709ACTBActin, cytoplasmic 12.10.021
Q06830PRDX1Peroxiredoxin-12.00.025
P06733ENO1Alpha-enolase1.90.030
P13639TUBA1BTubulin alpha-1B chain1.80.035
P02768ALBSerum albumin1.70.040
P49411ALDOAFructose-bisphosphate aldolase (B8822740) A1.60.045

Table 2: Top 10 Downregulated Glutathionylated Proteins in Response to Treatment

Protein IDGene NameProtein NameFold Change (Treated/Control)p-value
P00441SOD1Superoxide dismutase [Cu-Zn]0.40.002
P07355ANXA2Annexin A20.50.008
Q16665PARK7Protein DJ-10.60.018
P05067KRT1Keratin, type II cytoskeletal 10.60.022
P14618PKMPyruvate kinase PKM0.70.028
P08238HSP90AB1Heat shock protein HSP 90-beta0.70.033
P04040G6PDGlucose-6-phosphate 1-dehydrogenase0.80.038
P30048YWHAZ14-3-3 protein zeta/delta0.80.042
P02786TFRCTransferrin receptor protein 10.80.046
P09488CKBCreatine kinase B-type0.90.049

Signaling Pathway Visualization

The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response and is intricately linked with glutathione metabolism. Understanding how a drug affects this pathway can provide valuable mechanistic insights.

Keap1_Nrf2 cluster_nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented by Keap1 Proteasome Proteasomal Degradation Nrf2->Proteasome Degraded Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitination Cul3->Ub Ub->Nrf2 OxidativeStress Oxidative Stress/ Electrophiles OxidativeStress->Keap1 Modifies Cys residues Nucleus Nucleus ARE ARE GCL GCL ARE->GCL Transcription GS GS ARE->GS Transcription GSH GSH Synthesis GCL->GSH GS->GSH Nrf2_n->ARE Binds

Caption: The Keap1-Nrf2 signaling pathway and its role in GSH synthesis.

Conclusion

The described quantitative proteomics workflow using 15N-labeled glutathione precursors provides a robust and accurate method for studying protein glutathionylation. This approach is highly valuable for researchers in academia and the pharmaceutical industry who are investigating redox biology, disease mechanisms, and the effects of novel drug candidates on cellular signaling pathways. The detailed protocols and data presentation guidelines provided herein should serve as a valuable resource for implementing this powerful technique.

References

Application Notes and Protocols for NMR Spectroscopy of 15N-Labeled Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) that plays a pivotal role in a multitude of cellular processes, including antioxidant defense, detoxification, and the maintenance of redox homeostasis. The use of 15N-labeled glutathione in Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for studying its structure, dynamics, and interactions with other molecules in detail. This document provides an overview of key NMR techniques, experimental protocols, and quantitative data for the analysis of 15N-labeled glutathione.

Data Presentation

Table 1: ¹H and ¹⁵N Chemical Shifts of Glutathione

The following table summarizes the reported ¹H and ¹⁵N chemical shifts for reduced glutathione (GSH). Chemical shifts can be influenced by factors such as pH, temperature, and solvent.

ResidueAtom¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Glutamate α-NH8.45121.5
α-CH3.77-
β-CH₂2.16-
γ-CH₂2.53-
Cysteine α-NH8.60119.8
α-CH4.58-
β-CH₂2.95-
Glycine (B1666218) α-NH8.37118.2
α-CH₂3.96-

Note: Chemical shifts are referenced to DSS at 0.00 ppm for ¹H and liquid ammonia (B1221849) at 0.0 ppm for ¹⁵N. Values can vary based on experimental conditions.

Table 2: J-Coupling and Relaxation Data for Glutathione

This table presents typical J-coupling constants and relaxation parameters for glutathione. These values are crucial for understanding molecular conformation and dynamics.

ParameterNuclei InvolvedTypical Value
J-Coupling ¹J(¹⁵N, ¹H)~92 Hz
³J(Hα, Hβ) Cys~5-8 Hz
Relaxation T1 of GSH (in human brain)~397 ± 44 ms (B15284909)
T2 of GSHHighly dependent on molecular tumbling and exchange
{¹H}-¹⁵N NOEDependent on local and overall molecular motions

Experimental Protocols

Protocol 1: ¹H-¹⁵N HSQC for 15N-Labeled Glutathione

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is fundamental for observing the correlation between amide protons and their directly attached nitrogen atoms.

1. Sample Preparation:

  • Dissolve 1-5 mg of 15N-labeled glutathione in 500 µL of a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • Add 5-10% D₂O to the final sample for the NMR lock.

  • For quantitative measurements, a known concentration of an internal standard (e.g., DSS or TSP) should be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a spectrometer equipped with a cryoprobe for optimal sensitivity.

  • Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • A common pulse sequence is hsqcetf3gpsi (or similar sensitivity-enhanced, gradient-selected versions).[1]

  • Key Acquisition Parameters:

    • ¹H Spectral Width (sw): 12-16 ppm, centered around 4.7 ppm (water resonance).

    • ¹⁵N Spectral Width (sw1): 30-40 ppm, centered around 120 ppm.

    • Number of scans (ns): 8-16 (adjust for desired signal-to-noise).

    • Number of increments in t1 (td1): 128-256.

    • Recycle delay (d1): 1.5 - 2.0 seconds.

    • ¹J(NH) coupling constant: Set to an average of 92 Hz for magnetization transfer.

3. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

  • Perform baseline correction.

Protocol 2: ¹⁵N-Edited TOCSY-HSQC for Spin System Identification

This 3D experiment helps to identify the complete proton spin systems of the glutamate, cysteine, and glycine residues by transferring magnetization from the amide proton to other protons within the same residue.

1. Sample Preparation:

  • As described in Protocol 1. A higher concentration of the sample may be beneficial.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a pulse sequence such as hsqctocsigp or a similar 3D HSQC-TOCSY sequence.

  • Key Acquisition Parameters:

    • ¹H and ¹⁵N spectral widths and centers: Similar to the ¹H-¹⁵N HSQC experiment.

    • TOCSY mixing time: 60-80 ms to allow for magnetization transfer through the spin system.

    • Number of scans (ns): 4-8.

    • Number of increments in t1 (¹⁵N) and t2 (¹H): 64-128 for t1 and 128-256 for t2.

    • Recycle delay (d1): 1.5 - 2.0 seconds.

3. Data Processing:

  • Process the 3D data using appropriate window functions (e.g., squared sine-bell).

  • Perform Fourier transformation, phasing, and baseline correction for all three dimensions.

  • Analyze the 2D planes at each ¹⁵N chemical shift to trace the proton-proton correlations for each residue.

Protocol 3: Quantitative NMR (qNMR) of ¹⁵N-Labeled Glutathione

qNMR allows for the accurate determination of the concentration of 15N-labeled glutathione in a sample.

1. Sample Preparation:

  • Accurately weigh a known amount of 15N-labeled glutathione and a certified internal standard (e.g., maleic acid, DSS).

  • Dissolve both in a known volume of deuterated solvent (e.g., D₂O or a buffered solution in D₂O). Ensure complete dissolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum.

  • Key Acquisition Parameters:

    • Pulse angle: 90° pulse for accurate quantification.

    • Recycle delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation. This is typically 30-60 seconds for small molecules.

    • Number of scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

    • Digital resolution: Ensure a sufficient number of data points (at least 32K).

3. Data Processing and Quantification:

  • Apply an exponential window function with minimal line broadening.

  • Perform Fourier transformation, phasing, and careful baseline correction.

  • Integrate well-resolved signals of both glutathione and the internal standard.

  • Calculate the concentration of glutathione using the following formula: Concentration_GSH = (Integral_GSH / N_protons_GSH) * (N_protons_Std / Integral_Std) * (Moles_Std / Volume) where N_protons is the number of protons giving rise to the integrated signal.

Mandatory Visualizations

Glutathione_Biosynthesis cluster_step1 Step 1: Formation of γ-Glutamylcysteine cluster_step2 Step 2: Addition of Glycine Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_EC γ-Glutamylcysteine GS Glutathione Synthetase (GS) gamma_EC->GS GCL->gamma_EC ADP1 ADP + Pi GCL->ADP1 ATP1 ATP ATP1->GCL Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH ADP2 ADP + Pi GS->ADP2 ATP2 ATP ATP2->GS Glutathione_Redox_Cycle GSH 2 GSH (Reduced Glutathione) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O 2 H₂O GPx->H2O GR->GSH Reduction NADP NADP⁺ GR->NADP H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->GPx NADPH NADPH + H⁺ NADPH->GR Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis start 15N-Labeled GSH sample Final NMR Sample start->sample buffer Buffer + D₂O buffer->sample standard Internal Standard (for qNMR) standard->sample hsqc ¹H-¹⁵N HSQC sample->hsqc tocsy ¹⁵N-Edited TOCSY sample->tocsy qnmr 1D ¹H qNMR sample->qnmr proc_hsqc FT, Phasing, Baseline Correction hsqc->proc_hsqc proc_tocsy 3D FT, Phasing, Baseline Correction tocsy->proc_tocsy proc_qnmr FT, Phasing, Integration qnmr->proc_qnmr analysis_hsqc Chemical Shift Assignment proc_hsqc->analysis_hsqc analysis_tocsy Spin System Identification proc_tocsy->analysis_tocsy analysis_qnmr Concentration Calculation proc_qnmr->analysis_qnmr

References

Application Notes and Protocols for L-Glutathione reduced-15N Analysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that serves as the most abundant non-protein thiol in mammalian cells. It plays a critical role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a key indicator of oxidative stress.[3] Stable isotope-labeled L-Glutathione reduced-15N is a valuable tool for researchers, enabling precise quantification of GSH levels in cell culture through isotope dilution mass spectrometry, and for metabolic flux analysis to study its synthesis and turnover.

This document provides detailed protocols for the sample preparation of this compound in cell culture for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Glutathione (B108866) and Ferroptosis Signaling Pathway

Glutathione is a central regulator in the ferroptosis signaling pathway, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4][5] The glutathione-dependent antioxidant enzyme, glutathione peroxidase 4 (GPX4), is crucial for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing ferroptosis.[1][6][7] The synthesis of GSH is dependent on the availability of cysteine, which is often imported into the cell as cystine via the system Xc- transporter.[1][7] Inhibition of system Xc- or direct inhibition of GPX4 can lead to an accumulation of lipid reactive oxygen species (ROS) and induce ferroptosis.

Glutathione_Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine SystemXc System Xc- (SLC7A11) Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Reduction PUFA_PL PUFA-PL Lipid_ROS Lipid ROS PUFA_PL->Lipid_ROS Lipid Peroxidation (LOX, Fenton Reaction) GPX4 GPX4 Lipid_ROS->GPX4 Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis GCL_GS GCL & GS Cysteine->GCL_GS Synthesis GSH GSH (L-Glutathione) GCL_GS->GSH GSH->GPX4 Cofactor GSSG GSSG GPX4->GSSG Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols GR Glutathione Reductase (GR) GSSG->GR GR->GSH Recycling NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Lipid_Alcohols->Ferroptosis Inhibition Experimental_Workflow cluster_cell_prep Cell Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting (Aspiration/Centrifugation) Cell_Culture->Harvesting Washing 3. Washing with ice-cold PBS Harvesting->Washing Quenching 4. Metabolism Quenching (e.g., -80°C 80% Methanol) Washing->Quenching Extraction 5. Metabolite Extraction (Scraping & Vortexing) Quenching->Extraction Centrifugation 6. Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant_Collection 7. Supernatant Collection Centrifugation->Supernatant_Collection Derivatization 8. Derivatization with NEM (for GSH) Supernatant_Collection->Derivatization LCMS_Analysis 9. LC-MS/MS Analysis Derivatization->LCMS_Analysis Data_Processing 10. Data Processing (Quantification using 15N-GSH) LCMS_Analysis->Data_Processing

References

Application Notes and Protocols for Derivatization of 15N-Glutathione in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutathione (B108866) (GSH) is a critical tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification, and cellular signaling. The ratio of its reduced form (GSH) to its oxidized disulfide form (GSSG) is a key indicator of cellular oxidative stress and is implicated in numerous disease states.[1][2][3] The accurate quantification of GSH and GSSG in biological matrices is challenging due to the inherent instability of the thiol group in GSH, which is prone to auto-oxidation during sample collection, processing, and storage.[4][5][6]

To overcome this, chemical derivatization of the reactive sulfhydryl group is a mandatory step for robust and reproducible quantification.[7] This process, often referred to as thiol blocking, stabilizes GSH and prevents its artificial oxidation, ensuring that the measured GSH/GSSG ratio accurately reflects the in vivo redox state.[5][8] Furthermore, derivatization can improve the chromatographic properties and ionization efficiency of the analyte for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

For quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and variations in sample preparation and instrument response. 15N-labeled glutathione, which is derivatized alongside the endogenous analyte, provides the most accurate and precise quantification. This document provides detailed application notes and protocols for the most common derivatization methods for GSH and its 15N-labeled analogue for LC-MS/MS analysis.

Method 1: N-Ethylmaleimide (NEM) Derivatization

Application Note

N-ethylmaleimide (NEM) is a widely used alkylating agent that rapidly and specifically reacts with the sulfhydryl group of GSH under mild conditions to form a stable thioether conjugate (GS-NEM).[4][5] This reaction effectively quenches the free thiol, preventing its oxidation to GSSG during sample workup.[8][9] The resulting GS-NEM adduct is stable and exhibits excellent chromatographic and mass spectrometric properties, making it ideal for quantitative analysis.[1][5] The use of NEM is particularly advantageous for in situ derivatization in cell cultures, where it can permeate the cell membrane to stabilize intracellular GSH immediately upon application.[8][10]

Advantages:

  • Rapid and Specific Reaction: NEM reacts quickly with thiols, minimizing the risk of artifactual oxidation.[5]

  • Stable Adduct: The GS-NEM conjugate is chemically stable, allowing for flexibility in sample processing and storage.[1]

  • Versatility: The method is applicable to a wide range of biological samples, including whole blood, tissue homogenates, and cultured cells.[4][11][12]

Considerations:

  • Excess NEM must be removed or quenched if subsequent analysis of other non-thiol compounds is required, though for targeted GSH analysis, this is often unnecessary.

  • The reaction is pH-dependent, with optimal rates typically occurring at near-neutral pH.

Workflow for NEM Derivatization and Analysis

NEM_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Extraction & Analysis Sample Biological Sample (Cells, Tissue, Blood) Spike Spike with 15N-GSH Internal Std. Sample->Spike Lyse Homogenize / Lyse in NEM Solution Spike->Lyse Incubate Incubate (e.g., 45 min, RT) Lyse->Incubate Precip Protein Precipitation (e.g., SSA or Methanol) Incubate->Precip Centrifuge Centrifuge (e.g., 10 min, 4°C) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (GS-NEM & 15N-GS-NEM) Supernatant->LCMS

Caption: Workflow for GSH quantification using NEM derivatization.

Detailed Experimental Protocol

1. Materials and Reagents

  • N-Ethylmaleimide (NEM)

  • Glutathione (GSH) standard

  • 15N-Glutathione (e.g., Glutathione-(glycine-13C2,15N)) as internal standard (IS)

  • Glutathione Disulfide (GSSG) standard

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (FA)

  • Sulfosalicylic Acid (SSA)

  • Phosphate Buffered Saline (PBS)

2. Reagent Preparation

  • NEM Stock Solution (100 mM): Dissolve 12.5 mg of NEM in 1 mL of methanol or ethanol. Prepare fresh.

  • Derivatization Solution (10 mM NEM in PBS): Dilute the NEM stock solution 1:10 in PBS. This solution is used for in situ derivatization of cultured cells.[10]

  • Extraction Solvent (with NEM and IS): For tissue or blood, prepare an extraction solvent such as 80% methanol containing 5 mM NEM and the desired concentration of 15N-GSH internal standard.[10][11]

  • Protein Precipitation Solution (5% SSA): Dissolve 5 g of SSA in 100 mL of water. Store at 4°C.

3. Sample Preparation & Derivatization (Example: Cultured Cells)

  • Aspirate the culture medium from the cells.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of 10 mM NEM in PBS directly to the cell culture plate and incubate for 15 minutes at room temperature to stabilize intracellular GSH.[10]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Spike with 15N-GSH internal standard.

  • Proceed immediately to extraction.

4. Sample Extraction

  • Add 800 µL of ice-cold 80% methanol to the cell suspension.[10] Alternatively, for blood or tissue, homogenize the sample in the NEM-containing extraction solvent and then add an equal volume of 5-10% SSA for protein precipitation.[1][12]

  • Vortex vigorously for 5 minutes at 4°C.[5]

  • Incubate for 45 minutes at room temperature to ensure complete derivatization.[11]

  • Centrifuge at >14,000 x g for 10 minutes at 4°C.[5][11]

  • Transfer the supernatant to a new tube or an LC autosampler vial for analysis.

5. LC-MS/MS Analysis

  • LC Column: HILIC or a C18 column such as Waters Acquity UPLC HSS-T3 (2.1 x 100 mm, 1.8 µm).[5][11]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile (B52724) + 0.1% Formic Acid.

  • Flow Rate: 0.3-0.4 mL/min.[5][11]

  • Gradient: A typical gradient starts with high aqueous phase (e.g., 99% A), ramping to high organic phase over several minutes to elute the analytes.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • GS-NEM: m/z 433.3 → 304.4[5]

    • 15N-GS-NEM (from glycine-13C2,15N-GSH): m/z 436.3 → 307.3[5]

    • GSSG (underivatized): m/z 613.2 → 355.2[5]

Quantitative Data Summary (NEM Method)

ParameterGS-NEMGSSGReference
Linearity Range 15.6 - 1000 µM0.01 - 10 µM[8][10]
LLOQ 1.5 µM0.1 µM[1]
LOD 0.4 µM0.1 µM[1]
Intra-day Precision (%CV) 3.1 - 4.3%3.1 - 4.3%[1]
Inter-day Precision (%CV) 2.51%3.66%[8][10]
Accuracy / Recovery >92%>92%[10]

Method 2: Monobromobimane (mBBr) Derivatization

Application Note

Monobromobimane (mBBr) is a fluorescent labeling reagent that reacts with thiol groups to form stable, highly fluorescent thioether derivatives. While historically used for fluorescence detection, mBBr derivatives are also readily analyzed by mass spectrometry.[13] The reaction proceeds rapidly at a basic pH (typically pH 8-9).[14] The derivatization renders GSH stable against autooxidation.[13] The resulting GSH-bimane adduct can be sensitively detected, making this method suitable for samples with very low GSH concentrations.[13]

Advantages:

  • High Sensitivity: The derivative is fluorescent, allowing for orthogonal detection methods and potentially very low limits of detection in MS.[13][15]

  • Stable Adduct: The resulting GSH-bimane adduct is stable for analysis.

Considerations:

  • pH Dependent: The reaction requires a basic pH, which can promote GSH oxidation if not controlled carefully. The derivatization should be initiated quickly after sample collection and pH adjustment.[14]

  • Light Sensitive: mBBr is a fluorescent reagent and should be handled with protection from light.

Workflow for mBBr Derivatization and Analysis

mBBr_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Quenching & Analysis Sample Biological Sample + 15N-GSH IS Extract Extract in Acid (e.g., SSA) Sample->Extract AdjustpH Adjust to Basic pH (e.g., pH 9.0) Extract->AdjustpH Deriv Add mBBr Reagent Incubate in Dark AdjustpH->Deriv Quench Quench Reaction (Acidify, e.g., MSA) Deriv->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (GSH-Bimane) Supernatant->LCMS

Caption: Workflow for GSH quantification using mBBr derivatization.

Detailed Experimental Protocol

1. Materials and Reagents

  • Monobromobimane (mBBr)

  • GSH and 15N-GSH standards

  • 5-Sulfosalicylic acid (SSA)

  • HEPES or similar buffer

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Methanesulfonic acid (MSA) or Acetic Acid

  • Acetonitrile (LC-MS Grade)

2. Reagent Preparation

  • mBBr Stock Solution (30-50 mM): Dissolve mBBr in acetonitrile. Store in the dark at -20°C. This solution is stable for several days at room temperature.[14]

  • Reaction Buffer (e.g., 50 mM HEPES, pH 8.0): Prepare buffer for the derivatization reaction.

3. Sample Preparation & Derivatization

  • Homogenize tissue or lyse cells in an acidic solution (e.g., 5% SSA) to precipitate proteins and stabilize GSH. Spike with 15N-GSH IS.[13]

  • Centrifuge to pellet the protein.

  • Take an aliquot of the supernatant and adjust the pH to 8.0-9.0 with NaOH.[14]

  • Add the mBBr stock solution to the sample to a final concentration of 1-2 mM.

  • Incubate at 60°C for 10 minutes in the dark or at room temperature for 30 minutes.[16]

  • Stop the reaction by acidifying the sample with MSA or acetic acid to a final concentration of ~50 mM.[16]

  • Centrifuge the sample if any precipitate forms.

  • Transfer the supernatant to an LC autosampler vial.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water + 0.25% Acetic Acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Analysis: Use a gradient elution suitable for reversed-phase separation. The GSH-bimane adduct is significantly more hydrophobic than native GSH.

  • Mass Spectrometer: ESI+ mode. MRM transitions would need to be optimized for the GSH-bimane adduct and its 15N-labeled counterpart.

Quantitative Data Summary (mBBr Method)

ParameterGSH-BimaneReference
LOD 500 amol (on-column)[13]
Recovery 96.7 - 97.6%[14]
Precision (%CV) 1.4%[14]

Method 3: Iodoacetamide (B48618) (IAM) Derivatization

Application Note

Iodoacetamide (IAM) is another common alkylating agent used for derivatizing thiol groups. It covalently modifies the sulfhydryl group of cysteine residues in proteins and small molecules like GSH. The reaction forms a stable carboxyamidomethyl derivative. While widely used in proteomics to prevent disulfide bond formation, its use for GSH quantification requires careful optimization.[17] The reaction with IAM is generally slower than with NEM and is highly pH-dependent, requiring a pH of at least 8 for effective reaction.[18] A key consideration is the potential for side reactions, such as alkylation of amine groups, at higher pH values.[18][19]

Advantages:

  • Commonly Available: IAM is a standard reagent in most biochemistry and proteomics labs.

  • Effective Thiol Blocking: It effectively and irreversibly blocks the thiol group.

Considerations:

  • Slower Reaction Rate: The reaction is slower compared to NEM, increasing the potential for sample degradation before derivatization is complete.

  • pH Requirement: Requires a basic pH (≥8) for efficient reaction.[18]

  • Potential for Side Reactions: At the required basic pH, IAM can react non-specifically with other nucleophilic groups like amines (e.g., the N-terminus of GSH), leading to by-products that can complicate analysis.[18][19]

Due to these considerations, NEM is often preferred for quantitative analysis of GSH. However, if IAM is used, the protocol must be carefully controlled.

Workflow for IAM Derivatization and Analysis

IAM_Workflow cluster_prep Sample Preparation & Derivatization cluster_extract Quenching & Analysis Sample Biological Sample + 15N-GSH IS Extract Extract & Precipitate Proteins Sample->Extract AdjustpH Adjust to pH ≥ 8 (e.g., AmBic) Extract->AdjustpH Deriv Add IAM Reagent Incubate in Dark AdjustpH->Deriv Quench Quench Reaction (e.g., DTT or Acid) Deriv->Quench Desalt Desalt Sample (Optional, C18 SPE) Quench->Desalt Drydown Dry & Reconstitute Desalt->Drydown LCMS LC-MS/MS Analysis (GSH-CAM) Drydown->LCMS

Caption: Workflow for GSH quantification using IAM derivatization.

Detailed Experimental Protocol

1. Materials and Reagents

  • Iodoacetamide (IAM)

  • GSH and 15N-GSH standards

  • Ammonium Bicarbonate (AmBic) buffer

  • Dithiothreitol (DTT) for quenching

  • Formic Acid

2. Reagent Preparation

  • IAM Stock Solution (1 M): Dissolve 185 mg of IAM in 1 mL of 50 mM Ammonium Bicarbonate. Prepare fresh and protect from light.[7]

  • Reaction Buffer (50 mM AmBic, pH 8.0-8.5): Prepare buffer for sample resuspension and reaction.

3. Sample Preparation & Derivatization

  • Extract GSH from the biological sample using a suitable method (e.g., protein precipitation with acetonitrile or methanol) and spike with 15N-GSH IS.

  • Dry the extract using a vacuum centrifuge.

  • Reconstitute the sample in reaction buffer (50 mM AmBic, pH 8.0).

  • Add IAM stock solution to a final concentration of 50-100 mM.

  • Incubate for 1 hour at room temperature in the dark.

  • Quench the reaction by adding DTT to a final concentration higher than that of IAM, or by acidifying with formic acid.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column.

  • Mobile Phases: Standard water/acetonitrile or water/methanol system with 0.1% formic acid.

  • Mass Spectrometer: ESI+ mode. MRM transitions must be determined for the S-carboxyamidomethyl-glutathione derivative and its corresponding 15N-labeled internal standard.

Quantitative Data Summary (IAM Method)

Quantitative data for dedicated GSH analysis using IAM is less common in recent literature compared to NEM, largely due to the preference for NEM's faster and more specific reaction profile. Validation would be required to establish linearity, LLOQ, and precision. Researchers should be aware that at pH 8, bisalkylation of GSH has been observed, which could impact quantitative accuracy.[18][19]

References

Application Note: Tracing De-Novo Glutathione Synthesis Using ¹⁵N-Labeled Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in quantifying the dynamic synthesis of glutathione (B108866) (GSH) in biological systems.

Introduction

Glutathione is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The de-novo synthesis of glutathione from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—is a fundamental process reflecting the cell's metabolic status and antioxidant capacity.[1] This pathway involves two sequential ATP-dependent enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[1][2] Understanding the rate of de-novo GSH synthesis is crucial for studying various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders, as well as for evaluating the efficacy of therapeutic interventions.[3]

Stable isotope tracing provides a powerful method to dynamically monitor metabolic pathways. By supplying cells with an amino acid precursor labeled with a heavy isotope, such as ¹⁵N, researchers can track the incorporation of the label into newly synthesized GSH molecules. This approach allows for the precise quantification of the de-novo synthesis rate, distinguishing it from the existing, unlabeled GSH pool. This application note provides a detailed protocol for tracing de-novo GSH synthesis using ¹⁵N-labeled L-glutamine, followed by analysis with liquid chromatography-mass spectrometry (LC-MS/MS).

Principle of the Method

The strategy involves replacing standard L-glutamine in the cell culture medium with L-¹⁵N₂-glutamine. Cellular enzymes process this labeled glutamine, incorporating one of the ¹⁵N atoms into glutamate. This ¹⁵N-labeled glutamate is then used by GCL and GS to synthesize ¹⁵N-glutathione (¹⁵N-GSH). The newly synthesized ¹⁵N-GSH has a higher mass than the unlabeled ¹⁴N-GSH. This mass difference is readily detected and quantified by mass spectrometry, allowing for the calculation of the fractional contribution of the de-novo pathway to the total glutathione pool.[4][5]

DeNovo_Glutathione_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway 15N_Gln L-[¹⁵N₂]-Glutamine Cys L-Cysteine gGC γ-Glutamylcysteine Cys->gGC Gly L-Glycine 15N_GSH [¹⁵N]-Glutathione (GSH) Gly->15N_GSH 15N_Glu L-[¹⁵N]-Glutamate 15N_Glu->gGC GCL gGC->15N_GSH GS

Caption: De-Novo Glutathione Synthesis Pathway using L-[¹⁵N₂]-Glutamine as a tracer.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for tracing metabolic pathways in cultured mammalian cells.[4][5]

Materials and Reagents
  • Cell Line: Relevant to the research question (e.g., human-induced pluripotent stem cell-derived neurons, T cells, cancer cell lines).

  • Culture Medium: Appropriate for the cell line (e.g., DMEM, RPMI-1640).

  • Dialyzed Fetal Bovine Serum (dFBS): To ensure control over amino acid concentrations.

  • L-¹⁵N₂-Glutamine: Isotopic purity >98%.

  • Phosphate Buffered Saline (PBS): Cold, sterile.

  • Metabolite Extraction Solution: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C.

  • Cell Scrapers: For adherent cells.

  • Microcentrifuge Tubes: Pre-chilled.

  • LC-MS/MS System: A system capable of high-resolution mass analysis, such as a Q-TOF or Orbitrap, or a sensitive triple quadrupole instrument.[6] A system coupling Hydrophilic Interaction Liquid Chromatography (HILIC) with a Zeno trap-enabled high-resolution multiple reaction monitoring (MRMHR) instrument is highly effective.[4][5]

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture Seed cells and grow to desired confluency. B 2. Labeling Replace medium with ¹⁵N-Glutamine medium. Incubate for a defined period (e.g., 24h). A->B C 3. Quenching & Extraction Rapidly wash with ice-cold PBS. Add ice-cold 80% Methanol to quench metabolism. B->C D 4. Sample Preparation Scrape and collect cell lysate. Centrifuge to pellet protein/debris. C->D E 5. LC-MS/MS Analysis Inject supernatant. Separate metabolites via HILIC. D->E F 6. Data Acquisition Detect mass isotopologues of GSH (e.g., m/z for ¹⁴N-GSH and ¹⁵N-GSH). E->F G 7. Data Analysis Calculate fractional enrichment. Determine de-novo synthesis rate. F->G

Caption: General experimental workflow for tracing de-novo GSH synthesis.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture cells under standard conditions until they reach the desired confluency (typically 70-80%).

    • Prepare a labeling medium by supplementing a glutamine-free base medium with dFBS, necessary nutrients, and L-¹⁵N₂-Glutamine at a physiological concentration (e.g., 2 mM).

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed, glutamine-free medium.

    • Add the prepared ¹⁵N-labeling medium to the cells.

    • Incubate the cells for a time sufficient to achieve isotopic labeling stationarity in the metabolites of interest. A 24-hour incubation is often a suitable starting point.[4][5]

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Quickly aspirate the labeling medium.

    • Immediately wash the cell monolayer with ice-cold PBS to remove extracellular metabolites.

    • Add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a 6-well plate) to each well to quench all enzymatic activity.[5]

    • Use a cell scraper to detach the cells and collect the entire methanol-cell lysate mixture into a pre-chilled microcentrifuge tube.

  • Sample Preparation for LC-MS/MS:

    • Vortex the lysate thoroughly.

    • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

    • Dry the supernatant using a vacuum concentrator and reconstitute in a suitable solvent for LC-MS injection, if necessary.

  • LC-MS/MS Analysis:

    • Separate metabolites using a HILIC column, which is well-suited for retaining polar compounds like glutathione.

    • Set the mass spectrometer to detect both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of GSH and its precursors (e.g., glutamate).

    • The specific m/z values will depend on the ionization state (positive or negative mode). For example, in positive ion mode, one would monitor for the protonated molecules [M+H]⁺.

    • Utilize high-resolution MS or MS/MS scans to confirm the identity of the peaks and resolve isotopologues.[4]

Data Presentation and Interpretation

The primary output of the experiment is the relative abundance of labeled versus unlabeled glutathione. This is used to calculate the fractional enrichment, which reflects the proportion of the GSH pool that was newly synthesized during the labeling period.

Data Interpretation Logic

Data_Interpretation A Acquire Mass Spectra Detect peak areas for all GSH isotopologues (M+0, M+1, etc.). B Calculate Fractional Enrichment (FE) FE = (Σ Labeled GSH) / (Σ Total GSH) A->B C Determine De-Novo Synthesis Compare FE between experimental groups (e.g., Control vs. Treatment). B->C D Biological Insight Correlate changes in GSH synthesis with cellular phenotype or disease state. C->D

Caption: Logical flow for interpreting stable isotope tracing data.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study tracing ¹⁵N from L-¹⁵N₂-glutamine into key metabolites in human-induced pluripotent stem cell-derived neurons.[4][5][7] This data illustrates how the label flows from the precursor to downstream products.

Metabolite¹⁵N Isotope Enrichment (%)Biological Significance
Glutamate 23%Direct product of glutamine; primary precursor for GSH synthesis.[4][7]
Serine 5%Indicates nitrogen transfer from glutamine to other amino acid pools.[4][7]
Glycine Not DetectedIn this specific study, ¹⁵N enrichment was below the detection limit.[4][7]
Glutathione (GSH) VariesThe enrichment in GSH directly reflects the de-novo synthesis rate.
Application Example: Neurodegeneration Model

In a study modeling neurodegeneration with rotenone, a mitochondrial complex I inhibitor, this tracing technique was applied to mid-brain neurons.[4][5] The key findings are summarized below.

ConditionObservationInterpretation
Control Neurons Basal level of ¹⁵N incorporation into the GSH pool.Demonstrates the steady-state rate of de-novo GSH synthesis.
Rotenone-Treated Neurons Significantly decreased abundance of both unlabeled and newly synthesized (¹³C-labeled) GSH.[4]Rotenone treatment not only induces oxidative stress (increasing GSSG) but also suppresses the de-novo synthesis pathway, limiting the cell's ability to replenish its GSH pool.[4][5]
Decreased ¹³C incorporation into the glutamate moiety of GSH.[4]The suppression of GSH synthesis was linked to the inhibition of glucose metabolism, which limits the supply of glutamate.[4]

These results highlight how tracing de-novo synthesis provides deeper mechanistic insights than simply measuring total GSH levels. It revealed that the drug-induced pathology involved a direct impairment of the GSH synthetic machinery.[4]

References

Quantifying Reactive Metabolite Formation Using ¹⁵N-GSH Trapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of reactive metabolites is a significant concern in drug development, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions (ADRs) and organ toxicity, most notably drug-induced liver injury (DILI).[1][2][3] Early identification and characterization of reactive metabolite formation is crucial for de-risking drug candidates.[3] A robust and reliable method for this is the use of trapping agents in in vitro metabolic systems. Glutathione (B108866) (GSH) is a key endogenous nucleophile that detoxifies reactive electrophiles, making it an ideal trapping agent.[4][5][6]

To enhance the specificity and confidence in detecting GSH-adducts, stable isotope-labeled glutathione, such as ¹⁵N-labeled GSH (or more commonly, a combination of ¹³C and ¹⁵N labels like [¹³C₂,¹⁵N]-glycine GSH), is employed.[2][7][8] This approach creates a characteristic isotopic doublet in the mass spectrum of the GSH conjugate, with a specific mass difference between the labeled and unlabeled adducts, allowing for their unambiguous identification against a complex biological background.[7][9] This document provides detailed application notes and protocols for quantifying reactive metabolite formation using ¹⁵N-GSH trapping coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The core of this method involves incubating a test compound with a metabolically active system, such as human liver microsomes (HLM), in the presence of an NADPH regenerating system and a mixture of unlabeled GSH and ¹⁵N-GSH.[8] Phase I enzymes, primarily cytochrome P450s (CYPs), can bioactivate the drug to form electrophilic reactive metabolites. These short-lived intermediates are then "trapped" by the nucleophilic thiol group of both unlabeled and ¹⁵N-labeled GSH, forming stable conjugates. These conjugates are then detected and quantified by LC-MS/MS. The presence of a unique isotopic pattern (a "twin ion" signal) provides high confidence in the identification of GSH adducts.[7][9]

Data Presentation

Table 1: Example Quantitative Analysis of Reactive Metabolite-GSH Adduct Formation
CompoundTherapeutic ClassDaily Dose (mg)RM-GS Formation Rate (pmol/30 min/mg protein)DILI Risk Potential
AcetaminophenAnalgesic>1000>100High (at high doses)
DiclofenacNSAID75-150>10High
TiclopidineAntiplatelet500>50High
CarbamazepineAnticonvulsant200-120010-50Moderate
ClozapineAntipsychotic300-9005-20Moderate
LosartanAntihypertensive25-100<1Low
CaffeineStimulant100-400Not DetectedLow
CitalopramAntidepressant20-40Not DetectedLow

Note: The formation rates and DILI risk are compiled from literature sources for illustrative purposes.[10][11] Actual values can vary based on experimental conditions.

Table 2: Common Bioactivation Reactions and Resulting GSH Adducts
Bioactivation PathwayReactive IntermediateExample Drug
Aromatic HydroxylationQuinone-imine, QuinoneAcetaminophen, Clozapine
Epoxidation of Alkenes/ArenesEpoxideCarbamazepine
Thiophene OxidationThiophene-S-oxideTiclopidine
Acyl Glucuronide FormationAcyl GlucuronideDiclofenac

Experimental Protocols

Protocol 1: In Vitro Incubation for ¹⁵N-GSH Trapping

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • ¹⁵N-labeled Glutathione ([¹³C₂,¹⁵N]-Glycine GSH is commonly used)

  • Unlabeled Glutathione (GSH)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile

  • Formic Acid

  • Methanol

  • Water (LC-MS grade)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO, methanol) to a stock concentration of 10-20 mM.

    • Prepare a 1:1 mixture of unlabeled GSH and ¹⁵N-GSH in phosphate buffer to a final concentration of 10 mM each.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer (to final volume of 200 µL)

      • Human Liver Microsomes (final concentration 0.5-1.0 mg/mL)

      • 1:1 GSH/¹⁵N-GSH mixture (final concentration 1 mM each)

      • Test compound (final concentration 10-50 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

    • Include negative controls without the NADPH regenerating system and/or without the test compound.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile.

    • Vortex the sample thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[12]

Protocol 2: LC-MS/MS Analysis for ¹⁵N-GSH Adduct Detection

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[12]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3-0.4 mL/min

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.[1][13]

  • Data Acquisition:

    • Full Scan (for high-resolution MS): Acquire data over a relevant m/z range to detect the characteristic isotopic doublet of the GSH and ¹⁵N-GSH adducts (mass difference of ~3 Da for [¹³C₂,¹⁵N]-GSH).[7][8]

    • Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation of the detected parent ions to obtain structural information.

    • Neutral Loss/Precursor Ion Scanning (for triple quadrupole MS):

      • Positive Mode: Scan for the neutral loss of 129 Da (pyroglutamic acid) from the protonated GSH conjugate.[14][15]

      • Negative Mode: Scan for the precursor ion of m/z 272, which corresponds to the γ-glutamyl-dehydroalanyl-glycine fragment.[8][15]

Data Analysis:

  • Extract ion chromatograms for the expected masses of the unlabeled and ¹⁵N-labeled GSH adducts.

  • Confirm the presence of the characteristic isotopic doublet in the mass spectrum.

  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the adduct and the site of conjugation on the parent molecule.

  • Quantification can be achieved by comparing the peak area of the GSH adduct to a standard curve or by using a semi-quantitative approach based on the peak area response.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation GSH_mix GSH / 15N-GSH (1:1 Mixture) GSH_mix->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Initiate Reaction Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data_Analysis Data Analysis (Isotopic Pattern & Fragmentation) LCMS->Data_Analysis

Caption: Experimental workflow for ¹⁵N-GSH trapping of reactive metabolites.

biochem_pathway cluster_trapping GSH Trapping cluster_toxicity Toxicity Pathway Drug Parent Drug PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Drug->PhaseI ReactiveMetabolite Electrophilic Reactive Metabolite PhaseI->ReactiveMetabolite Conjugation GSH Conjugation (GST or spontaneous) ReactiveMetabolite->Conjugation Detoxification CovalentBinding Covalent Binding ReactiveMetabolite->CovalentBinding Toxicity Path GSH GSH / 15N-GSH GSH->Conjugation Adduct Stable GSH / 15N-GSH Adduct Conjugation->Adduct Macromolecules Cellular Macromolecules (Protein, DNA) Macromolecules->CovalentBinding Toxicity Cellular Damage & Toxicity CovalentBinding->Toxicity

Caption: Biochemical pathway of reactive metabolite formation and GSH trapping.

data_analysis_logic Start LC-MS/MS Data Acquisition Filter Filter Data: - Neutral Loss of 129 Da - Precursor of m/z 272 Start->Filter FindDoublet Identify Isotopic Doublet (Mass Difference ~3 Da) Filter->FindDoublet NoDoublet No Adduct Detected FindDoublet->NoDoublet No DoubletFound GSH Adduct Detected FindDoublet->DoubletFound Yes AnalyzeMSMS Analyze MS/MS Spectrum for Structural Elucidation DoubletFound->AnalyzeMSMS Quantify Quantify Peak Area AnalyzeMSMS->Quantify Report Report Results Quantify->Report

Caption: Logical workflow for LC-MS/MS data analysis of ¹⁵N-GSH adducts.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with L-Glutathione reduced-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that serves as a primary endogenous antioxidant, playing a critical role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).[1] It is also central to the detoxification of xenobiotics, such as drugs and environmental toxins.[[“]][[“]][4][5][6] The ratio of its reduced form (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status and oxidative stress.[1] Accurate quantification of GSH and GSSG is therefore crucial in various fields, including drug development, toxicology, and clinical research, to assess the impact of compounds on cellular health.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying molecules in complex biological matrices. By introducing a known amount of a stable isotope-labeled version of the analyte, such as L-Glutathione reduced-15N (¹⁵N-GSH), as an internal standard, IDMS can correct for variations in sample preparation and instrument response, leading to highly reliable results. This application note provides detailed protocols for the quantification of GSH and GSSG in biological samples using ¹⁵N-GSH as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a known quantity of an isotopically labeled analogue of the analyte of interest to the sample at the earliest stage of sample preparation. This "isotopic spike" is chemically identical to the endogenous analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the isotopic standard, the concentration of the endogenous analyte can be accurately determined without the need for complete recovery of the analyte from the sample matrix.

Signaling Pathway: Glutathione-Mediated Xenobiotic Detoxification

Glutathione plays a pivotal role in Phase II detoxification, where it is conjugated to a wide array of xenobiotics and their metabolites. This process is primarily catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). The conjugation of GSH to electrophilic compounds renders them more water-soluble, facilitating their excretion from the body.[[“]][[“]][5]

xenobiotic_detoxification Xenobiotic Xenobiotic (e.g., Drug, Toxin) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Xenobiotic->PhaseI ElectrophilicMetabolite Electrophilic Metabolite Xenobiotic->ElectrophilicMetabolite Directly Electrophilic PhaseI->ElectrophilicMetabolite Conjugate Glutathione Conjugate (GS-Xenobiotic) ElectrophilicMetabolite->Conjugate GSH L-Glutathione (GSH) GST Glutathione S-transferases (GSTs) GSH->GST GST->Conjugate Excretion Excretion (Urine, Bile) Conjugate->Excretion

Glutathione-mediated xenobiotic detoxification pathway.

Experimental Workflow for IDMS Analysis of Glutathione

The overall workflow for the quantification of GSH and GSSG using ¹⁵N-GSH IDMS involves several key steps, from sample collection to data analysis. Proper sample handling is critical to prevent the auto-oxidation of GSH to GSSG, which can lead to an overestimation of the latter. The use of an alkylating agent such as N-ethylmaleimide (NEM) is highly recommended to stabilize the free thiol group of GSH.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Whole Blood, Cultured Cells) Spiking Spike with ¹⁵N-GSH Internal Standard SampleCollection->Spiking Derivatization Derivatization with NEM (for GSH/GSSG ratio) Spiking->Derivatization Reduction Reduction with DTT (for total GSH) Spiking->Reduction ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile or SSA) Derivatization->ProteinPrecipitation Reduction->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMS LC-MS/MS Analysis SupernatantCollection->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration RatioCalculation Calculate Peak Area Ratios (Analyte / ¹⁵N-GSH) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Experimental workflow for glutathione IDMS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of glutathione. These values may vary depending on the specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Transitions for Glutathione and its Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
GSH308162Positive
GSSG613355Positive
GS-NEM433304Positive
¹⁵N-GSH311165Positive
¹⁵N-GS-NEM436307Positive
¹³C₂,¹⁵N-GS-NEM436.3307.3Positive
¹³C₄,¹⁵N₂-GSSG619361Positive

Data compiled from multiple sources.[7]

Table 2: Performance Characteristics of Glutathione LC-MS/MS Methods

ParameterGSHGSSGReference
Lower Limit of Detection (LLOD)0.4 µM0.1 µM[8]
Lower Limit of Quantification (LLOQ)1.5 µM0.1 µM[8]
Linearity Range1.5 - 2000 µM0.1 - 20 µM[8]
Intra-assay CV (%)3.1 - 4.33.1 - 4.3[8]
Inter-assay CV (%)3.1 - 4.33.1 - 4.3[8]
Accuracy (%)95 - 10195 - 101[8]

Experimental Protocols

Protocol 1: Quantification of Reduced (GSH) and Oxidized (GSSG) Glutathione in Cultured Cells

Materials:

  • L-Glutathione reduced-¹⁵N (¹⁵N-GSH) internal standard

  • N-ethylmaleimide (NEM)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash the cells twice with ice-cold PBS.

  • Lysis and Derivatization: Add 200 µL of ice-cold 10 mM NEM in ACN to each well to lyse the cells and immediately derivatize the free GSH. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of ¹⁵N-GSH internal standard solution to each sample.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% FA in water).

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Quantification of Total Glutathione in Whole Blood

Materials:

  • L-Glutathione reduced-¹⁵N (¹⁵N-GSH) internal standard

  • Dithiothreitol (DTT)

  • Sulfosalicylic acid (SSA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

Procedure:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Lysis and Internal Standard Spiking: Lyse 50 µL of whole blood with 150 µL of cold ultrapure water. Add a known amount of ¹⁵N-GSH internal standard.

  • Reduction of GSSG: Add 25 µL of 100 mM DTT to each sample to reduce GSSG to GSH. Vortex and incubate at room temperature for 30 minutes.

  • Protein Precipitation: Add 25 µL of 50% (w/v) SSA to precipitate proteins. Vortex vigorously.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of mobile phase A.

  • LC-MS/MS Analysis: Inject the diluted supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40°C

Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the endogenous analytes (GSH-NEM and GSSG) and the corresponding internal standards (¹⁵N-GSH-NEM and ¹⁵N-GSSG, if used).

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled GSH and GSSG and a constant concentration of the ¹⁵N-GSH internal standard. Process these standards in the same manner as the samples. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte to generate a calibration curve.

  • Concentration Calculation: Determine the concentration of GSH and GSSG in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of L-Glutathione reduced-¹⁵N in an isotope dilution mass spectrometry workflow provides a robust and accurate method for the quantification of reduced, oxidized, and total glutathione in various biological matrices. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of oxidative stress and xenobiotic metabolism. Careful attention to sample preparation, particularly the prevention of auto-oxidation, is paramount for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting incomplete isotopic enrichment of L-Glutathione reduced-15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete isotopic enrichment of L-Glutathione reduced-15N in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic enrichment for this compound?

A1: The expected isotopic enrichment for L-Glutathione (GSH) labeled with a 15N source is typically greater than 98-99%. However, the observed enrichment can be lower due to various factors during the labeling process.

Q2: How is the isotopic enrichment of this compound determined?

A2: Isotopic enrichment is primarily determined using mass spectrometry (MS).[1][2] High-resolution mass spectrometers, such as Q-TOF or Orbitrap instruments, can distinguish between the masses of unlabeled (14N) and labeled (15N) glutathione (B108866).[2] The relative abundances of these isotopic forms are used to calculate the percentage of enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the isotopic labels.[1][3]

Q3: What are the most common reasons for incomplete 15N enrichment of L-Glutathione?

A3: The most common reasons for incomplete 15N enrichment include:

  • Contamination with 14N sources: The presence of unlabeled nitrogen sources in the culture medium or reagents can dilute the 15N label.

  • Insufficient incorporation time: The duration of labeling may not be sufficient for the complete turnover and synthesis of glutathione with the 15N precursors.

  • Metabolic scrambling: The 15N label from the provided source (e.g., 15NH4Cl or a 15N-labeled amino acid) can be metabolically converted and incorporated into other molecules, reducing its availability for glutathione synthesis.[1]

  • Suboptimal cell growth or protein synthesis: Conditions that inhibit cell growth or protein synthesis will also affect the efficiency of glutathione synthesis and 15N incorporation.

Troubleshooting Guide

Issue 1: Lower than expected 15N enrichment detected by mass spectrometry.

Possible Cause 1: Contamination with Unlabeled Nitrogen Sources

  • Solution:

    • Ensure that the minimal medium used for cell culture is free of any unlabeled nitrogen sources, such as yeast extract or peptone.

    • Use high-purity 15N-labeled precursors (e.g., 15NH4Cl or 15N-labeled amino acids).

    • If using fetal bovine serum (FBS), switch to dialyzed FBS to remove small molecule contaminants, including unlabeled amino acids.

Possible Cause 2: Incomplete Turnover of Pre-existing Glutathione

  • Solution:

    • Increase the duration of cell culture in the 15N-containing medium to allow for more cell doublings. A minimum of 5-6 doublings is often recommended to ensure greater than 99% incorporation.[1]

    • Perform a time-course experiment to determine the optimal labeling time for your specific experimental system.

Possible Cause 3: Metabolic Scrambling of the 15N Label

  • Solution:

    • Use a more direct 15N precursor for glutathione synthesis, such as 15N-labeled glutamate, cysteine, or glycine, if your experimental design allows. This can minimize the potential for the 15N label to be diverted into other metabolic pathways.

Issue 2: Inconsistent or non-reproducible enrichment results.

Possible Cause 1: Variability in Cell Culture Conditions

  • Solution:

    • Standardize all cell culture parameters, including seeding density, growth medium composition, temperature, and incubation time.

    • Ensure consistent cell health and growth rates across experiments.

Possible Cause 2: Analytical Variability in Mass Spectrometry

  • Solution:

    • Use a stable isotope-labeled internal standard for glutathione to normalize for variations in sample preparation and instrument response.[4]

    • Ensure that the mass spectrometer is properly calibrated and that the method is validated for linearity and reproducibility.

Quantitative Data Summary

The following table summarizes expected versus observed 15N enrichment levels for glutathione and related precursors from a tracer-based metabolomics study.

MetaboliteExpected 15N Enrichment (%)Observed 15N Enrichment (%)Potential Reasons for Discrepancy
L-Glutamate>99~23Metabolic dilution from other nitrogen sources.
L-Glutathione (GSH)>99~5Incomplete turnover, metabolic scrambling, and dilution from unlabeled precursor pools.[5]
Oxidized Glutathione (GSSG)>99~4Similar to GSH, as GSSG is formed from two molecules of GSH.[5]

Experimental Protocols

Protocol 1: 15N Labeling of L-Glutathione in E. coli

This protocol is adapted from standard methods for isotopic labeling of proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest (if applicable)

  • M9 minimal medium components

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • Trace elements solution

  • MgSO4 and CaCl2 solutions

  • Appropriate antibiotics

Procedure:

  • Prepare M9 Minimal Medium: Prepare 10x M9 salts solution containing Na2HPO4, KH2PO4, and NaCl. In a separate sterile flask, combine the appropriate volume of sterile water, 10x M9 salts, and sterile solutions of MgSO4, CaCl2, and trace elements.

  • Add 15N Source: Add 15NH4Cl to the M9 medium as the sole nitrogen source, typically at a concentration of 1 g/L.

  • Add Carbon Source and Antibiotics: Add sterile glucose to a final concentration of 0.4% (w/v) and the appropriate antibiotics.

  • Inoculation and Growth:

    • Inoculate a small volume of 15N-M9 medium with a single colony of the E. coli strain.

    • Grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of 15N-M9 medium.

    • Grow the culture at the appropriate temperature until the OD600 reaches 0.6-0.8.

  • Induction (if applicable): If expressing a protein, induce with the appropriate agent (e.g., IPTG) and continue to culture for the desired time to allow for protein and glutathione synthesis.

  • Harvesting: Harvest the cells by centrifugation.

  • Glutathione Extraction and Analysis: Proceed with cell lysis and extraction of glutathione, followed by analysis using mass spectrometry to determine 15N enrichment.

Protocol 2: Mass Spectrometry Analysis of 15N-Labeled Glutathione

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Extract metabolites from cell pellets using a suitable solvent (e.g., 80% methanol).

    • Centrifuge to remove cell debris.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C,15N-GSH).[4]

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., C18 or HILIC) to separate glutathione from other metabolites.

    • Use a gradient of aqueous and organic mobile phases, both typically containing a small amount of formic acid for better ionization.

  • MS Analysis:

    • Analyze the eluent from the HPLC using the mass spectrometer in positive ion mode.

    • Acquire full scan mass spectra to detect the molecular ions of both unlabeled (14N) and labeled (15N) glutathione. The expected m/z for protonated unlabeled GSH is ~308.09, while 15N-GSH will have a higher m/z depending on the number of incorporated 15N atoms.

  • Data Analysis:

    • Integrate the peak areas for the different isotopic forms of glutathione.

    • Calculate the percentage of 15N enrichment using the following formula:

      • % Enrichment = [ (Sum of intensities of 15N-labeled peaks) / (Sum of intensities of all isotopic peaks) ] * 100

Visualizations

cluster_0 Glutathione Biosynthesis Pathway Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_EC γ-Glutamylcysteine gamma_EC->GS GSH L-Glutathione (GSH) GCL->gamma_EC GS->GSH

Caption: The two-step enzymatic synthesis of L-Glutathione from its constituent amino acids.

start Incomplete 15N Enrichment Observed check_media Check for unlabeled N-sources in media and reagents start->check_media time_course Perform a time-course experiment to optimize labeling duration start->time_course direct_precursor Use direct 15N-labeled precursors (e.g., 15N-Glutamate) start->direct_precursor standardize_culture Standardize cell culture conditions start->standardize_culture analytical_validation Validate MS method with internal standards start->analytical_validation success Enrichment Improved check_media->success time_course->success direct_precursor->success standardize_culture->success analytical_validation->success

Caption: A logical workflow for troubleshooting incomplete 15N isotopic enrichment.

References

Technical Support Center: Optimizing LC-MS for 15N-Labeled Glutathione Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15N-labeled glutathione (B108866) (GSH) analysis by LC-MS.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of 15N-labeled glutathione.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Reverse flush the column with a strong solvent like 100% isopropanol. If the problem persists, replace the column.[1]
Inappropriate mobile phase composition.Ensure the mobile phase pH is appropriate for glutathione and the column chemistry. A common mobile phase is water and acetonitrile (B52724) with 0.1% formic acid.[2][3]
High sample load.Reduce the injection volume or the concentration of the sample.[1]
Low Sensitivity/No Signal for 15N-GSH Suboptimal mass spectrometry parameters.Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and MRM transitions for 15N-GSH.[2][4]
Inefficient ionization.Ensure the mobile phase is compatible with positive electrospray ionization (ESI), which is commonly used for glutathione analysis.[2][5]
Sample degradation.Prepare samples freshly and keep them on ice. Use of a derivatizing agent like N-ethylmaleimide (NEM) can prevent auto-oxidation of GSH.[2][6][7]
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation protocol, including extraction and derivatization steps. Use of an internal standard is highly recommended.[2][6]
Fluctuation in LC-MS system performance.Equilibrate the system thoroughly before starting the analytical run. Monitor system pressure and retention times for any deviations.
Co-elution of Labeled and Unlabeled Glutathione Chromatographic conditions are not optimized.Adjust the gradient profile of the liquid chromatography method to achieve baseline separation. While heavy and light isotopes should theoretically co-elute, differences in synthesis or sample matrix can cause slight shifts.[8]
Incorrectly synthesized labeled standard.Verify the molecular weight and purity of the 15N-labeled glutathione standard.[8]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly. An in-line filter can help remove particulates.[1]
Matrix effects from the sample.Implement a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: How can I prevent the oxidation of glutathione during sample preparation?

To prevent the auto-oxidation of reduced glutathione (GSH) to glutathione disulfide (GSSG), it is crucial to use a thiol-alkylating agent. N-ethylmaleimide (NEM) is a commonly used reagent that rapidly reacts with the sulfhydryl group of GSH, forming a stable derivative (GS-NEM).[2][6][7] This not only prevents oxidation but also inhibits the activity of glutathione reductase.[2] Some protocols also recommend immediate deproteinization with agents like sulfosalicylic acid (SSA) in a single step with NEM.[6]

Q2: What is a typical extraction protocol for glutathione from cultured cells?

A common procedure involves the following steps:

  • Remove the culture medium and immediately add a solution containing NEM and acetonitrile to the cells to simultaneously derivatize and deproteinize.[2]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Vortex and centrifuge to pellet the cell debris.

  • Collect the supernatant for LC-MS analysis.

It is important to keep the samples on ice throughout the process to minimize degradation.[3]

Liquid Chromatography

Q3: What type of LC column is suitable for glutathione analysis?

A reversed-phase C18 column is frequently used for the separation of glutathione and its derivatives. For example, a UPLC HSS T3 1.8 µm column (2.1 × 100 mm) has been shown to be effective.[2][4]

Q4: What are the typical mobile phases and gradient conditions?

A common mobile phase composition is:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

Mass Spectrometry

Q5: What are the recommended mass spectrometry settings for detecting 15N-labeled glutathione?

Positive electrospray ionization (ESI) mode is generally used.[2] Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high selectivity and sensitivity.

Q6: What are the specific MRM transitions for 15N-labeled and unlabeled glutathione?

The exact m/z values will depend on the specific labeling pattern. For glutathione labeled in the glycine (B1666218) moiety with two 13C and one 15N atoms, the following transitions have been reported after NEM derivatization:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
GS-NEM (unlabeled)433304
GS-NEM-13C2,15N436307
GSSG (unlabeled)613355
GSSG-13C4,15N2619361

Data from reference[2]

It is always recommended to optimize these transitions on your specific instrument.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is adapted from a method for the analysis of glutathione in cultured cells.[2]

  • Reagent Preparation:

    • Precipitation Solution: Prepare a fresh solution of N-ethylmaleimide (NEM) in acetonitrile.

    • Internal Standard Mix: Prepare a solution containing the 15N-labeled glutathione internal standard.

  • Sample Extraction and Derivatization:

    • Aspirate the cell culture medium.

    • Immediately add the ice-cold precipitation solution to the cells.

    • Add the internal standard mix.

    • Scrape the cells and transfer the mixture to a microcentrifuge tube.

    • Vortex briefly and then incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cell_culture Cultured Cells add_nem_acn Add NEM in Acetonitrile + 15N-GSH Internal Standard cell_culture->add_nem_acn scrape_vortex Scrape, Vortex, and Incubate add_nem_acn->scrape_vortex centrifuge Centrifuge scrape_vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for 15N-labeled glutathione analysis.

troubleshooting_logic decision decision solution solution start LC-MS Run Completed check_peak Good Peak Shape? start->check_peak check_sensitivity Sufficient Sensitivity? check_peak->check_sensitivity Yes troubleshoot_peak Troubleshoot Peak Shape: - Check Column - Optimize Mobile Phase - Reduce Sample Load check_peak->troubleshoot_peak No check_reproducibility Reproducible Results? check_sensitivity->check_reproducibility Yes troubleshoot_sensitivity Troubleshoot Sensitivity: - Optimize MS Parameters - Check Sample Prep - Verify Standard check_sensitivity->troubleshoot_sensitivity No end Successful Analysis check_reproducibility->end Yes troubleshoot_reproducibility Troubleshoot Reproducibility: - Standardize Sample Prep - System Equilibration check_reproducibility->troubleshoot_reproducibility No troubleshoot_peak->start Re-run troubleshoot_sensitivity->start Re-run troubleshoot_reproducibility->start Re-run

Caption: Troubleshooting logic for LC-MS analysis of glutathione.

References

Overcoming matrix effects in L-Glutathione reduced-15N analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glutathione reduced-15N (¹⁵N-GSH). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of ¹⁵N-GSH?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In LC-MS/MS analysis, this can lead to either ion suppression (signal loss) or ion enhancement (signal increase).[1][2] For ¹⁵N-GSH, which is often used as a stable isotope-labeled internal standard (SIL-IS), matrix effects can compromise analytical accuracy, precision, and sensitivity.[4][5] Even though a SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can reduce the signal to a point where sensitivity is lost.[4][6]

Q2: What are the primary sources of matrix effects in biological samples for glutathione (B108866) analysis?

A2: In biological matrices like plasma, serum, or tissue homogenates, the most significant sources of matrix effects are phospholipids (B1166683) from cell membranes.[4] Other endogenous compounds that can cause interference include salts, proteins, metabolites, and drugs.[5] These substances can co-elute with ¹⁵N-GSH and interfere with the electrospray ionization (ESI) process by altering the physical properties (e.g., viscosity, surface tension) of the droplets in the MS source or by competing for ionization.[7][8]

Q3: Why is sample stability and handling so critical for glutathione analysis?

A3: Reduced glutathione (GSH) is highly susceptible to auto-oxidation, where it is converted to its oxidized form, glutathione disulfide (GSSG).[9][10] This process can be accelerated during sample collection, storage, and preparation, leading to an inaccurate quantification of the reduced form.[9][10] To prevent this, it is crucial to stabilize the free thiol (-SH) group immediately upon sample collection. This is often achieved by adding a thiol-alkylating agent, such as N-ethylmaleimide (NEM), which forms a stable adduct with GSH.[11][12][13] Acidification is also used to precipitate proteins and inhibit enzymatic activity, but this must be done carefully as it can also promote oxidation if not combined with an alkylating agent.[9][14]

Q4: What is derivatization and why is it beneficial for GSH analysis?

A4: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For GSH, derivatization with an alkylating agent like N-ethylmaleimide (NEM) or iodoacetic acid (IAA) serves two main purposes. First, it blocks the reactive thiol group, preventing oxidation and stabilizing the molecule.[10][11][15] Second, the resulting derivative often has improved chromatographic retention on reverse-phase columns and may exhibit better ionization efficiency, leading to enhanced sensitivity and more reliable quantification.[16]

Q5: Can I analyze ¹⁵N-GSH without derivatization?

A5: Yes, direct analysis of underivatized GSH is possible, but it presents challenges.[17] GSH is a highly polar molecule, which leads to poor retention on traditional C18 reversed-phase columns. Specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of columns like hypercarb or diamond hydride can be employed for better retention of polar compounds.[9][17] However, the risk of in-source oxidation remains. Derivatization is generally the more robust approach for achieving stable and reproducible results.[12]

Troubleshooting Guide

Problem: High signal variability and poor reproducibility for ¹⁵N-GSH.

  • Possible Cause 1: Inconsistent Sample Handling. The oxidation of GSH to GSSG before stabilization is a major source of variability.[9][12] Ensure that samples are consistently and immediately treated with a stabilizing/alkylating agent like NEM upon collection.

  • Solution: Standardize the pre-analytical workflow. Immediately after collection, add the sample to a pre-aliquoted solution of NEM and deproteinizing acid (e.g., sulfosalicylic acid).[12] Vortex immediately and process or freeze at -80°C.

  • Possible Cause 2: Inconsistent Matrix Effects. Different biological samples can have varying levels of interfering compounds (e.g., phospholipids), causing sample-to-sample differences in ion suppression.[6]

  • Solution: Improve the sample cleanup procedure. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[18] Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner extract.[4][18]

Problem: Significant ion suppression is observed across all samples.

  • Possible Cause 1: Ineffective Sample Cleanup. The chosen sample preparation method may not be adequately removing matrix components, particularly phospholipids.[4][18]

  • Solution: Switch to a more effective sample preparation technique. Mixed-mode or polymeric SPE sorbents are highly effective at removing a broad range of interferences.[18] Specialized phospholipid removal plates and cartridges are also commercially available and provide excellent cleanup.

  • Possible Cause 2: Chromatographic Co-elution. The ¹⁵N-GSH peak may be co-eluting with a region of significant matrix interference.

  • Solution: Optimize the LC method to shift the retention time of ¹⁵N-GSH away from the "suppression zone." This can be achieved by adjusting the mobile phase gradient, changing the organic solvent, or modifying the mobile phase pH.[18][19] Using a column with a different selectivity (e.g., HILIC, Phenyl-Hexyl) can also resolve the co-elution. A post-column infusion experiment can be used to identify the specific retention times where ion suppression occurs.[5][19]

Problem: Poor chromatographic peak shape (e.g., tailing, splitting, broadening).

  • Possible Cause 1: Secondary Interactions. The free thiol or amine groups on GSH can interact with active sites on the column packing material, leading to peak tailing.

  • Solution: Ensure the mobile phase pH is appropriate. A low pH (e.g., using 0.1% formic acid) can help protonate silanol (B1196071) groups on the column and reduce secondary interactions. Derivatization of the thiol group also effectively eliminates this as a source of peak tailing.

  • Possible Cause 2: Injection Solvent Mismatch. If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion and splitting.[20]

  • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[20]

  • Possible Cause 3: Column Contamination or Voiding. Particulates from improperly filtered samples or precipitated proteins can clog the column inlet frit, leading to split peaks.[20] Over time, especially at high pH, the silica (B1680970) bed can dissolve, creating a void at the column head.

  • Solution: Always filter samples before injection and use an in-line filter or guard column to protect the analytical column.[20] If a void is suspected, the column may need to be replaced.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is the most effective way to mitigate matrix effects.[4] The following table summarizes the general performance of common techniques for biological matrices.

Technique Effectiveness for Matrix Removal Analyte Recovery Throughput Primary Application / Notes
Protein Precipitation (PPT) Low to Moderate[18]GoodHighFast for large sample sets but often leaves significant phospholipids and other interferences.[18]
Liquid-Liquid Extraction (LLE) Good to High[18]VariableLowCan provide very clean extracts, but recovery for polar analytes like GSH can be low and method development is complex.[4][18]
Solid-Phase Extraction (SPE) High[18]GoodModerateConsidered highly effective, especially with mixed-mode sorbents that can remove both polar and nonpolar interferences.[18]
Phospholipid Depletion Plates High (for Phospholipids)GoodHighA targeted version of PPT that includes a phase to specifically capture and remove phospholipids.
Visualizations and Workflows
Diagram 1: General Experimental Workflow

The following diagram outlines the key steps and decision points in a typical workflow for ¹⁵N-GSH analysis, from sample collection to data acquisition.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase Collect 1. Sample Collection (e.g., Whole Blood) Stabilize 2. Immediate Stabilization & Deproteinization (e.g., NEM + Acid) Collect->Stabilize Centrifuge 3. Centrifugation Stabilize->Centrifuge Cleanup 4. Sample Cleanup (PPT, SPE, or LLE) Centrifuge->Cleanup Drydown 5. Evaporation & Reconstitution Cleanup->Drydown Opt1 Optimize Cleanup Method Cleanup->Opt1 LCMS 6. LC-MS/MS Analysis Drydown->LCMS Data 7. Data Processing LCMS->Data Opt2 Optimize LC Separation LCMS->Opt2

Caption: Workflow for ¹⁵N-GSH analysis, highlighting pre-analytical and analytical phases.

Diagram 2: Troubleshooting Decision Tree for Low Signal

This diagram provides a logical path for troubleshooting low signal intensity or high variability in ¹⁵N-GSH measurements.

Start Problem: Low or Variable Signal CheckStability Was sample stabilized immediately with NEM? Start->CheckStability CheckCleanup What sample cleanup was used? CheckStability->CheckCleanup Yes Sol_Stability Action: Implement immediate stabilization protocol. CheckStability->Sol_Stability No CheckLC Is analyte co-eluting with suppression zone? CheckCleanup->CheckLC Cleanup is robust Sol_Cleanup_PPT PPT was used. Action: Switch to SPE or phospholipid removal plate. CheckCleanup->Sol_Cleanup_PPT PPT Sol_Cleanup_SPE SPE was used. Action: Verify SPE protocol (sorbent, wash/elute steps). CheckCleanup->Sol_Cleanup_SPE SPE Sol_LC Action: Modify LC gradient or change column chemistry. CheckLC->Sol_LC Yes

Caption: Decision tree for diagnosing and resolving low ¹⁵N-GSH signal intensity issues.

Experimental Protocols

Protocol 1: Sample Stabilization and Protein Precipitation (PPT)

This protocol is designed for rapid stabilization and initial cleanup of biological samples like whole blood or plasma.

  • Prepare Reagent: Create a solution of 10% (w/v) Sulfosalicylic Acid (SSA) containing 25 mM N-ethylmaleimide (NEM). Prepare this fresh and keep on ice.

  • Sample Collection: For whole blood, collect 100 µL into a microcentrifuge tube.

  • Stabilization & Precipitation: Immediately add 200 µL of the cold SSA/NEM solution to the sample.

  • Vortex: Vortex the tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Incubation: Let the sample sit on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant, which contains the stabilized ¹⁵N-GSH-NEM adduct, and transfer it to a new tube for direct analysis or further cleanup.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol is a general guideline for using a mixed-mode SPE cartridge to further purify the sample after protein precipitation.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Take the supernatant from the PPT protocol (Protocol 1) and dilute it 1:1 with 0.1% formic acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a second wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the ¹⁵N-GSH-NEM adduct from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

References

Technical Support Center: Chromatography Troubleshooting for 15N-Glutathione Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the chromatographic analysis of 15N-labeled glutathione (B108866) (15N-GSH). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve co-elution issues and optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is presented in a question-and-answer format to directly address common issues.

Q1: I am observing a peak that co-elutes with my 15N-GSH peak. What are the likely culprits and how can I confirm their identity?

A1: Co-elution with 15N-GSH is a common challenge, especially in complex biological matrices. The most common co-eluting compounds are structurally similar endogenous molecules.

Potential Co-eluting Compounds:

  • Ophthalmic acid (OA): An analog of glutathione where the cysteine residue is replaced by L-2-aminobutyrate. It is a frequent interference in glutathione analysis.[1][2][3]

  • Gamma-glutamylcysteine (γ-Glu-Cys): The direct precursor to glutathione in its biosynthesis pathway.[4][5]

  • Isomers and Isobars: Other endogenous metabolites may have the same nominal mass as 15N-GSH or its derivatives, leading to isobaric interference.

Confirmation Strategies:

  • High-Resolution Mass Spectrometry (HRMS): Use a high-resolution mass spectrometer to differentiate between 15N-GSH and co-eluting compounds based on their exact mass.

  • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the co-eluting peaks. 15N-GSH will have a characteristic fragmentation pattern that differs from other molecules.

  • Spiking Experiments: Spike your sample with standards of suspected interferences (e.g., ophthalmic acid) to see if the peak height of the interfering peak increases.

Q2: My 15N-GSH peak is showing poor shape (e.g., tailing, fronting, or splitting). What are the causes and solutions?

A2: Poor peak shape can be caused by a variety of factors related to the sample, the mobile phase, or the column.

Problem Potential Cause Solution
Peak Tailing Secondary interactions with the column stationary phase.Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH to suppress silanol (B1196071) interactions.
Column overload.Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition.
Split Peaks Column contamination or partial blockage of the frit.Flush the column or replace the column frit. Improve sample filtration.
Injection solvent issues.Ensure the injection solvent is compatible with the mobile phase.

Q3: I am experiencing inconsistent retention times for my 15N-GSH peak. How can I improve reproducibility?

A3: Fluctuations in retention time are often due to instability in the chromatographic system.

Potential Cause Solution
Inadequate Column Equilibration The column is not fully equilibrated with the initial mobile phase conditions between runs.
Mobile Phase Inconsistency Changes in mobile phase composition due to evaporation or improper mixing.
Temperature Fluctuations Variations in ambient temperature can affect retention times.
Column Degradation The stationary phase has degraded over time.

Q4: How can I improve the separation of 15N-GSH from other polar metabolites?

A4: Since 15N-GSH is a polar molecule, separating it from other polar endogenous compounds can be challenging with traditional reversed-phase (RP) chromatography.

Chromatographic Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high organic solvent content.[1][6][7]

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged molecules.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns provide a different selectivity based on the planarity and polarity of the analytes and can be effective for separating polar compounds.

The following diagram illustrates a general troubleshooting workflow for co-elution issues.

co_elution_troubleshooting start Co-elution Observed with 15N-GSH confirm_identity Confirm Identity of Co-eluting Peak start->confirm_identity sample_cleanup Improve Sample Cleanup start->sample_cleanup hrms Use High-Resolution MS confirm_identity->hrms If available msms Analyze Fragmentation Patterns confirm_identity->msms spiking Spike with Standards confirm_identity->spiking resolve_coelution Resolve Co-elution hrms->resolve_coelution msms->resolve_coelution spiking->resolve_coelution change_column Change Column Chemistry (e.g., C18 to HILIC) resolve_coelution->change_column optimize_mobile_phase Optimize Mobile Phase (e.g., pH, organic modifier) resolve_coelution->optimize_mobile_phase derivatization Use Derivatization (e.g., NEM) resolve_coelution->derivatization end Co-elution Resolved change_column->end optimize_mobile_phase->end derivatization->end spe Solid-Phase Extraction (SPE) sample_cleanup->spe protein_precipitation Protein Precipitation sample_cleanup->protein_precipitation spe->resolve_coelution protein_precipitation->resolve_coelution chromatography_mechanisms cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC rp_column Non-polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase rp_elution Non-polar compounds retained longer Polar compounds elute earlier hilic_column Polar Stationary Phase (e.g., Silica) hilic_mobile Non-polar Mobile Phase hilic_elution Polar compounds retained longer Non-polar compounds elute earlier analyte Analyte Mixture (Polar and Non-polar) analyte->rp_column analyte->hilic_column

References

Technical Support Center: L-Glutathione Reduced-15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glutathione Reduced-15N (¹⁵N-GSH) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the signal-to-noise ratio in their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the mass spectrometric analysis of ¹⁵N-GSH.

Question: I am observing a very low signal or no signal at all for my ¹⁵N-GSH sample. What are the potential causes and how can I troubleshoot this?

Answer:

A low or absent signal for ¹⁵N-GSH can stem from several factors, ranging from sample preparation to instrument settings. Follow this troubleshooting workflow to identify and resolve the issue.

G cluster_0 Troubleshooting Low Signal for ¹⁵N-GSH start Low or No ¹⁵N-GSH Signal sample_prep Verify Sample Preparation start->sample_prep instrument_setup Check Instrument Settings sample_prep->instrument_setup If sample prep is correct resolved Signal Improved sample_prep->resolved If signal improves data_acq Optimize Data Acquisition instrument_setup->data_acq If instrument settings are correct instrument_setup->resolved If signal improves derivatization Consider Derivatization data_acq->derivatization If signal is still low data_acq->resolved If signal improves enrichment Enrich Sample derivatization->enrichment If derivatization is not sufficient derivatization->resolved enrichment->resolved

Caption: Troubleshooting workflow for low ¹⁵N-GSH signal.

1. Sample Preparation and Handling:

  • Analyte Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not obtain a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[1]

  • Sample Loss: Peptides and small molecules can be lost during sample preparation steps like desalting and transferring between tubes. Use low-binding tubes and pipette tips to minimize this loss.[2]

  • Auto-oxidation: Glutathione (B108866) is prone to oxidation to glutathione disulfide (GSSG), which will reduce the signal of the reduced form.[3][4] To prevent this, it is crucial to handle samples quickly at low temperatures and consider using a derivatizing agent like N-ethylmaleimide (NEM) immediately after sample collection.[3][5][6][7]

  • Protein Precipitation: For biological samples, effective protein precipitation is necessary. Methods using sulfosalicylic acid (SSA) or methanol (B129727) can be employed. The addition of a stable-isotope internal standard during this step can improve storage stability.[8][9]

2. Liquid Chromatography (LC) and Mass Spectrometry (MS) Parameters:

  • LC Separation: Poor chromatographic peak shape, such as broad or tailing peaks, will result in a lower signal intensity. Optimize your LC method to achieve sharp, symmetrical peaks.[10]

  • Ionization Source: The choice and optimization of the ionization source are critical. For glutathione, electrospray ionization (ESI) is commonly used.[11][12]

    • Solvent Composition: Reversed-phase solvents like water, acetonitrile, and methanol are preferable for ESI. The addition of 0.1% formic acid can enhance protonation in positive ion mode.[11][13]

    • ESI Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[11][12]

  • Instrument Contamination: A contaminated mass spectrometer, especially the ESI source and ion optics, can lead to high background noise and poor signal intensity. Regular cleaning and maintenance as per the manufacturer's instructions are essential. A "steam cleaning" procedure overnight can be effective.[2][14]

  • Mass Accuracy and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Incorrect mass calibration can lead to mass errors and difficulty in identifying your compound.[1]

Question: I am observing high background noise in my mass spectra, which is obscuring the signal of ¹⁵N-GSH. What can I do to reduce the noise?

Answer:

High background noise can significantly impact the signal-to-noise ratio. The following steps can help you identify and mitigate the source of the noise.

G cluster_1 Reducing High Background Noise start High Background Noise check_solvents Check Solvents and Reagents start->check_solvents check_instrument Inspect Instrument for Contamination check_solvents->check_instrument If solvents are clean resolved Noise Reduced check_solvents->resolved If noise is reduced optimize_chroma Optimize Chromatography check_instrument->optimize_chroma If instrument is clean check_instrument->resolved If noise is reduced adjust_detector Adjust Detector Settings optimize_chroma->adjust_detector If noise persists optimize_chroma->resolved If noise is reduced adjust_detector->resolved

Caption: Logical workflow for troubleshooting high background noise.

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise. Prepare fresh buffers and solutions regularly.[2]

  • Instrument Contamination: As mentioned previously, a contaminated instrument is a common source of high background. Follow a regular cleaning and maintenance schedule.[2]

  • Optimize Chromatography: Fine-tune your chromatographic conditions to achieve a stable baseline.[1]

  • Detector Settings: Adjust detector settings, such as gain and filter settings, to minimize noise.[1]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of glutathione often recommended for MS analysis?

A1: Derivatization of the thiol group in glutathione, typically with N-ethylmaleimide (NEM), serves two main purposes:

  • Prevents Auto-oxidation: It stabilizes the reduced form of glutathione (GSH) by preventing its oxidation to glutathione disulfide (GSSG) during sample preparation and analysis.[5][6][7] This is crucial for accurately measuring the GSH/GSSG ratio, which is an important indicator of oxidative stress.[15][16]

  • Improves Signal Intensity: Derivatization can enhance the ionization efficiency and chromatographic properties of glutathione, leading to an improved signal-to-noise ratio.[17]

Q2: How can I use a stable isotope-labeled internal standard to improve my results?

A2: Using a stable isotope-labeled internal standard, such as L-Glutathione-(glycine-¹³C₂,¹⁵N), is highly recommended for quantitative analysis.[18] The internal standard is added to the sample at a known concentration early in the sample preparation process. Since it is chemically identical to the analyte but has a different mass, it co-elutes and experiences similar matrix effects and ionization suppression. By comparing the signal intensity of the analyte to the internal standard, you can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[9]

Q3: What are some key instrument parameters to optimize for ESI-MS of ¹⁵N-GSH?

A3: Optimizing ESI source parameters is critical for achieving good sensitivity. Key parameters to consider include:

ParameterRecommended Range (Positive Mode)Rationale
Capillary Voltage 3–5 kVToo low can result in poor ionization efficiency, while too high may cause fragmentation.[11][12]
Nebulizer Gas Pressure 20–60 psiControls the formation of droplets. High pressure leads to smaller droplets and better desolvation but can cause ion suppression.[11][12]
Drying Gas Flow Rate Varies by instrumentAssists in desolvation of the droplets.
Drying Gas Temperature Varies by instrumentHigher temperatures aid in solvent evaporation.
Mobile Phase Flow Rate 0.1–0.3 mL/minLower flow rates generally improve ESI efficiency.[11]

Note: Optimal values are instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: In Situ Derivatization of Glutathione with N-ethylmaleimide (NEM) in Cultured Cells

This protocol is adapted from a method for the in situ derivatization of GSH to prevent auto-oxidation during sample preparation.[5][6][7]

  • Cell Culture: Grow cells to the desired confluency.

  • Incubation with NEM:

    • Prepare a solution of NEM in phosphate-buffered saline (PBS).

    • Wash the cells with PBS.

    • Incubate the cells with the NEM-containing PBS. This step allows for the derivatization of intracellular GSH.

  • Metabolite Extraction:

    • Remove the NEM solution.

    • Add ice-cold 80% methanol to the cells to precipitate proteins and extract metabolites.

  • Sample Preparation for LC-MS:

    • Centrifuge the extract to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Protein Precipitation from Whole Blood for Glutathione Analysis

This protocol is based on a method using sulfosalicylic acid (SSA) for deproteinization.[8]

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Deproteinization and Derivatization:

    • To an aliquot of whole blood, add a solution of sulfosalicylic acid (SSA) containing N-ethylmaleimide (NEM). This single step both precipitates proteins and derivatizes GSH.

    • Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Internal Standard Addition: Transfer the supernatant to a new tube and add a stable-isotope internal standard (e.g., GSH-(¹³C, ¹⁵N)-NEM).

  • LC-MS/MS Analysis: The sample is now ready for analysis by LC-MS/MS.

References

Correcting for isotopic scrambling in 15N metabolic labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N metabolic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on correcting for isotopic scrambling.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of 15N metabolic labeling?

A1: Isotopic scrambling refers to the metabolic conversion of a labeled precursor, such as a 15N-labeled amino acid, into other molecules.[1][2] This process can lead to the unintentional incorporation of the 15N isotope into amino acids that were not directly supplied in the labeled form, complicating data analysis. In cell-free protein synthesis, metabolic enzymes can remain active and cause these conversions.[1][2]

Q2: What is the difference between incomplete labeling and isotopic scrambling?

A2: Incomplete labeling occurs when the cells or organism have not fully incorporated the 15N isotope, resulting in a mixture of light (14N) and heavy (15N) versions of the same protein or peptide.[3][4][5] This is often a result of insufficient labeling time or the availability of unlabeled nitrogen sources.[4][6] Isotopic scrambling, on the other hand, is the metabolic conversion of one labeled amino acid into another, which can occur even with high overall 15N enrichment.[1][2] Both phenomena can lead to inaccuracies in protein quantification if not properly addressed.[3][7]

Q3: How does incomplete 15N labeling affect data analysis?

A3: Incomplete 15N enrichment can significantly impact both protein identification and quantification.[7] It can lead to fewer identifications of heavy-labeled peptides and cause inaccuracies in the calculated peptide ratios used for quantification.[3][5] Specifically, larger 15N-labeled peptides may be under-represented compared to their 14N counterparts.[7] Software that relies on the monoisotopic peak for quantification will be particularly affected if the labeling efficiency is not corrected for.[4]

Q4: How can I determine the 15N labeling efficiency in my experiment?

A4: The percentage of 15N incorporation can be determined by comparing the empirical mass spectrum of a peptide's isotopic profile against a series of theoretical profiles with varying enrichment rates.[8] This comparison can be performed using software that calculates the best fit, for instance, by using the Pearson product-moment correlation coefficient.[8] Tools like Protein Prospector's "MS-Isotope" module allow users to manually compare observed isotopic distributions to theoretical plots to determine the labeling efficiency.[4][6] It is recommended to examine multiple peptides from different abundant proteins to get a reliable estimate.[4]

Q5: How can software tools help correct for incomplete labeling?

A5: Several software tools are designed to address the challenges of incomplete labeling. For example, the Census algorithm can predict the percent enrichment of 15N tissues from the isotopic distribution of digested peptides.[9] Protein Prospector allows users to input the determined labeling efficiency as a parameter, which then corrects the calculated peptide ratios by accounting for the abundance of satellite peaks that result from incomplete labeling.[4][6]

Troubleshooting Guides

Problem: My 15N incorporation rate is lower than expected (<95%).

  • Possible Cause 1: Insufficient Labeling Duration. Tissues with slow protein turnover rates, such as the brain and muscle, require longer labeling times for the 15N-labeled amino acids to fully equilibrate.[9] In cell culture, it is recommended to grow cells for at least 5-6 doublings to ensure complete incorporation.[10] For animal models, generational labeling may be necessary to achieve uniformly high enrichment in all tissues.[11]

  • Solution 1: Increase the duration of the labeling period. For cell cultures, ensure a sufficient number of cell divisions (8-10 doublings are recommended for high incorporation).[12] For animal studies, consider a longer feeding time or a generational labeling strategy.[9][11]

  • Possible Cause 2: Contamination with Unlabeled Nitrogen. The presence of unlabeled amino acids in the media, often from sources like fetal bovine serum (FBS), can dilute the 15N-labeled precursors.[13]

  • Solution 2: Use dialyzed FBS to minimize the concentration of contaminating unlabeled amino acids in the cell culture medium.[13][14] Ensure all other media components are free from unlabeled nitrogen sources.

  • Possible Cause 3: Inefficient Uptake of Labeled Nutrients. In some organisms, the provided 15N source may not be efficiently utilized.

  • Solution 3: Optimize the formulation of the labeled diet or medium. For example, creating food pellets from 15N-enriched powder was found to be a more efficient feeding method for rats than providing the powder directly.[11]

Problem: I observe inaccurate quantification and missing values in my proteomics data.

  • Possible Cause 1: Co-eluting Peptides and Chemical Noise. In mass spectrometry, contamination from co-eluting peptides or chemical noise in the MS1 survey scan can lead to inaccurate quantification of the target peptide.[3][15]

  • Solution 1: Employ targeted proteomics methods like Parallel Reaction Monitoring (PRM). PRM uses a high-resolution, high-mass-accuracy mass spectrometer to isolate specific peptide ions, reducing interference and allowing for reliable quantification even for low-abundance proteins.[3][5]

  • Possible Cause 2: Failure to Correct for Incomplete Labeling. As mentioned in the FAQs, if the 15N enrichment is not 100%, the raw peptide ratios will be inaccurate.[4][7]

  • Solution 2: First, accurately determine the labeling efficiency. Then, use a correction method or software that adjusts the quantified peptide data based on the calculated incorporation rate.[4][7]

  • Possible Cause 3: Isotopic Scrambling. Metabolic pathways can convert the labeled amino acid into other amino acids, leading to the 15N label appearing on peptides where it was not expected.

  • Solution 3: For in vitro experiments, such as cell-free protein synthesis, scrambling can be suppressed by inactivating pyridoxal-phosphate (PLP) dependent enzymes, which are responsible for many amino acid conversions.[1][2] This can be achieved by treating the cell extract with sodium borohydride (B1222165) (NaBH4).[1][2] For in vivo studies, choosing amino acids less prone to metabolic conversion (e.g., Lysine) can help, though this is a core challenge of the technique.

Quantitative Data Summary

The efficiency of 15N metabolic labeling can vary depending on the organism, tissue, and experimental protocol. The following tables summarize typical incorporation rates found in the literature.

Table 1: 15N Labeling Efficiency in Various Model Systems

Model SystemTissue/Cell TypeLabeling DurationAverage 15N Enrichment (%)Reference(s)
Rat (SILAM)All tissues tested10 weeks / Generational≥ 95%[9][11]
ArabidopsisPlant tissue14 days93 - 99%[4][6]
Human Cells (HEK)Expressed α-synucleinN/A~80% (Leu, Phe, Val)[16][17]
Human Cells (HEK)Expressed α-synucleinN/A~90% (Lys, Tyr)[16][17]

Experimental Protocols

Protocol 1: Determination of 15N Incorporation Percentage

This protocol provides a general workflow for calculating the labeling efficiency using mass spectrometry data.

  • Sample Preparation: Prepare your 14N (unlabeled control) and 15N-labeled protein samples and digest them into peptides using a standard protocol (e.g., tryptic digestion).

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis - Peptide Selection: Identify several high-abundance peptides that are present in both the 14N and 15N samples. Peptides with a mass of <1500 Da are often preferred as their monoisotopic peak is typically the most abundant.[6]

  • Isotopic Profile Comparison:

    • Use a software tool capable of simulating theoretical isotopic distributions (e.g., Protein Prospector, or custom scripts).[4][8]

    • For a selected 15N-labeled peptide, generate theoretical isotopic patterns for a range of potential labeling efficiencies (e.g., 90% to 99.9% in 0.1% increments).

    • Compare the experimentally observed isotopic distribution from your MS1 scan to the series of theoretical patterns.

  • Calculate Best Fit: The labeling efficiency is determined by the theoretical pattern that provides the best match to your experimental data.[8] This can be done visually or using a statistical comparison like the Pearson product-moment correlation coefficient.[8]

  • Average Across Peptides: Repeat this process for multiple peptides and average the results to obtain the overall 15N incorporation efficiency for your sample.[4]

Protocol 2: Correction of Quantitative Data for Incomplete Labeling

This protocol outlines the steps to adjust peptide quantification ratios based on the determined labeling efficiency.

  • Determine Labeling Efficiency: Follow Protocol 1 to accurately calculate the 15N incorporation percentage (e.g., 98%).

  • Quantification Software Setup: Use a quantification software that allows for the correction of isotopic data (e.g., Protein Prospector, MaxQuant).[4][7]

  • Input Correction Parameter: In the software's quantification settings, enter the determined 15N labeling efficiency.

  • Data Re-analysis: The software will use this parameter to correct the peptide abundance calculations. It adjusts the intensity of the monoisotopic peak by considering the proportion of the peptide's signal that has shifted to satellite peaks due to the presence of some 14N atoms.[4]

  • Review Corrected Ratios: The output will provide adjusted peptide and protein ratios that more accurately reflect the true abundance differences between your samples. This process improves both the accuracy and precision of protein quantification.[7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Culture 1. Cell Culture / Organism Growth (Light vs. Heavy Media) Treatment 2. Apply Experimental Treatment Culture->Treatment Mix 3. Mix Light & Heavy Samples (1:1) Treatment->Mix Extract 4. Protein Extraction & Digestion Mix->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS ID 6. Peptide Identification LCMS->ID Quant 7. Peptide Quantification (Calculate Light/Heavy Ratios) ID->Quant Correction 8. Correct for Labeling Efficiency Quant->Correction Results 9. Final Protein Ratios Correction->Results

Caption: General workflow for a quantitative proteomics experiment using 15N metabolic labeling.

G Start Inaccurate Quantification Observed in 15N Data Check_Enrichment Is 15N Enrichment >98%? Start->Check_Enrichment Low_Enrichment Problem: Incomplete Labeling Check_Enrichment->Low_Enrichment No High_Enrichment Is data corrected for labeling efficiency? Check_Enrichment->High_Enrichment Yes Troubleshoot_Labeling Troubleshoot Labeling Protocol: - Increase labeling duration - Use dialyzed serum - Optimize diet Low_Enrichment->Troubleshoot_Labeling No_Correction Apply Correction Algorithm (e.g., in Protein Prospector) High_Enrichment->No_Correction No Check_Spectra Review MS1 Spectra for Interference or Scrambling High_Enrichment->Check_Spectra Yes Targeted_MS Consider Targeted MS (PRM) to reduce interference Check_Spectra->Targeted_MS Scrambling Consider Isotopic Scrambling (Metabolic Conversion) Check_Spectra->Scrambling

Caption: Troubleshooting decision tree for inaccurate quantification in 15N labeling experiments.

G cluster_pool Amino Acid Pool AA_Supplied Supplied 15N-Glutamine AA_Converted Metabolically Converted 15N-Glutamate AA_Supplied->AA_Converted Metabolic Conversion (Scrambling) Protein Protein Synthesis AA_Supplied->Protein Direct Incorporation AA_Converted->Protein Incorrect Incorporation

Caption: Conceptual diagram of isotopic scrambling from 15N-Glutamine to 15N-Glutamate.

References

Sample stability studies for long-term storage of 15N-glutathione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 15N-labeled glutathione (B108866) (15N-GSH) samples for researchers, scientists, and drug development professionals. The principles and practices outlined here are based on studies of unlabeled glutathione, as the isotopic labeling is not expected to alter its chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 15N-glutathione degradation in biological samples?

A1: The primary causes of 15N-glutathione (15N-GSH) degradation in biological samples are:

  • Oxidation: 15N-GSH is readily oxidized to 15N-glutathione disulfide (15N-GSSG). This process can be catalyzed by enzymes or occur spontaneously (autooxidation), especially at neutral or alkaline pH.[1][2]

  • Enzymatic Degradation: Enzymes such as gamma-glutamyltranspeptidase can degrade 15N-GSH.[3][4] Rapid inactivation of these enzymes is crucial for sample integrity.

Q2: What is the recommended temperature for long-term storage of 15N-glutathione samples?

A2: For long-term storage, it is consistently recommended to store samples at -80°C.[1][2][5][6] Storage at -20°C may be suitable for shorter periods, but -80°C is the standard for preserving sample integrity over extended durations.[7][8] Some studies have shown that derivatized samples can be stable for at least 3 years when stored at -80°C.[9]

Q3: How should I prepare my samples immediately after collection to ensure 15N-glutathione stability?

A3: Immediate sample processing is critical. The two main strategies are:

  • Rapid Acidification: This method deproteinizes the sample and inactivates enzymes. A final concentration of 15% perchloric acid (PCA) is suggested for whole blood, which can maintain sample integrity for up to 4 weeks at -80°C.[1][6][10] Other acids like metaphosphoric acid (MPA) are also used.[2]

  • Derivatization: This involves blocking the thiol group of 15N-GSH to prevent oxidation. N-ethylmaleimide (NEM) is a commonly used derivatizing agent that rapidly reacts with the thiol group.[9][11] This method is highly effective at preventing auto-oxidation.[11]

Q4: Which is better for my samples: acidification or derivatization?

A4: The choice depends on your specific analytical method and downstream application.

  • Acidification is a straightforward method for protein precipitation and enzyme inactivation.[1][10] However, the acidic environment itself can potentially lead to some thiol oxidation if not handled quickly and kept at low temperatures.[12]

  • Derivatization with NEM is excellent for preventing oxidation and is often preferred for accurately measuring the GSH/GSSG ratio.[9][11][13] However, it adds an extra step to the sample preparation and may not be compatible with all analytical methods.

Q5: Can I store whole blood samples before processing?

A5: It is highly recommended to process whole blood samples immediately. Delays in processing can lead to the leakage of glutathione from red blood cells, which have a much higher concentration than plasma, leading to artificially elevated plasma 15N-GSH levels.[14] If immediate processing is not possible, underivatized samples may be stable for up to 24 hours at 4°C or room temperature, though this is not ideal.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low 15N-GSH recovery Degradation during sample collection and processing.Ensure rapid processing immediately after collection. Use pre-chilled tubes and reagents. For blood, consider immediate derivatization with NEM or acidification with PCA.[1][11]
Incomplete extraction from the sample matrix.Optimize your extraction protocol. Ensure complete cell lysis for tissue samples and efficient protein precipitation.
High 15N-GSSG levels Artificial oxidation of 15N-GSH during sample handling.Minimize sample exposure to air and room temperature. Use a thiol-blocking agent like N-ethylmaleimide (NEM) immediately after sample collection.[13] Ensure rapid acidification if that is the chosen method.[1]
Improper storage conditions.Store samples at -80°C immediately after processing.[2] Avoid repeated freeze-thaw cycles.
High variability between replicate samples Inconsistent sample handling and processing times.Standardize your sample preparation workflow. Ensure each sample is treated identically from collection to analysis.[9]
Incomplete protein precipitation leading to analytical interference.If using acidification, ensure the final acid concentration is sufficient. For example, a final concentration of 15% PCA is recommended for whole blood.[1][10]
Chromatographic peak issues (e.g., tailing, splitting) Interference from the sample matrix.Optimize your LC-MS/MS method. Adjust the chromatographic gradient, try a different column, or improve sample clean-up steps.[9]
Interference from deproteinizing acids.While PCA is effective, TCA can sometimes interfere with chromatographic peaks.[1][10] If using TCA and experiencing issues, consider switching to PCA or MPA.

Data on Sample Stability

Table 1: Stability of Glutathione in Whole Blood with Different Deproteinizing Acids

Deproteinizing AcidConcentrationStorage ConditionDurationOutcomeReference
Perchloric Acid (PCA)15% (final)-80°C28 daysAcceptable sample integrity maintained.[1][10]
5-Sulfosalicylic Acid (SSA)Various-80°C28 daysDid not achieve acceptable sample stability.[1][10]
Metaphosphoric Acid (MPA)Various-80°C28 daysLeft substantial amounts of protein in samples.[1][10]
Trichloroacetic Acid (TCA)Various-80°C28 daysMay interfere with chromatographic peaks.[1][10]

Table 2: General Glutathione Sample Stability Under Various Conditions

Sample TypeTreatmentStorage TemperatureDurationStabilityReference
Whole BloodDerivatized with NEM-80°CAt least 3 yearsStable[9]
Whole BloodUnderivatized4°C or Room TempUp to 24 hoursStable[9]
Washed Red Blood CellsDeproteinized-20°C or -80°CNot specifiedTotal GSH concentration consistent.[2][8]
SalivaUntreated-20°C> 1 monthSignificant decrease in GSH levels.[7]
Tissue HomogenatesAcidified-70°C12 monthsStable (within 10% of original values).[3]

Experimental Protocols

Protocol 1: Sample Preparation of Whole Blood using Derivatization with N-ethylmaleimide (NEM)

This protocol is adapted from methods designed to prevent the auto-oxidation of GSH.[9][11]

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Derivatization: Immediately after collection, add a solution of N-ethylmaleimide (NEM) to the whole blood to a final concentration of 10 mM. Mix gently by inversion.

  • Incubation: Incubate at room temperature for 10 minutes to allow for complete derivatization of the thiol groups.

  • Protein Precipitation: Add an equal volume of 10% sulfosalicylic acid (SSA) to the NEM-treated blood. Vortex thoroughly.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the derivatized 15N-GSH (GS-NEM) and 15N-GSSG.

  • Storage: Store the supernatant at -80°C until analysis by LC-MS/MS.

Protocol 2: Sample Preparation of Tissue using Acidification

This protocol is based on established methods for tissue sample preparation to ensure glutathione stability.[3]

  • Homogenization: Weigh the frozen tissue sample and homogenize it in 5-10 volumes of ice-cold 15% perchloric acid (PCA) containing 1 mM EDTA. A glass-Teflon homogenizer is recommended.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the acid-soluble supernatant.

  • Storage: Store the supernatant at -80°C until analysis. For some analytical methods, the pH of the supernatant may need to be adjusted before injection.

Visualizations

Experimental_Workflow_NEM cluster_collection Sample Collection cluster_derivatization Derivatization & Precipitation cluster_separation Separation cluster_storage_analysis Storage & Analysis Collect_Blood 1. Collect Whole Blood (EDTA tube) Add_NEM 2. Add N-ethylmaleimide (NEM) Collect_Blood->Add_NEM Incubate 3. Incubate at Room Temp Add_NEM->Incubate Add_SSA 4. Add Sulfosalicylic Acid (SSA) Incubate->Add_SSA Vortex 5. Vortex Add_SSA->Vortex Centrifuge 6. Centrifuge at 4°C Vortex->Centrifuge Collect_Supernatant 7. Collect Supernatant Centrifuge->Collect_Supernatant Store 8. Store at -80°C Collect_Supernatant->Store Analyze 9. Analyze by LC-MS/MS Store->Analyze

Caption: Workflow for 15N-Glutathione Sample Preparation using NEM Derivatization.

Signaling_Pathway GSH 15N-GSH (Reduced) GSSG 15N-GSSG (Oxidized) GSH->GSSG Oxidation Degradation Degradation Products (e.g., Cys-Gly, Glu) GSH->Degradation Enzymatic Degradation GSSG->GSH Reduction (in vivo) Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->GSH causes oxidation Enzymes Enzymatic Degradation (e.g., γ-GT) Enzymes->GSH causes degradation Sample_Prep Sample Prep Interventions (Acidification / Derivatization) Sample_Prep->GSH prevents degradation

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of L-Glutathione reduced-15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-level detection of L-Glutathione reduced-15N (¹⁵N-GSH).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to prevent inaccurate measurements of reduced glutathione (B108866)?

A1: The most critical step is to prevent the artifactual oxidation of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), during sample preparation.[1][2][3] This is crucial as even a small percentage of oxidation can lead to significant overestimation of GSSG and underestimation of GSH.[1][2] To prevent this, immediate derivatization of the free thiol group of GSH with an alkylating agent like N-ethylmaleimide (NEM) is strongly recommended before any deproteination steps.[1][2][4]

Q2: Why is derivatization necessary for enhancing the sensitivity of GSH detection?

A2: Derivatization serves two main purposes. Firstly, it stabilizes GSH by blocking its reactive thiol group, thus preventing its oxidation.[4] Secondly, it can introduce a tag or modify the molecule to make it more amenable to detection by certain analytical techniques, thereby enhancing sensitivity. For instance, derivatization with fluorescent reagents allows for highly sensitive detection using fluorescence detectors, often achieving lower detection limits than UV detection.[5][6]

Q3: What are the common derivatizing agents for GSH, and what are their advantages?

A3:

  • N-ethylmaleimide (NEM): This is the most commonly used agent. It is highly cell-permeable and reacts quickly with the sulfhydryl group of GSH, effectively stopping autooxidation.[4] It also inhibits glutathione disulfide reductase, preventing the enzymatic reduction of GSSG.[4]

  • 2-Vinylpyridine (2-VP): Another alkylating agent used to block free GSH.[7][8] However, it has poorer cell membrane permeability and reacts more slowly with GSH compared to NEM.[4]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): This is a fluorescent derivatizing agent that reacts with the primary and secondary amino groups of glutathione, enabling highly sensitive fluorescence detection.[5][9]

Q4: What is the role of stable isotope-labeled glutathione (¹⁵N-GSH) in these experiments?

A4: Stable isotope-labeled glutathione, such as L-Glutathione reduced-¹⁵N, is primarily used as an internal standard for quantitative analysis by mass spectrometry (LC-MS).[10][11][12] By adding a known amount of the labeled standard to the sample, it allows for accurate quantification of the endogenous, unlabeled GSH, as it co-elutes and co-ionizes with the analyte of interest but is distinguishable by its mass. This helps to correct for variations in sample preparation and instrument response.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no ¹⁵N-GSH signal in Mass Spectrometry 1. Inefficient ionization. 2. Suboptimal mass spectrometer parameters. 3. Degradation of ¹⁵N-GSH during sample preparation or storage. 4. Clogged nebulizer or ion source.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature).[13][14] Consider using a different ionization technique if necessary. 2. Perform compound optimization (tuning) to determine the optimal precursor/product ions and collision energies for ¹⁵N-GSH.[14] 3. Ensure proper sample handling and storage. Prepare fresh standards and samples. Use derivatizing agents like NEM to stabilize GSH.[4][10] 4. Follow the instrument manufacturer's guidelines for cleaning and maintenance of the ion source and nebulizer.[15]
High variability in replicate measurements 1. Inconsistent sample preparation. 2. Autooxidation of GSH to GSSG. 3. Instability of the analytical instrument.1. Standardize the entire sample preparation workflow, including timing, temperatures, and reagent concentrations.[7][10] 2. Immediately treat samples with a thiol-blocking agent like NEM after collection to prevent oxidation.[1][2] 3. Perform system suitability tests before running samples to ensure the LC-MS system is stable. Calibrate the mass spectrometer regularly.[16]
Poor peak shape in Liquid Chromatography 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Column overloading.1. Use a reversed-phase column suitable for polar analytes, such as a C18 column.[13][17] 2. Optimize the mobile phase gradient and pH. The addition of a small amount of acid like formic acid is common.[13][18] 3. Reduce the injection volume or dilute the sample.
Interference from other matrix components 1. Insufficient sample cleanup. 2. Co-elution of interfering species with ¹⁵N-GSH.1. Incorporate a protein precipitation step using agents like 5% sulfosalicylic acid (SSA) or methanol (B129727).[7][8] 2. Optimize the chromatographic separation to resolve ¹⁵N-GSH from interfering peaks. Adjusting the gradient or changing the column may be necessary.[18]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) reported for various methods used in the analysis of glutathione. These values can serve as a benchmark for researchers optimizing their own assays.

Table 1: Limits of Detection and Quantification for Glutathione Analysis

Analytical MethodDerivatizing AgentAnalyteLODLLOQ/LOQReference
HPLC-UV-QTOF-MSN-ethylmaleimide (NEM)GS-NEM7.81 µM-[4]
HPLC-UV-QTOF-MSN/AGSSG0.001 µM0.01 µM[4]
HPLC with Fluorescence Detection9-fluorenylmethyl chloroformate (FMOC-Cl)GSSG15.26 µM25.42 µM[5][9]
LC-MS/MSIodoacetic acidGSSG-100 ng/mL[18]
Fluorescence-enhanced "turn-on" strategy3-[(2-aminoethyl) dithio]propionic acid (AEDP)GSH3.07 nM-[19]
Resonance Light ScatteringN/AGSH10 nM-[20]

Experimental Protocols

Protocol 1: In Situ Derivatization and Extraction of GSH from Cultured Cells

This protocol is adapted from a method for the in situ derivatization of GSH with NEM to prevent autooxidation during sample preparation.[4]

Materials:

  • Phosphate Buffered Saline (PBS)

  • N-ethylmaleimide (NEM)

  • Methanol (80%, cold)

  • GSSG internal standard (e.g., glutathione-(glycine-¹³C₄,¹⁵N₂))

Procedure:

  • Remove the cell culture medium.

  • Wash the cells twice for 1 minute each with 1 mL of PBS containing 1 mM NEM.

  • Add 10 µL of 25 µM GSSG internal standard to each well.

  • Scrape the cells in 600 µL of cold 80% methanol.

  • Transfer the extract to a 1.5 mL microcentrifuge tube.

  • Wash the wells with an additional 400 µL of cold 80% methanol and combine it with the initial extract.

  • Store the samples overnight at -80 °C.

  • Centrifuge the cell extracts at 10,000 x g for 5 minutes at 4 °C.

  • The supernatant is ready for LC-MS analysis.

Protocol 2: Sample Preparation from Whole Blood for GSH/GSSG Analysis

This protocol outlines a general procedure for preparing whole blood samples.

Materials:

  • Anticoagulant (EDTA or heparin)

  • 5% Sulfosalicylic acid (SSA), cold

  • Centrifuge

Procedure:

  • Collect whole blood in tubes containing an anticoagulant.

  • To prevent oxidation, immediately add a thiol-blocking agent like NEM.

  • Add an equal volume of cold 5% SSA to the blood sample and mix thoroughly.[7][8]

  • Incubate the mixture for 10 minutes at 4 °C to precipitate proteins.[7][8]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.[7][8]

  • Collect the supernatant for analysis. The supernatant can be stored at ≤–70°C for later use.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (e.g., Cultured Cells, Blood) derivatization 2. Immediate Derivatization (e.g., with NEM) sample_collection->derivatization deproteination 3. Deproteination (e.g., with SSA or Methanol) derivatization->deproteination centrifugation 4. Centrifugation deproteination->centrifugation supernatant 5. Supernatant Collection centrifugation->supernatant lc_separation 6. LC Separation supernatant->lc_separation ms_detection 7. MS Detection (¹⁵N-GSH) lc_separation->ms_detection data_analysis 8. Data Analysis ms_detection->data_analysis troubleshooting_logic start Low ¹⁵N-GSH Signal check_ms Check MS Parameters (Tuning, Ion Source) start->check_ms check_sample_prep Review Sample Prep (Derivatization, Storage) check_ms->check_sample_prep Optimal optimize_ms Optimize MS Settings check_ms->optimize_ms Suboptimal check_lc Evaluate LC Separation (Peak Shape, Resolution) check_sample_prep->check_lc No Issues stabilize_sample Improve Sample Stability check_sample_prep->stabilize_sample Issues Found optimize_lc Optimize LC Method check_lc->optimize_lc Poor solution Signal Improved check_lc->solution Good optimize_ms->solution stabilize_sample->solution optimize_lc->solution

References

Validation & Comparative

A Researcher's Guide: Comparing 15N vs. 13C Labeled Glutathione for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of cellular pathways. Glutathione (B108866) (GSH), a critical tripeptide in antioxidant defense and cellular signaling, is a key molecule of interest. The use of isotopically labeled GSH, either through the administration of labeled precursors to track its de novo synthesis or by introducing labeled GSH itself, provides invaluable insights into its metabolism and function. This guide offers a comprehensive comparison of two of the most common stable isotopes used for this purpose: Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C).

At a Glance: ¹⁵N vs. ¹³C for Glutathione Tracing

The choice between ¹⁵N and ¹³C labeling for metabolic tracing of glutathione hinges on the specific research question, the analytical platform available, and the desired level of detail. While both are powerful techniques, they offer distinct advantages and disadvantages.

Feature¹⁵N-Labeled Glutathione Tracing¹³C-Labeled Glutathione Tracing
Primary Application Tracing nitrogen flux, amino acid metabolism, and pathways involving nitrogen transfer.Tracing carbon skeletons, glucose and fatty acid metabolism, and entry points into the Krebs cycle.
Common Tracers L-[¹⁵N]-glutamine, L-[¹⁵N]-glycine[U-¹³C]-glucose, [U-¹³C]-glutamine, L-[¹³C]-cysteine
Analytical Technique Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Natural Abundance ~0.37%~1.1%
Background Signal Lower natural abundance leads to a cleaner background in MS.Higher natural abundance can create more complex isotopic envelopes in MS.
Mass Shift Typically +1 Da per ¹⁵N atom.Variable, +1 Da per ¹³C atom, allowing for larger mass shifts with uniform labeling (e.g., +5 Da for glutamine).
Spectral Complexity Simpler mass increments in MS.Can create more complex isotopic patterns in MS, but the larger mass shift can provide better separation from unlabeled molecules.
Key Advantages - Lower natural abundance provides a cleaner background in mass spectrometry.[1] - Ideal for studying nitrogen metabolism and amino acid contributions to GSH.- Versatile for tracing carbon from various precursors (e.g., glucose, glutamine). - Larger potential mass shifts can improve quantification in MS.
Key Disadvantages - Smaller mass shift may be insufficient for resolving some labeled and unlabeled peaks in low-resolution MS. - Less informative for pathways primarily involving carbon backbone transformations.- Higher natural abundance can complicate background signals in MS.[1] - Can be more expensive for fully labeled precursors.

Delving Deeper: Experimental Approaches and Data

Metabolic tracing of glutathione is most commonly performed by supplying cells or organisms with ¹³C- or ¹⁵N-labeled precursors and monitoring the incorporation of the isotope into the newly synthesized GSH pool. This de novo synthesis approach provides a dynamic view of glutathione production and turnover.

Tracing de novo Glutathione Synthesis

A seminal study by Huang et al. (2023) in a neuronal model of neurodegeneration provides a direct comparison of using ¹³C- and ¹⁵N-labeled precursors to reconstruct the de novo glutathione synthesis pathway.[1]

Quantitative Data from Metabolic Tracing

The following table summarizes the isotopic enrichment observed in key metabolites leading to glutathione synthesis after 24 hours of incubation with either D-[¹³C₆]-glucose or L-[¹⁵N₂]-glutamine.[1]

Metabolite¹³C Enrichment (from D-[¹³C₆]-glucose)¹⁵N Enrichment (from L-[¹⁵N₂]-glutamine)
Glutamate (B1630785)60%23%
Serine11%5%
Glycine (B1666218)7%Not Detected
Glutathione (GSH) 21% 5%
Glutathione Disulfide (GSSG) 20% 4%

These data clearly demonstrate that glucose is a major carbon contributor to the glutamate and glycine backbone of glutathione, while glutamine is a key nitrogen donor for the glutamate component.[1][2]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for tracing glutathione synthesis using ¹³C- and ¹⁵N-labeled precursors, based on methodologies described in the literature.[1]

Protocol 1: ¹³C-Glutathione Tracing using D-[¹³C₆]-glucose
  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Switch to a medium containing D-[¹³C₆]-glucose.

    • Incubate for a specified time course (e.g., 24 hours) to allow for isotopic labeling to reach a steady state.[1]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).[1]

    • Harvest the cells and store them at -80°C until analysis.[1]

  • LC-MS/MS Analysis:

    • Separate metabolites using liquid chromatography, often with a HILIC column for polar metabolites.[1]

    • Analyze using a high-resolution mass spectrometer in negative electrospray ionization mode.[1]

    • Monitor the mass isotopologue distribution (MID) of glutathione and its precursors.

Protocol 2: ¹⁵N-Glutathione Tracing using L-[¹⁵N₂]-glutamine
  • Cell Culture and Labeling:

    • Culture cells as in Protocol 1.

    • Switch to a medium containing L-[¹⁵N₂]-glutamine.

    • Incubate for the desired time course (e.g., 24 hours).[1]

  • Metabolite Extraction:

    • Follow the same procedure as in Protocol 1.[1]

  • LC-MS/MS Analysis:

    • Employ a similar LC-MS/MS method as in Protocol 1.[1]

    • Track the incorporation of ¹⁵N into glutathione and its nitrogen-containing precursors.

Visualizing the Pathways and Workflows

De Novo Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that combines glutamate, cysteine, and glycine. The diagram below illustrates how ¹³C from glucose and ¹⁵N from glutamine are incorporated into the glutathione molecule.

G Glucose ¹³C-Glucose Glutamate_C ¹³C-Glutamate Glucose->Glutamate_C Glycine_C ¹³C-Glycine Glucose->Glycine_C Glutamine ¹⁵N-Glutamine Glutamate_N ¹⁵N-Glutamate Glutamine->Glutamate_N Cysteine Cysteine gamma_GC_C γ-Glutamylcysteine (¹³C-labeled) Cysteine->gamma_GC_C gamma_GC_N γ-Glutamylcysteine (¹⁵N-labeled) Cysteine->gamma_GC_N Glutamate_C->gamma_GC_C GCL Glutamate_N->gamma_GC_N GCL GSH_C ¹³C-Glutathione Glycine_C->GSH_C gamma_GC_C->GSH_C GSS GSH_N ¹⁵N-Glutathione gamma_GC_N->GSH_N GSS

De novo glutathione synthesis pathway showing the incorporation of ¹³C and ¹⁵N. GCL: Glutamate-cysteine ligase, GSS: Glutathione synthetase.
Experimental Workflow for Metabolic Tracing

The general workflow for a stable isotope tracing experiment is outlined below.

A 1. Cell Culture (e.g., Neuronal Cells) B 2. Isotope Labeling (e.g., ¹³C-Glucose or ¹⁵N-Glutamine) A->B C 3. Metabolite Quenching & Extraction (e.g., Cold Methanol) B->C D 4. Sample Preparation C->D E 5. LC-MS/MS Analysis (HILIC Separation, High-Resolution MS) D->E F 6. Data Analysis (Peak Integration, Mass Isotopologue Distribution) E->F G 7. Pathway Reconstruction & Flux Analysis F->G

A generalized experimental workflow for stable isotope tracing of glutathione metabolism.

Direct Administration of Labeled Glutathione

While tracing de novo synthesis is common, some studies utilize labeled glutathione directly, particularly for trapping reactive metabolites. In this approach, a mixture of unlabeled and stable isotope-labeled GSH is used as a trapping agent in vitro. The presence of a characteristic isotopic doublet in the mass spectrum, with ions separated by a specific mass difference (e.g., 3 Da for [¹³C₂,¹⁵N]-glycine labeled GSH), facilitates the detection and characterization of GSH adducts.[3] This technique is highly valuable in drug development for identifying potential metabolic liabilities of new chemical entities.

Conclusion

Both ¹⁵N and ¹³C are powerful isotopes for tracing glutathione metabolism, each offering unique advantages. The choice between them is dictated by the specific biological question. For researchers interested in the contribution of different amino acids and nitrogen metabolism to glutathione homeostasis, ¹⁵N labeling is the superior choice due to its low natural abundance and direct tracking of nitrogen. Conversely, for those investigating the role of glucose and other carbon sources in fueling glutathione synthesis, ¹³C labeling provides a more comprehensive picture of carbon flux. In many cases, a dual-labeling approach, using both ¹³C and ¹⁵N tracers, can provide the most complete understanding of the intricate dynamics of glutathione metabolism. The experimental protocols and data presented here serve as a guide for researchers to design and interpret their own metabolic tracing studies, ultimately advancing our understanding of the critical role of glutathione in health and disease.

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Analysis with Different Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is paramount to understanding cellular physiology, identifying novel therapeutic targets, and optimizing bioprocesses. 13C-Metabolic Flux Analysis (MFA) is a cornerstone technique for these investigations. While single isotopic tracers have been foundational, the use of multiple, distinct isotopic tracers in parallel experiments has emerged as a more robust strategy for enhancing the precision and reliability of metabolic flux models.

This guide provides an objective comparison of single versus multiple isotopic tracer approaches in MFA, supported by experimental data. It details experimental protocols for parallel labeling experiments and illustrates how these techniques can be applied to investigate the metabolic reprogramming driven by key signaling pathways.

Single vs. Multiple Isotopic Tracers: A Quantitative Comparison

The central advantage of employing multiple isotopic tracers lies in the increased precision of flux estimations.[1] By providing complementary labeling patterns, different tracers help to better constrain the mathematical models used in MFA, leading to narrower confidence intervals for calculated fluxes.[1] Parallel labeling experiments, where cells are cultured under identical conditions but fed with different labeled substrates in separate experiments, have proven to be particularly effective.[2][3]

The choice of tracer significantly impacts the precision of flux estimates for different pathways. For instance, [1,2-13C2]glucose is highly effective for resolving fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), while [U-13C5]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[4] The use of these tracers in parallel experiments provides a more comprehensive and accurate picture of central carbon metabolism.

Below is a summary of the quantitative improvements in flux precision observed when using parallel labeling experiments compared to single tracer approaches.

Metabolic Pathway Isotopic Tracer(s) Relative Flux Value (95% Confidence Interval) Key Advantages Potential Limitations
Glycolysis (e.g., Phosphofructokinase) Single Tracer: [1-13C]glucose100 ± 15Provides basic information on glycolytic flux.Lower precision, less able to resolve bidirectional fluxes.
Parallel Tracers: [1,2-13C2]glucose + [U-13C6]glucose100 ± 5Significantly improved precision of glycolytic flux.[5]Requires multiple experiments and more complex data analysis.
Pentose Phosphate Pathway (Oxidative Branch) Single Tracer: [1-13C]glucose20 ± 8Can estimate the entry flux into the PPP.Prone to larger errors, especially in systems with low PPP activity.
Parallel Tracers: [1,2-13C2]glucose + [1,6-13C2]glucose20 ± 2Dramatically increases the precision of PPP flux estimates.[5]Optimal tracer choice can be system-dependent.
TCA Cycle (e.g., Citrate Synthase) Single Tracer: [U-13C6]glucose50 ± 10Traces glucose-derived carbon into the TCA cycle.Less informative about anaplerotic fluxes from other sources.
Parallel Tracers: [U-13C6]glucose + [U-13C5]glutamine50 ± 3Provides high-resolution fluxes for the TCA cycle and anaplerosis.[6]Requires careful consideration of glutamine metabolism.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible MFA studies. Below is a representative protocol for a parallel labeling 13C-MFA experiment in mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

Protocol: Parallel Labeling 13C-MFA in CHO Cells

1. Cell Culture and Media Preparation:

  • Culture CHO cells in a chemically defined medium to ensure consistent nutrient composition.

  • Prepare two types of labeling media:

    • Medium A: Replace unlabeled glucose with [1,2-13C2]glucose.

    • Medium B: Replace unlabeled glutamine with [U-13C5]glutamine.

  • Ensure all other media components are identical between the two conditions.

2. Isotopic Labeling Experiment:

  • Seed CHO cells in parallel cultures (e.g., shake flasks or bioreactors) and grow under identical conditions.

  • At the desired cell density (typically mid-exponential growth phase), replace the culture medium with the prepared labeling media (Medium A and Medium B) in their respective parallel cultures.

  • Continue the culture for a duration sufficient to reach isotopic steady state. This should be determined empirically, but for many intracellular metabolites in CHO cells, it is typically achieved within 1.5 to 3 hours.[2][3]

3. Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, transferring the cell suspension to a cold saline solution.

  • Pellet the cells by centrifugation at a low temperature.

  • Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of intracellular metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

5. Data Analysis and Flux Calculation:

  • Process the raw mass spectrometry data to determine the mass isotopomer distributions of the metabolites of interest.

  • Utilize MFA software (e.g., INCA, Metran, or 13CFLUX2) to simultaneously fit the labeling data from both parallel experiments to a metabolic network model.

  • The software will estimate the metabolic fluxes and provide statistical information on the goodness-of-fit and the confidence intervals of the estimated fluxes.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_workflow Experimental Workflow for Parallel Labeling 13C-MFA start Start: Parallel Cell Cultures labeling_A Introduce [1,2-13C2]glucose start->labeling_A labeling_B Introduce [U-13C5]glutamine start->labeling_B incubation Incubate to Isotopic Steady State labeling_A->incubation labeling_B->incubation quench_extract Quench Metabolism & Extract Metabolites incubation->quench_extract analysis GC-MS/LC-MS Analysis quench_extract->analysis data_processing Data Processing (Mass Isotopomer Distributions) analysis->data_processing flux_calculation Metabolic Flux Calculation (e.g., INCA, Metran) data_processing->flux_calculation end End: Flux Map with Confidence Intervals flux_calculation->end

A streamlined workflow for parallel labeling 13C-MFA experiments.

G cluster_pathway Central Carbon Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FBP Fructose-1,6-Bisphosphate F6P->FBP DHAP DHAP FBP->DHAP GAP GAP FBP->GAP DHAP->GAP PYR Pyruvate GAP->PYR LAC Lactate PYR->LAC AcCoA Acetyl-CoA PYR->AcCoA Ru5P Ribulose-5-Phosphate PPP->Ru5P Ru5P->F6P Ru5P->GAP CIT Citrate AcCoA->CIT aKG α-Ketoglutarate CIT->aKG SUC Succinyl-CoA aKG->SUC MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA OAA->CIT GLN Glutamine GLU Glutamate GLN->GLU GLU->aKG

Key pathways in central carbon metabolism investigated by 13C-MFA.

G cluster_signaling Investigating Signaling Pathways with MFA signaling Signaling Pathways (e.g., mTOR, AMPK) reprogramming Metabolic Reprogramming signaling->reprogramming flux_changes Altered Metabolic Fluxes reprogramming->flux_changes mfa Parallel Labeling 13C-MFA flux_changes->mfa probed by tracer_A [1,2-13C2]glucose tracer_A->mfa tracer_B [U-13C5]glutamine tracer_B->mfa quantification Quantification of Flux Changes mfa->quantification

Logical relationship of using MFA to study signaling-induced metabolic shifts.

Application in Elucidating Signaling Pathways

Key signaling pathways, such as mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase), are central regulators of cellular metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[7] MFA with different isotopic tracers is a powerful tool to dissect the metabolic reprogramming downstream of these signaling events.

For instance, activation of the mTOR pathway is known to promote anabolic processes like glycolysis and lipid synthesis. By using a parallel labeling approach with [1,2-13C2]glucose and [U-13C5]glutamine, researchers can quantify the increased flux through glycolysis and the TCA cycle, providing a detailed picture of how mTOR signaling rewires cellular metabolism to support cell growth and proliferation.[7] Conversely, AMPK activation, often in response to energy stress, promotes catabolic processes. MFA can be used to quantify the resulting shifts in metabolic fluxes, such as decreased anabolic flux and increased fatty acid oxidation.

References

A Comparative Guide: Validating LC-MS Results of 15N-Glutathione with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 15N-labeled glutathione (B108866) is paramount for robust metabolomic studies and drug efficacy assessments. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as powerful analytical techniques for this purpose. This guide provides a detailed comparison of their performance, supported by experimental data, to assist in the selection of the most appropriate method and to outline a cross-validation workflow.

While LC-MS offers unparalleled sensitivity for detecting low-abundance analytes, NMR spectroscopy provides exceptional structural information and inherent quantitative accuracy without the need for identical isotope-labeled standards. Validating results between these two orthogonal techniques ensures the highest confidence in experimental findings.

Performance Comparison: LC-MS vs. NMR for 15N-Glutathione Analysis

The selection of an analytical platform is contingent on the specific requirements of the study, such as the need for high throughput, absolute quantification, or structural elucidation. The following table summarizes the key performance metrics for the analysis of 15N-glutathione.

FeatureLC-MS/MSQuantitative NMR (qNMR)
Sensitivity High (Low μM to nM)[1][2]Moderate (High μM to low mM)
Specificity High (based on mass-to-charge ratio and fragmentation)[1]High (based on unique nuclear spin signatures)
Quantitative Accuracy High (with 15N-labeled internal standard)[1]Very High (direct measurement against a certified reference standard)[3]
Precision (RSD) Excellent (<5-15%)[1][2]Excellent (<1-5%)[3]
Linearity Excellent (over several orders of magnitude)[1]Excellent (directly proportional to the number of nuclei)
Sample Throughput HighLow to Moderate
Structural Information Limited (fragmentation patterns)Extensive (chemical shifts, coupling constants)
Sample Preparation More complex (derivatization may be required)[1]Simpler (often direct measurement in a suitable solvent)[3]
Instrumentation Cost HighVery High

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for the analysis of 15N-glutathione using LC-MS/MS and NMR spectroscopy.

LC-MS/MS Protocol for 15N-Glutathione Quantification

This protocol is adapted from methods utilizing stable isotope-labeled internal standards for accurate quantification.[1][4][5]

1. Sample Preparation (from whole blood):

  • To 100 µL of whole blood, add 10 µL of an antioxidant solution (e.g., containing EDTA and butylated hydroxytoluene).

  • Add 200 µL of 10% sulfosalicylic acid (SSA) containing 10 µM of 15N-glutathione internal standard.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Unlabeled Glutathione (GSH): e.g., m/z 308 -> 179

    • 15N-Glutathione (15N-GSH): e.g., m/z 309 -> 180 (adjust based on the specific labeling pattern).

  • Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity.

Quantitative NMR (qNMR) Protocol for 15N-Glutathione Analysis

This protocol is based on principles of qNMR for accurate concentration determination.[3]

1. Sample Preparation:

  • Lyophilize the sample containing 15N-glutathione to remove any residual solvents.

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, DSS).

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O with a phosphate (B84403) buffer to maintain a stable pH).

  • Transfer a precise volume (e.g., 600 µL) into an NMR tube.

2. NMR Spectroscopy Conditions:

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Nucleus: ¹H (or ¹⁵N for direct detection, though less sensitive).

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 64 or higher).

    • Pulse Angle: 90° flip angle.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate the signals of interest from both 15N-glutathione and the internal standard.

3. Quantification:

  • Calculate the concentration of 15N-glutathione using the following formula: Concentration_GSH = (Integral_GSH / N_GSH) * (N_Std / Integral_Std) * (M_Std / M_GSH) * (Weight_Std / Weight_Sample) * Purity_Std where N is the number of protons for the integrated signal, M is the molar mass, and P is the purity of the standard.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams were generated using the DOT language.

Experimental Workflow: Validating LC-MS with NMR cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_validation Validation Sample Sample Spike Spike with 15N-GSH Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Split Split Sample Extract->Split LC_Sep LC Separation Split->LC_Sep Aliquot 1 NMR_Prep NMR Sample Prep (Solvent, Standard) Split->NMR_Prep Aliquot 2 MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect LC_Quant Quantification vs. Internal Standard MS_Detect->LC_Quant Compare Compare Quantitative Results LC_Quant->Compare NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Quant qNMR Quantification NMR_Acq->NMR_Quant NMR_Quant->Compare Validate Validate Accuracy & Precision Compare->Validate Logical Comparison: LC-MS vs. NMR for 15N-Glutathione cluster_lcms LC-MS/MS cluster_nmr NMR Spectroscopy LCMS_Node High Sensitivity High Throughput Requires Labeled Standard Validation Orthogonal Validation LCMS_Node->Validation NMR_Node Absolute Quantification Structural Information Lower Sensitivity NMR_Node->Validation Shared_Goals Accurate Quantification of 15N-Glutathione Validation->Shared_Goals Glutathione Biosynthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC gamma_GC->GS Glutathione Glutathione (GSH) GS->Glutathione

References

A Comparative Guide to the Accuracy and Precision of Isotopically Labeled Glutathione Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of L-Glutathione (GSH) is critical for assessing oxidative stress, cellular health, and the efficacy of therapeutic interventions. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which relies on the use of a reliable internal standard. This guide provides an objective comparison of the performance of various isotopically labeled L-Glutathione internal standards, with a focus on nitrogen-15 (B135050) (¹⁵N) labeled variants, supported by experimental data.

Quantitative Performance of Isotopically Labeled Glutathione (B108866) Internal Standards

The choice of an internal standard is paramount to achieving accurate and precise quantification. An ideal internal standard should co-elute with the analyte and exhibit identical ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and matrix effects.[1] Isotopically labeled versions of the analyte are considered the most suitable internal standards. Below is a summary of the reported accuracy and precision for various isotopically labeled glutathione internal standards from different studies.

Internal StandardAnalyte(s)MatrixIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%)Reference
[(¹³C)₃,(¹⁵N)]glutathione GSH, GSSG, GSAErythrocytesNot explicitly stated, but calibration functions showed slopes close to 1.0 and negligible intercepts, indicating high accuracy.Not explicitly statedNot explicitly stated[2][3]
GSH-(¹³C),(¹⁵N)-NEM GSH, GSSGWhole Blood3.1 - 4.33.1 - 4.395 - 101[4]
Synthesized stable isotope analogues GSH, GSSG, GSABiological Samples< 5< 1082 - 113[5]
GSH-¹³C₂,¹⁵N GSH-NEM, GSSGCultured Cells< 10 (for GSH-NEM and GSSG)Not explicitly stated95.6 - 106.7 (for GSH) 92.3 - 107.7 (for GSSG)[6]

GSH: Reduced Glutathione; GSSG: Oxidized Glutathione (Glutathione Disulfide); GSA: Glutathione Sulfonamide; NEM: N-ethylmaleimide; %RSD: Percent Relative Standard Deviation.

The data consistently demonstrates that the use of multi-labeled internal standards, such as those containing both ¹³C and ¹⁵N, yields high precision (with relative standard deviations generally below 15%) and excellent accuracy (typically within 80-120%). These standards effectively track the analyte throughout the analytical process, leading to reliable quantification.

Experimental Protocols

The following is a representative experimental protocol for the quantification of glutathione in biological samples using an isotopically labeled internal standard. This protocol is a composite based on methodologies described in the cited literature.[4][5][7]

Sample Preparation and Derivatization

To prevent the auto-oxidation of GSH to GSSG during sample preparation, a critical step is the immediate derivatization of the thiol group.[7][8][9]

  • Materials:

    • N-ethylmaleimide (NEM) solution (10-20 mM in water or buffer)

    • Acetonitrile (ACN)

    • Sulfosalicylic acid (SSA) for deproteinization

    • Isotopically labeled internal standard solution (e.g., L-Glutathione reduced-¹³C₂,¹⁵N) of a known concentration.

  • Procedure:

    • To 100 µL of the biological sample (e.g., cell lysate, plasma, or tissue homogenate), immediately add 100 µL of the NEM solution.

    • Add a known amount of the isotopically labeled internal standard.

    • Vortex the mixture for 30 seconds.

    • For deproteinization, add 50 µL of cold SSA solution (10% w/v).

    • Vortex again for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40-50°C.[7]

    • Injection Volume: 5-10 µL.[7]

  • MS/MS Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.[7]

    • Source Temperature: 120°C.[7]

    • Desolvation Temperature: 350°C.[7]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • GSH-NEM: m/z 433.3 > 304.4

      • ¹³C₂,¹⁵N-GSH-NEM: m/z 436.3 > 307.3[7]

      • GSSG: m/z 613.2 > 355.2

      • ¹³C₄,¹⁵N₂-GSSG: m/z 619.1 > 361.1[7]

Data Analysis and Quantification
  • Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.[7]

  • Determine the concentration of glutathione in the samples by interpolating their peak area ratios from the calibration curve.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of L-Glutathione using an isotopically labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add L-Glutathione reduced-15N IS Sample->Add_IS Derivatize Derivatize with NEM Add_IS->Derivatize Deproteinize Deproteinize (e.g., with SSA) Derivatize->Deproteinize Centrifuge Centrifuge Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Glutathione Calibration_Curve->Quantification

Caption: Experimental workflow for glutathione quantification.

Glutathione Biosynthesis Pathway

L-Glutathione is a tripeptide synthesized from the amino acids L-glutamate, L-cysteine, and glycine (B1666218) in a two-step, ATP-dependent process.[10][11][12]

glutathione_biosynthesis cluster_synthesis Glutathione Synthesis cluster_redox Redox Cycling Glutamate L-Glutamate gGCS γ-Glutamylcysteine Synthetase (GCS) Glutamate->gGCS Cysteine L-Cysteine Cysteine->gGCS g_Glutamylcysteine γ-Glutamylcysteine gGCS->g_Glutamylcysteine GS Glutathione Synthetase (GS) g_Glutamylcysteine->GS Glycine Glycine Glycine->GS GSH L-Glutathione (GSH) GS->GSH GSH_redox L-Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH_redox->GSSG Oxidation GPx Glutathione Peroxidase GSH_redox->GPx GSSG->GSH_redox Reduction GR Glutathione Reductase GSSG->GR GR->GSH_redox ROS Reactive Oxygen Species (ROS) ROS->GPx GPx->GSSG

Caption: Glutathione biosynthesis and redox cycling pathway.

References

A Head-to-Head Comparison: SILAC vs. 15N Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent metabolic labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and general 15N metabolic labeling. While the user initially inquired about L-Glutathione reduced-15N, it is important to clarify that this is not a standard or widely adopted method for global quantitative proteomics. Instead, it is more commonly employed as a metabolic tracer to investigate specific pathways involving glutathione. Therefore, this guide will focus on the more relevant comparison between SILAC and broad 15N metabolic labeling for comprehensive proteome quantification.

At a Glance: Key Differences

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)15N Metabolic Labeling
Labeling Principle Incorporates stable isotope-labeled essential amino acids (typically Arginine and Lysine) into proteins.Incorporates a stable isotope of nitrogen (15N) from a single nitrogen source (e.g., 15NH4Cl) into all nitrogen-containing biomolecules, including all amino acids in proteins.
Specificity Labels specific amino acids, resulting in a predictable and constant mass shift for labeled peptides.Labels all nitrogen atoms in a peptide, leading to a variable mass shift that depends on the number of nitrogen atoms in the peptide's sequence.
Data Analysis Relatively straightforward due to the constant mass shift, simplifying peptide identification and quantification.More complex data analysis is required to account for the variable mass shifts and potential for incomplete labeling, which can broaden isotopic envelopes.[1]
Cost Can be more expensive due to the cost of isotopically labeled amino acids.Generally more cost-effective as it utilizes a cheaper 15N-labeled nitrogen source.[1]
Applicability Primarily used in cell culture systems where amino acid auxotrophy can be exploited.Can be applied to a wider range of organisms, including bacteria, yeast, plants, and even small animals, that can be grown on a single nitrogen source.[2]

Quantitative Performance Comparison

Direct quantitative comparisons in single studies are limited. However, based on the principles of each technique and available data, the following performance aspects can be compared:

Performance MetricSILAC15N Metabolic Labeling
Protein/Peptide Identification Generally leads to a higher number of confident peptide identifications due to predictable mass shifts and cleaner spectra. One study comparing SILAC to another labeling method, dimethyl labeling, showed SILAC identified approximately 23% more unique peptides.[1]The variable mass shift and broader isotopic clusters from incomplete labeling can complicate spectral interpretation and potentially reduce the number of identified peptides.[1]
Quantification Accuracy Considered highly accurate due to the one-to-one comparison of chemically identical light and heavy peptide pairs that co-elute.[3][4]Can be accurate, but is more susceptible to errors from incomplete labeling and the complexity of isotopic envelopes, which can affect the precise determination of peptide ratios.[5]
Quantification Precision High precision is a key advantage, as samples are mixed at an early stage (cell or lysate level), minimizing experimental variability.[1][6]Precision can also be high if labeling is complete and samples are mixed early. However, variability in labeling efficiency can introduce imprecision.
Reproducibility Generally exhibits high reproducibility between experiments.Reproducibility can be more challenging to achieve due to potential inconsistencies in labeling efficiency across different experiments.

Experimental Workflows

The general workflows for SILAC and 15N metabolic labeling share the initial steps of metabolic labeling and sample mixing, but differ in the specifics of the labeling agent and subsequent data analysis.

SILAC_Workflow cluster_labeling Labeling Phase cluster_processing Sample Processing cluster_analysis Analysis Phase cell_culture_light Cell Culture 1 (Light Medium) mix_cells Mix Cell Populations (1:1) cell_culture_light->mix_cells cell_culture_heavy Cell Culture 2 (Heavy Medium with 13C/15N-Arg/Lys) cell_culture_heavy->mix_cells lysis Cell Lysis & Protein Extraction mix_cells->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Quantify Light/Heavy Peptide Ratios) lc_ms->data_analysis N15_Workflow cluster_labeling Labeling Phase cluster_processing Sample Processing cluster_analysis Analysis Phase culture_light Organism/Cell Culture 1 (14N Nitrogen Source) mix_samples Mix Cultures/Tissues (1:1) culture_light->mix_samples culture_heavy Organism/Cell Culture 2 (15N Nitrogen Source) culture_heavy->mix_samples extraction Protein Extraction mix_samples->extraction digestion Protein Digestion extraction->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Complex Isotopic Envelope Analysis) lc_ms->data_analysis

References

Inter-laboratory comparison of L-Glutathione reduced-15N quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Glutathione (GSH) is critical for assessing oxidative stress and cellular health. This guide provides an objective comparison of three prevalent analytical methods for the quantification of L-Glutathione, with a particular focus on the use of stable isotope-labeled standards such as L-Glutathione reduced-15N.

This publication outlines the experimental protocols and performance data for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and the Enzymatic Recycling Assay. The inclusion of stable isotope-labeled internal standards, such as ¹⁵N-labeled glutathione (B108866), in LC-MS/MS methodologies significantly enhances accuracy and precision.

Method Comparison at a Glance

The choice of method for glutathione quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the key performance characteristics of the three compared methods.

FeatureLC-MS/MS with ¹⁵N-GSH Internal StandardHPLC with Electrochemical Detection (HPLC-ECD)Enzymatic Recycling Assay
Principle Mass-to-charge ratio detection of GSH and its ¹⁵N-labeled internal standard.Electrochemical detection of GSH based on its oxidation or reduction potential.Spectrophotometric measurement of a colored product from a reaction involving GSH.
Specificity Very HighHighModerate
Sensitivity Very High (fmol to nmol)High (fmol to pmol)Moderate (nmol)
Throughput HighMediumHigh
Sample Prep. Derivatization often required to prevent oxidation.Can be direct (no derivatization).Requires cell lysis and protein precipitation.
Instrumentation LC-MS/MS SystemHPLC with ECD DetectorSpectrophotometer/Plate Reader
Key Advantage High accuracy and precision due to isotope dilution.Direct measurement without derivatization.[1][2]Simple, convenient, and rapid.[3][4][5]
Considerations Higher initial instrument cost.Electrode fouling can be an issue.Potential for interference from other thiols.

Quantitative Performance Data

The following table summarizes the reported quantitative performance data for each method, providing a basis for comparison of their analytical capabilities.

ParameterLC-MS/MS with Isotope StandardHPLC-ECDEnzymatic Recycling Assay
Linearity (Range) 0.4 µM - 400 µmol/L (Analyte dependent)[6]0.01 - 80 µmol/L[1][2]Not explicitly stated in provided abstracts.
Limit of Detection (LOD) 0.1 µM (GSSG), 0.4 µM (GSH)[7]15 fmol[1][2]0.103 nM[3][4][5]
Limit of Quantification (LOQ) 1.5 µM (GSH), 0.1 µM (GSSG)[7]50 fmol[8]Not explicitly stated in provided abstracts.
Precision (CV%) Intra-assay: 3.1-4.3%[7]Not explicitly stated in provided abstracts.Not explicitly stated in provided abstracts.
Accuracy/Recovery (%) 95 - 101%[7]100.7 - 104.6%[1][2]Not explicitly stated in provided abstracts.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing experimental results. This section provides an overview of the experimental protocols for each quantification method and includes visual workflows.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The use of a stable isotope-labeled internal standard, such as L-Glutathione reduced-¹⁵N, is central to achieving high accuracy and precision with LC-MS/MS. The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, correcting for analyte loss during extraction and for matrix effects during ionization.

Experimental Protocol:

  • Sample Collection and Homogenization: Tissues or cells are collected and homogenized in the presence of a thiol-alkylating agent like N-ethylmaleimide (NEM) to prevent the auto-oxidation of GSH to its disulfide form (GSSG).[6]

  • Protein Precipitation: Proteins are precipitated using an acid such as sulfosalicylic acid (SSA).[6]

  • Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard (e.g., GSH-¹³C, ¹⁵N-NEM) is added to the sample.[7]

  • Derivatization (if necessary): Samples are derivatized to improve chromatographic separation and ionization efficiency.

  • LC Separation: The derivatized sample is injected into an HPLC system for chromatographic separation, typically using a C18 or a specialized column like a Hypercarb column.[7]

  • MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both the native GSH and the ¹⁵N-labeled internal standard.[9]

  • Quantification: The concentration of GSH in the original sample is determined by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.[9]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (with NEM) Protein_Precip Protein Precipitation (e.g., SSA) Sample->Protein_Precip Add_IS Add 15N-GSH Internal Standard Protein_Precip->Add_IS Derivatization Derivatization Add_IS->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS Workflow for Glutathione Quantification
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method offers a sensitive and direct way to measure GSH without the need for derivatization.[1][2]

Experimental Protocol:

  • Sample Preparation: Cells or tissues are typically extracted with an acid like metaphosphoric acid to precipitate proteins and stabilize GSH.[8]

  • Centrifugation: The extract is centrifuged to remove precipitated proteins.

  • HPLC Separation: The supernatant is injected into an HPLC system. Isocratic separation is often performed using a phosphate (B84403) buffer mobile phase and a C18 column.[2]

  • Electrochemical Detection: As the separated GSH elutes from the column, it passes through an electrochemical detector where it is oxidized or reduced at a specific potential. The resulting current is proportional to the concentration of GSH.

  • Quantification: The concentration of GSH is determined by comparing the peak area to a calibration curve generated from known standards.

HPLC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction (e.g., Metaphosphoric Acid) Centrifugation Centrifugation Sample->Centrifugation HPLC_Separation HPLC Separation Centrifugation->HPLC_Separation ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection Quantification Quantification ECD_Detection->Quantification

HPLC-ECD Workflow for Glutathione Quantification
Enzymatic Recycling Assay

This is a widely used spectrophotometric method for measuring total glutathione (GSH + GSSG).

Experimental Protocol:

  • Sample Preparation: Tissues or cells are lysed, and proteins are precipitated.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing NADPH, glutathione reductase, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[3][4][5]

  • Reaction Initiation: The sample extract is added to the reaction mixture. GSH in the sample reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), and GSSG.

  • Enzymatic Recycling: Glutathione reductase then reduces the GSSG back to GSH using NADPH as a cofactor. This newly formed GSH can react with more DTNB, leading to an amplification of the signal.[3][4][5]

  • Spectrophotometric Measurement: The rate of TNB formation is monitored by measuring the absorbance at 412 nm.[3][4][5]

  • Quantification: The concentration of total glutathione is determined by comparing the rate of reaction to that of known standards.

Enzymatic_Assay_Workflow cluster_reaction Reaction Steps cluster_measurement Measurement GSH_DTNB GSH + DTNB -> GSSG + TNB (yellow) GSSG_Reduction GSSG + NADPH -> 2 GSH + NADP+ GSH_DTNB->GSSG_Reduction Recycling Spectro Measure Absorbance at 412 nm GSH_DTNB->Spectro GSSG_Reduction->GSH_DTNB Quant Quantify against Standards Spectro->Quant

Enzymatic Recycling Assay Signaling Pathway

References

A Researcher's Guide to Assessing Linearity and Dynamic Range in Glutathione Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of glutathione (B108866) (GSH) and its oxidized form (GSSG) is critical for understanding cellular redox status and the impact of oxidative stress. The choice of assay can significantly influence experimental outcomes. This guide provides a comprehensive comparison of common methods for glutathione quantification, with a focus on the critical performance metrics of linearity and dynamic range. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.

Comparison of Glutathione Assay Performance

The selection of an appropriate assay for glutathione quantification depends on factors such as the required sensitivity, the sample matrix, and the specific form of glutathione to be measured (reduced, oxidized, or total). The following table summarizes the linearity and dynamic range of commonly used methods.

Assay MethodAnalyte(s)Linearity (R²)Dynamic RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
LC-MS/MS GSH, GSSG>0.990.01 - 50 µMGSH: 0.4 µM, GSSG: 0.1 µMGSH: 1.5 µM, GSSG: 0.1 µM[1][2]
GS-NEM, GSSG>0.99GS-NEM: 1 - 400 µmol/L, GSSG: 0.4 - 100 µmol/LNot SpecifiedNot Specified[3]
HPLC-ECD GSH, GSSG~0.92 (GSH), ~0.77 (GSSG)Not SpecifiedNot SpecifiedNot Specified[1]
Colorimetric (DTNB) Total GSH>0.9915.6 - 1000 µMNot SpecifiedNot Specified
Total GSHNot Specified0 - 3000 µmol/LNot SpecifiedNot Specified
Fluorometric (OPA) Total GSH>0.990.5 - 5 mM0.15 mM0.5 mM
Fluorometric (Polymer Dots) GSH>0.990.2 - 20 µM60 nMNot Specified
Fluorometric (RealThiol) GSH0.9981 - 10 mMNot SpecifiedNot Specified[4]

A Note on ¹⁵N-Glutathione Assays:

While ¹⁵N-labeled glutathione is commercially available, it is primarily utilized as an internal standard in mass spectrometry-based methods to improve quantification accuracy by correcting for matrix effects and variations in sample processing.[2][5] Assays specifically designed and validated for the direct quantification of ¹⁵N-glutathione as the primary analyte are not extensively reported in the literature. However, given that the physicochemical properties of ¹⁵N-glutathione are nearly identical to its unlabeled counterpart, it is reasonable to expect that the linearity and dynamic range for the quantification of ¹⁵N-glutathione using a validated LC-MS/MS method would be comparable to that of unlabeled glutathione. The key difference lies in the mass-to-charge ratio (m/z) used for detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the principal methods of glutathione quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Total Glutathione

This method offers high sensitivity and specificity, allowing for the simultaneous quantification of GSH and GSSG.

1. Sample Preparation:

  • Homogenize tissue or cells in a buffer containing a reducing agent like dithiothreitol (B142953) (DTT) to convert all GSSG to GSH.

  • To prevent auto-oxidation, especially when measuring the GSH/GSSG ratio, derivatize free thiol groups with N-ethylmaleimide (NEM).[2]

  • Precipitate proteins using an acid such as sulfosalicylic acid (SSA) or metaphosphoric acid (MPA).

  • Centrifuge the samples and collect the supernatant for analysis.

  • Add a known concentration of ¹⁵N-labeled GSH as an internal standard to the supernatant.[2]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both unlabeled and ¹⁵N-labeled glutathione.

3. Linearity and Dynamic Range Assessment:

  • Prepare a series of calibration standards with known concentrations of unlabeled glutathione.

  • Spike each standard with the same concentration of ¹⁵N-labeled glutathione internal standard.

  • Analyze the standards using the developed LC-MS/MS method.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the linearity by calculating the coefficient of determination (R²) from the calibration curve. The dynamic range is the concentration range over which the assay is linear.

Colorimetric (DTNB-Based) Assay Protocol for Total Glutathione

This method is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product.

1. Sample Preparation:

  • Lyse cells or homogenize tissue in a suitable buffer.

  • Deproteinize the sample using an acid like 5% SSA.

  • Centrifuge and collect the supernatant.

2. Assay Procedure:

  • Prepare a reaction mixture containing phosphate (B84403) buffer, DTNB, and glutathione reductase.

  • Add the sample supernatant and NADPH to the reaction mixture in a 96-well plate.

  • The glutathione reductase recycles GSSG to GSH, and the total GSH reacts with DTNB.

  • Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the total glutathione concentration.

3. Linearity and Dynamic Range Assessment:

  • Prepare a standard curve using known concentrations of GSH.

  • Plot the rate of change in absorbance against the glutathione concentration.

  • Determine the linearity and dynamic range from the standard curve.

Fluorometric Assay Protocol for Glutathione

Fluorometric assays offer higher sensitivity compared to colorimetric methods. A common reagent is o-phthalaldehyde (B127526) (OPA), which reacts with GSH to form a fluorescent product.

1. Sample Preparation:

  • Similar to the colorimetric assay, prepare a deproteinized supernatant from the cell or tissue lysate.

2. Assay Procedure:

  • In a 96-well plate, mix the sample supernatant with a solution of OPA in a suitable buffer (e.g., phosphate buffer at pH 8.0).

  • Incubate the plate at room temperature in the dark to allow the reaction to complete.

  • Measure the fluorescence intensity using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/420 nm for OPA).

3. Linearity and Dynamic Range Assessment:

  • Generate a standard curve with known concentrations of GSH.

  • Plot the fluorescence intensity against the glutathione concentration.

  • The linear portion of this curve defines the dynamic range of the assay.

Visualizing Experimental Workflows and Comparisons

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and relationships.

experimental_workflow Workflow for Assessing Linearity and Dynamic Range cluster_prep Standard & Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare Glutathione Stock Solution standards Create Serial Dilutions (Calibration Standards) start->standards add_reagents Add Assay-Specific Reagents (e.g., DTNB, OPA) standards->add_reagents sample_prep Prepare Biological Sample (e.g., Lysate Supernatant) sample_prep->add_reagents incubation Incubate as Required add_reagents->incubation measurement Measure Signal (Absorbance/Fluorescence/MS) incubation->measurement plot_curve Plot Standard Curve (Signal vs. Concentration) measurement->plot_curve linearity Determine Linearity (R²) plot_curve->linearity dynamic_range Define Dynamic Range plot_curve->dynamic_range quantify Quantify Glutathione in Samples plot_curve->quantify

Caption: Workflow for assessing the linearity and dynamic range of a glutathione assay.

assay_comparison Comparison of Glutathione Assay Methods cluster_lcms LC-MS/MS cluster_color Colorimetric cluster_fluoro Fluorometric lcms LC-MS/MS lcms_pros Pros: - High Specificity - High Sensitivity - Can quantify GSH & GSSG - Can use ¹⁵N-GSH standard lcms->lcms_pros lcms_cons Cons: - High Cost - Complex Workflow - Requires Expertise lcms->lcms_cons colorimetric Colorimetric (DTNB) color_pros Pros: - Simple & Fast - Inexpensive - High Throughput colorimetric->color_pros color_cons Cons: - Lower Sensitivity - Prone to Interference - Measures Total GSH colorimetric->color_cons fluorometric Fluorometric (OPA) fluoro_pros Pros: - Higher Sensitivity - High Throughput fluorometric->fluoro_pros fluoro_cons Cons: - Potential for Quenching - Reagent Stability Issues fluorometric->fluoro_cons center_node Glutathione Quantification center_node->lcms center_node->colorimetric center_node->fluorometric

Caption: Comparison of key features of different glutathione assay methods.

References

A Comparative Guide to Analytical Platforms for L-Glutathione reduced-15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical platforms for the quantitative analysis of L-Glutathione reduced-15N (¹⁵N-GSH), a critical tool in metabolic research and drug development. The comparison is supported by experimental data from peer-reviewed studies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance of Analytical Platforms

The selection of an analytical platform for ¹⁵N-GSH analysis is contingent on the specific requirements of the study, such as sensitivity, sample matrix, and the need for simultaneous analysis of other metabolites. The following table summarizes the quantitative performance of various platforms based on published data.

Analytical PlatformKey Performance MetricValueSample MatrixCitation
LC-MS/MS Lower Limit of Quantitation (LLOQ) for GSH1.5 µMWhole Blood[1]
Lower Limit of Detection (LLOD) for GSH0.4 µMWhole Blood[1]
Inter- and Intra-assay CV's3.1-4.3%Whole Blood[1]
Accuracy95-101%Whole Blood[1]
UPLC-MS/MS Linearity for GSH-NEM0–32.41 µMCultured Cells[2]
Linearity for GSSG0–3.25 µMCultured Cells[2]
GC-MS Inter-assay Coefficient of Variation< 5%Biological Samples[3]
Day-to-day Inter-assay CV< 5%Biological Samples[3]
Recovery~100%Biological Samples[3]
Targeted LC-MS/MS Limits of Quantification5–25 nMCellular Samples[4]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing analytical results. Below are summaries of methodologies for the key platforms.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the sensitive and specific quantification of glutathione (B108866) and its isotopically labeled forms in complex biological matrices.[1][5][6]

  • Sample Preparation and Derivatization: To prevent the auto-oxidation of the thiol group in GSH, samples are often deproteinized and derivatized.[7] A common approach involves deproteinization with sulfosalicylic acid (SSA) followed by derivatization with N-ethylmaleimide (NEM).[1] This stabilizes the reduced form of glutathione. The use of stable-isotope labeled internal standards, such as GSH-(¹³C₂,¹⁵N)-NEM, is crucial for accurate quantification.[1]

  • Chromatographic Separation: Chromatographic separation is typically achieved using a reverse-phase column, such as a Hypercarb or C18 column.[1][8] A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.[4][9]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole, in the positive ion mode.[1] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a robust platform for glutathione analysis, particularly for metabolic flux studies.

  • Sample Preparation and Derivatization: A key step in GC-MS analysis of non-volatile compounds like glutathione is derivatization to increase their volatility. A described method involves the preparation of N,S-ethoxycarbonylmethyl ester derivatives.[3] Homoglutathione (B101260) can be used as an internal standard for quantification.[3]

  • Gas Chromatography: The derivatized sample is then injected into a gas chromatograph for separation on a capillary column. The temperature of the column is programmed to ramp up to facilitate the separation of different components in the sample.

  • Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer for ionization and detection. This allows for the simultaneous measurement of glutathione enrichment and concentration.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantification of metabolites without the need for chromatographic separation.

  • Sample Preparation: A significant advantage of NMR is the minimal sample preparation required. However, for analyzing the unstable reduced form of glutathione (GSH), derivatization with N-ethylmaleimide (NEM) is recommended to prevent oxidation.[10]

  • NMR Data Acquisition: One-dimensional (1D) ¹H NMR spectra are typically acquired.[10][11][12] The use of specific pulse sequences can help in suppressing the water signal and accurately integrating the peaks of interest.

  • Data Analysis: Quantification is achieved by comparing the integral of the analyte's NMR signal to that of a known concentration of an internal standard. NMR can distinguish between the derivatized GSH and the oxidized form (GSSG) in the same spectrum.[10]

Workflow and Pathway Diagrams

To visualize the experimental process and the metabolic context of ¹⁵N-GSH, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Processing Sample Biological Sample (e.g., Blood, Cells) Quenching Metabolism Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (e.g., NEM) Extraction->Derivatization NMR NMR Analysis Extraction->NMR Direct Analysis or Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Injection GC_MS GC-MS Analysis Derivatization->GC_MS Injection Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition Quantification Quantification & Isotope Enrichment Analysis Data_Acquisition->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

G Simplified de novo synthesis pathway of L-Glutathione reduced-¹⁵N Gln_15N L-Glutamine-¹⁵N₂ Glu_15N Glutamate-¹⁵N Gln_15N->Glu_15N gamma_GC_15N γ-Glutamylcysteine-¹⁵N Glu_15N->gamma_GC_15N Gly Glycine GSH_15N L-Glutathione reduced-¹⁵N Gly->GSH_15N Cys Cysteine Cys->gamma_GC_15N gamma_GC_15N->GSH_15N

References

A Comparative Guide to Measuring Glutathione Synthesis Rates with 15N Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for measuring the rate of glutathione (B108866) (GSH) synthesis using stable 15N isotope tracers. Accurate and reproducible measurement of GSH synthesis is critical for understanding cellular redox status and the efficacy of therapeutic interventions targeting oxidative stress. This document outlines various approaches, presents available reproducibility data, and provides detailed experimental protocols.

Comparison of Reproducibility

The reproducibility of glutathione synthesis rate measurements is paramount for generating reliable and comparable data. The following table summarizes the available quantitative data on the reproducibility of different 15N tracer methodologies. It is important to note that direct comparative studies on the reproducibility of different 15N tracers are limited in the currently available literature.

TracerAnalytical MethodSample MatrixReproducibility (Coefficient of Variation, CV)Citation
L-[15N]Glutamic Acid Gas Chromatography-Mass Spectrometry (GC-MS)Red Blood CellsWithin-day CV: < 5% Day-to-day CV: < 5%[1]
L-[15N2]Glutamine Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Neuronal CellsSpecific CV for synthesis rate not reported, but the method is described as enabling "accurate and reproducible" quantification of mass isotopologue distribution.[2]
[15N]Glycine Not SpecifiedNot SpecifiedQuantitative reproducibility data (CV) for GSH synthesis rate measurement using this tracer was not found in the reviewed literature. However, it has been used historically to note the rapid turnover of GSH.

Note: The lack of reported CVs for L-[15N2]Glutamine and [15N]Glycine methods in the reviewed literature does not imply poor reproducibility but rather a gap in the published validation data.

Signaling Pathways and Experimental Workflows

De Novo Glutathione Synthesis Pathway

The de novo synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol. The incorporation of a 15N-labeled amino acid allows for the tracing of its flux into the newly synthesized glutathione pool.

gsh_synthesis cluster_precursors Amino Acid Precursors cluster_synthesis GSH Synthesis Glutamate Glutamate (or 15N-Glutamate/Glutamine) GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine (or 15N-Glycine) GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC ATP -> ADP + Pi GSH Glutathione (GSH) (potentially 15N-labeled) GS->GSH ATP -> ADP + Pi gamma_GC->GS experimental_workflow cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Tracer 15N-labeled Amino Acid (e.g., Glutamic Acid, Glutamine, Glycine) Infusion Tracer Infusion/ Administration Tracer->Infusion Sampling Timed Blood/Tissue Sample Collection Infusion->Sampling Quenching Quenching & Derivatization (e.g., with N-ethylmaleimide) Sampling->Quenching Extraction Extraction of Glutathione Quenching->Extraction MS Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->MS Calculation Calculation of Fractional Synthesis Rate (FSR) MS->Calculation

References

The Gold Standard of Quantification: Benchmarking 15N-Labeled Glutathione Against Other Quantitation Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glutathione (B108866) (GSH) is critical for understanding cellular redox status, investigating disease mechanisms, and assessing drug-induced oxidative stress. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based quantification. This guide provides an objective comparison of 15N-labeled glutathione against other common quantitation standards, supported by experimental data and detailed methodologies, to demonstrate its superior performance.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as ¹³C or ¹⁵N, these standards are chemically identical to the analyte of interest but are distinguishable by their mass. This near-identical physicochemical behavior allows them to co-elute chromatographically and experience similar ionization effects as the endogenous analyte, thus providing the most accurate correction for variations during sample preparation and analysis.

Superior Performance of 15N-Labeled Glutathione

The use of a stable isotope-labeled internal standard like 15N-labeled glutathione is crucial for mitigating analytical variability, especially in complex biological matrices. It effectively compensates for matrix effects, which are a common source of error in mass spectrometry, leading to enhanced accuracy and precision.

A study comparing a stable isotope-labeled analog with a structural analog for the quantification of a neuropeptide concluded that the SIL internal standard was indispensable for achieving the required accuracy and precision.[1] While structural analogs are a more economical option, their different chemical properties can lead to variations in extraction recovery and chromatographic retention, and they may not fully compensate for matrix-induced ionization suppression or enhancement.[2][3][4]

The performance of ¹⁵N-labeled glutathione and other stable isotope-labeled glutathione internal standards has been validated in numerous studies, consistently demonstrating excellent linearity, precision, and accuracy.

Quantitative Data Summary

The following table summarizes the typical performance metrics of stable isotope-labeled glutathione (including ¹⁵N and ¹³C labeling) as an internal standard in LC-MS/MS assays, based on published literature. For comparison, the expected performance of a non-isotopically labeled standard (e.g., a structural analog) is also presented, highlighting the advantages of using a SIL internal standard.

Performance MetricStable Isotope-Labeled Glutathione (e.g., ¹⁵N-GSH)Other Quantitation Standards (e.g., Structural Analog)
Linearity (R²) > 0.99[5]Variable, may be > 0.99 but can be less consistent
Precision (CV%) Intra-assay: 3.1–4.3%[6], Inter-assay: <10%[5]Typically higher and more variable
Accuracy (% Recovery) 95–101%[6], 92.3–107.7%[5]Less predictable, can be significantly lower or higher
Limit of Quantification (LOQ) As low as 0.08 µM for GSSG[5]Generally higher due to increased noise and interference
Matrix Effect Compensation HighLow to moderate

Experimental Protocols

To objectively benchmark the performance of ¹⁵N-labeled glutathione against other quantitation standards, the following experimental protocol for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.

Objective:

To compare the accuracy and precision of glutathione quantification using a ¹⁵N-labeled glutathione internal standard versus a non-isotopically labeled internal standard (e.g., a structural analog).

Materials:
  • Glutathione (GSH) analytical standard

  • ¹⁵N-Labeled Glutathione (¹⁵N-GSH) internal standard

  • Alternative internal standard (e.g., a structural analog like homoglutathione)

  • Solvents: Acetonitrile (B52724) (ACN), Water, Formic Acid (all LC-MS grade)

  • Biological matrix (e.g., cell lysate, plasma)

  • N-ethylmaleimide (NEM) for derivatization of the free thiol group of GSH to prevent auto-oxidation.

Methodology:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of GSH, ¹⁵N-GSH, and the alternative internal standard in an appropriate solvent (e.g., water with 0.1% formic acid).

    • Prepare a series of calibration standards by spiking known concentrations of GSH into the biological matrix.

    • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations of GSH in the biological matrix.

  • Sample Preparation:

    • To one set of calibration standards and QC samples, add a fixed concentration of ¹⁵N-GSH.

    • To the second set of calibration standards and QC samples, add a fixed concentration of the alternative internal standard.

    • To prevent oxidation of GSH, derivatize all samples with N-ethylmaleimide (NEM).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge the samples and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or HILIC column for separation. A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for GSH-NEM, ¹⁵N-GSH-NEM, and the alternative internal standard.

  • Data Analysis:

    • For each set of samples, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentrations of GSH in the QC samples using the respective calibration curves.

    • Calculate the accuracy (% recovery) and precision (CV%) for each internal standard at each QC level.

Visualizing Key Processes

To better understand the context of glutathione quantification, the following diagrams illustrate the glutathione metabolic pathway and a typical experimental workflow.

glutathione_metabolism Glutathione Metabolism Pathway cluster_synthesis Synthesis cluster_redox Redox Cycling Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC GCL Cysteine Cysteine Cysteine->gamma_GC Glycine Glycine GSH Glutathione (GSH) Glycine->GSH gamma_GC->GSH GS GSSG Glutathione Disulfide (GSSG) GSH->GSSG GPx GSSG->GSH GR NADPH NADPH NADPH->GSSG NADP NADP+ NADP->NADPH ROS Reactive Oxygen Species ROS->GSH GCL Glutamate-cysteine ligase GS Glutathione synthetase GPx Glutathione peroxidase GR Glutathione reductase

Caption: Glutathione synthesis and redox cycling pathway.

experimental_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Internal Standard (15N-GSH or other) Sample->Spike Derivatize Derivatization (e.g., with NEM) Spike->Derivatize Extract Protein Precipitation & Extraction Derivatize->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Caption: Experimental workflow for glutathione quantification.

Conclusion

The evidence strongly supports the use of ¹⁵N-labeled glutathione as the internal standard of choice for the accurate and precise quantification of glutathione in complex biological samples. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process provides superior correction for experimental variability compared to other standards such as structural analogs. For researchers requiring the highest quality data for their studies in drug development and life sciences, investing in a stable isotope-labeled internal standard is a critical step towards achieving robust and reliable results.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.